Product packaging for Docosyl isooctanoate(Cat. No.:CAS No. 84896-43-5)

Docosyl isooctanoate

Cat. No.: B15177234
CAS No.: 84896-43-5
M. Wt: 452.8 g/mol
InChI Key: UOFUPTSGROPXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docosyl Isooctanoate is a synthetic long-chain fatty acid ester composed of a docosyl (behenyl) alcohol moiety and an isooctanoic acid chain. This structure places it within a class of chemicals known for their role as lubricants, emollients, and plastic additives. In research and industrial applications, such esters are valued for their utility as potential non-reactive plasticizers or stabilizers in polymer systems like PVC, where they can influence material flexibility and processing characteristics . Furthermore, the docosyl component is well-known for its emollient and thickening properties in cosmetic science, suggesting potential investigative applications in formulating stable emulsions and creams . As a high molecular weight ester, it is also a candidate for use in synthetic lubricants and release agents. This product is intended for laboratory research and industrial development purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60O2 B15177234 Docosyl isooctanoate CAS No. 84896-43-5

Properties

CAS No.

84896-43-5

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

docosyl 6-methylheptanoate

InChI

InChI=1S/C30H60O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28-32-30(31)27-24-23-26-29(2)3/h29H,4-28H2,1-3H3

InChI Key

UOFUPTSGROPXQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

Docosyl Isooctanoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a detailed overview of Docosyl Isooctanoate, a high molecular weight ester. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from its constituent precursors, Docosanol and Isooctanoic Acid, and draws parallels with analogous long-chain fatty acid esters. The information is presented to support research and development activities where the properties of such a molecule are of interest.

Chemical Identity and Structure

This compound is the ester formed from the reaction of docosanol (a 22-carbon saturated fatty alcohol) and isooctanoic acid (a branched-chain eight-carbon carboxylic acid). The "isooctanoate" designation can refer to several isomers, with 6-methylheptanoate being a common form. For the purpose of this guide, we will consider isooctanoic acid in its branched form.

The chemical structure consists of a long C22 alkyl chain linked via an ester functional group to a branched C8 alkyl chain. This structure imparts significant lipophilicity and a high molecular weight.

Physicochemical Properties

Table 1: Physicochemical Properties of Precursors

PropertyDocosanol (Behenyl Alcohol)Isooctanoic Acid
Synonyms 1-Docosanol, Behenic Alcohol6-Methylheptanoic Acid
CAS Number 661-19-8[3]25103-52-0[4][5]
Molecular Formula C22H46O[3]C8H16O2[4]
Molecular Weight 326.609 g/mol [3]144.21 g/mol
Appearance White, waxy solid[6]Colorless to pale yellow liquid[4]
Melting Point 70 °C[3]-
Boiling Point 180 °C at 29 Pa[3]-
Solubility Insoluble in water; soluble in organic solvents[7]Slightly soluble in water; soluble in ethanol and ether[4]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C30H60O2Derived from the combination of docosanol (C22H46O) and isooctanoic acid (C8H16O2) with the loss of one water molecule.
Molecular Weight ~452.8 g/mol Sum of the molecular weights of the precursors minus the molecular weight of water.
Appearance Waxy solid at room temperatureHigh molecular weight esters are typically solids.[1]
Boiling Point Very highEsters have lower boiling points than their corresponding carboxylic acids but increase with molecular weight.[8]
Melting Point Likely above room temperatureThe long saturated docosyl chain will contribute to a solid state at room temperature.
Solubility Insoluble in water; soluble in nonpolar organic solventsThe long hydrocarbon chains make the molecule highly nonpolar and hydrophobic.[8][9]
Density < 1 g/cm³Typical for long-chain esters.

Synthesis of this compound

The primary method for synthesizing esters is the Fischer esterification reaction. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[10][11]

Reaction Pathway

The synthesis of this compound proceeds via the acid-catalyzed esterification of docosanol and isooctanoic acid.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Docosanol Docosanol (C22H45OH) Equilibrium Docosanol->Equilibrium Isooctanoic_Acid Isooctanoic Acid (C7H15COOH) Isooctanoic_Acid->Equilibrium Docosyl_Isooctanoate This compound (C7H15COOC22H45) Water Water (H2O) Catalyst + H+ Catalyst (e.g., H2SO4) Equilibrium->Docosyl_Isooctanoate Equilibrium->Water Experimental_Workflow Reactants 1. Combine Docosanol, Isooctanoic Acid, Solvent, and Catalyst in Flask Reflux 2. Heat to Reflux with Dean-Stark Apparatus Reactants->Reflux Cooling 3. Cool Reaction Mixture Reflux->Cooling Neutralization 4. Wash with Sodium Bicarbonate Solution Cooling->Neutralization Washing 5. Wash with Brine and Water Neutralization->Washing Drying 6. Dry Organic Layer Washing->Drying Filtration 7. Filter Drying->Filtration Evaporation 8. Remove Solvent via Rotary Evaporation Filtration->Evaporation Purification 9. Purify (Optional) Evaporation->Purification Final_Product This compound Evaporation->Final_Product (if no further purification) Purification->Final_Product

References

An In-depth Technical Guide to the Synthesis and Purification of Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate, a long-chain ester, possesses physicochemical properties that make it a candidate for investigation in various applications, including as a lubricant, emollient, or a component in drug delivery systems. Its synthesis involves the esterification of docosanol (behenyl alcohol) with isooctanoic acid (2-ethylhexanoic acid). This guide outlines potential chemical and enzymatic routes for its synthesis, followed by a comprehensive purification and characterization strategy.

Proposed Synthesis Methodologies

Two primary routes are proposed for the synthesis of this compound: classical Fischer-Speier esterification and a more contemporary enzymatic approach.

Chemical Synthesis: Fischer-Speier Esterification

This acid-catalyzed esterification is a standard method for producing esters from a carboxylic acid and an alcohol.

Reaction:

Docosanol + Isooctanoic Acid --(H+)--> this compound + Water

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve docosanol (1 equivalent) and isooctanoic acid (1.2 equivalents) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under more environmentally friendly conditions.[1][2] Lipases are commonly employed for esterification reactions.

Reaction:

Docosanol + Isooctanoic Acid --(Lipase)--> this compound + Water

Experimental Protocol:

  • Reactant and Enzyme Preparation: In a temperature-controlled shaker, combine docosanol (1 equivalent) and isooctanoic acid (1 equivalent) in a solvent-free system or a minimal amount of a non-polar organic solvent. Add a commercially available lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).

  • Reaction Conditions: Maintain the reaction at a specific temperature, typically between 40-60°C, with constant agitation to ensure proper mixing.

  • Water Removal: To drive the reaction forward, water can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.

  • Monitoring: The progress of the esterification can be monitored by analyzing aliquots of the reaction mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal and Product Isolation: Once the desired conversion is achieved, the immobilized enzyme can be easily removed by filtration. The remaining mixture contains the crude this compound.

Purification of this compound

The crude product from either synthesis method will contain unreacted starting materials, by-products, and residual catalyst. A multi-step purification process is necessary to obtain the pure ester.

Experimental Protocol:

  • Liquid-Liquid Extraction: For the chemical synthesis, the initial work-up with sodium bicarbonate and brine serves as the first purification step.

  • Column Chromatography: The most effective method for purifying the crude ester is column chromatography over silica gel.[3]

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is a suitable eluent system. The polarity can be optimized based on TLC analysis of the crude product.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Distillation (Optional): If the product is an oil and has a suitable boiling point, vacuum distillation can be considered for large-scale purification.[3][4] However, given the high molecular weight of this compound, this may require high vacuum and temperature, which could lead to degradation.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis and purification of this compound.

ParameterChemical Synthesis (Fischer-Speier)Enzymatic Synthesis
Reactant Ratio (Alcohol:Acid) 1 : 1.21 : 1
Catalyst p-Toluenesulfonic acidLipase (e.g., Novozym 435)
Reaction Temperature Reflux (e.g., Toluene ~111°C)40 - 60°C
Reaction Time 4 - 8 hours24 - 72 hours
Crude Yield > 90%Variable (dependent on conditions)
Purification Method Column ChromatographyFiltration followed by Column Chromatography
Final Purity > 98%> 98%
Overall Yield 70 - 85%60 - 80%

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.[5]

Analytical TechniquePurposeExpected Observations
1H NMR & 13C NMR Structural elucidation and confirmation of ester formation.Signals corresponding to the docosyl and isooctanoyl moieties, with characteristic shifts for the ester linkage.
FT-IR Spectroscopy Identification of functional groups.A strong carbonyl (C=O) stretch around 1740 cm-1, characteristic of an ester. Absence of a broad O-H stretch from the starting alcohol and carboxylic acid.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (C30H60O2).
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Visualizations

Experimental Workflow: Chemical Synthesis and Purification

chemical_synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Docosanol + Isooctanoic Acid + Toluene reaction Reflux with Dean-Stark Trap reactants->reaction catalyst p-Toluenesulfonic Acid catalyst->reaction wash1 Wash with NaHCO3 reaction->wash1 Crude Mixture wash2 Wash with Brine wash1->wash2 dry Dry over Na2SO4 wash2->dry concentrate1 Concentrate dry->concentrate1 column Column Chromatography (Silica Gel) concentrate1->column Crude Product fractions Collect & Analyze Fractions (TLC) column->fractions concentrate2 Combine & Concentrate fractions->concentrate2 product Pure Docosyl Isooctanoate concentrate2->product

Caption: Workflow for the chemical synthesis and purification of this compound.

Experimental Workflow: Enzymatic Synthesis and Purification

enzymatic_synthesis cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification reactants Docosanol + Isooctanoic Acid reaction Incubate with Agitation (40-60°C) reactants->reaction enzyme Immobilized Lipase enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration Reaction Mixture crude_product Crude Product filtration->crude_product column Column Chromatography (Silica Gel) crude_product->column fractions Collect & Analyze Fractions (TLC/GC) column->fractions concentrate Combine & Concentrate fractions->concentrate product Pure Docosyl Isooctanoate concentrate->product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be approached through both classical chemical and modern enzymatic methods. While Fischer-Speier esterification is a robust and high-yielding method, enzymatic synthesis provides a milder and more sustainable alternative. A thorough purification by column chromatography followed by comprehensive characterization using spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of the final product. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to produce and characterize this compound for further investigation and application development.

References

Docosyl isooctanoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of Docosyl Isooctanoate (CAS 84896-43-5)

Executive Summary

This document provides a technical overview of this compound. Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental data on the physical and chemical properties of this compound is scarce. This guide presents the available identifying information and computed data. In light of the absence of specific experimental protocols, a general methodology for the characterization of long-chain esters is provided as a reference for researchers. Furthermore, a logical workflow for compound characterization is visualized.

Compound Identification

This compound is a long-chain ester. The following identifiers have been confirmed:

  • IUPAC Name: docosyl 6-methylheptanoate

  • CAS Number: 84896-43-5

  • Molecular Formula: C₃₀H₆₀O₂

Physical and Chemical Properties

PropertyValue (Computed)Data Source
Molecular Weight 452.80 g/mol Guidechem
Topological Polar Surface Area (PSA) 26.3 ŲGuidechem
logP (Octanol-Water Partition Coefficient) 10.57Guidechem

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound have not been found in the reviewed literature. However, a general workflow for the characterization of a novel long-chain ester is presented below. This can be adapted for this compound.

Objective: To synthesize and characterize this compound.

Materials:

  • Docosanol

  • Isooctanoic acid (or its acid chloride/anhydride)

  • Appropriate solvent (e.g., toluene, dichloromethane)

  • Acid or base catalyst (if necessary)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, distillation equipment)

  • Analytical instrumentation (NMR, FT-IR, Mass Spectrometry, DSC)

Methodology:

  • Synthesis:

    • The synthesis would typically involve an esterification reaction between docosanol and isooctanoic acid or a derivative.

    • A common method is the Fischer-Speier esterification, which involves refluxing the alcohol and carboxylic acid in the presence of an acid catalyst.

    • Alternatively, for higher yields and milder conditions, the reaction of docosanol with isooctanoyl chloride in the presence of a non-nucleophilic base could be employed.

    • The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Purification:

    • Upon completion, the reaction mixture would be worked up to remove the catalyst and unreacted starting materials.

    • Purification of the crude product would likely be achieved by column chromatography on silica gel or by recrystallization.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the structure of the ester, identifying the characteristic proton and carbon signals of the docosyl and isooctanoate moieties.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded to identify the key functional groups, most notably the ester carbonyl (C=O) stretch.

    • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

  • Physicochemical Characterization:

    • Melting Point: The melting point would be determined using a differential scanning calorimeter (DSC) or a standard melting point apparatus.

    • Solubility: The solubility in various solvents (e.g., water, ethanol, acetone, hexane) would be assessed.

    • Appearance: The physical state (e.g., solid, liquid, wax) and color at room temperature would be recorded.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_data Data Analysis and Reporting start Starting Materials (Docosanol & Isooctanoic Acid) reaction Esterification Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms phys_chem Physicochemical Tests (Melting Point, Solubility) purification->phys_chem analysis Data Interpretation nmr->analysis ftir->analysis ms->analysis phys_chem->analysis report Technical Report Generation analysis->report

General Workflow for Chemical Compound Characterization

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or signaling pathways associated with this compound. Further research would be required to investigate its potential roles in biological systems.

Conclusion

This compound is a chemical entity for which detailed experimental data is not widely available. This guide has provided the known identifying information and a general framework for its experimental characterization. Researchers interested in this compound will need to perform de novo synthesis and a full suite of analytical tests to establish its physical, chemical, and biological properties.

Docosyl isooctanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physicochemical properties of docosyl isooctanoate, a long-chain ester of significant interest in various scientific and industrial applications. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and material science.

Physicochemical Properties

This compound is an ester with a long aliphatic chain, which imparts specific properties such as high lipophilicity and a waxy nature at room temperature. Its molecular characteristics are fundamental to understanding its behavior in various formulations and biological systems.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C30H60O2[1]
Molecular Weight 452.7962 g/mol [1]
Exact Mass 452.45933115 u[1]
Monoisotopic Mass 452.45933115 u[1]

Molecular Structure and Identification

The structural representation of this compound reveals a docosyl (C22) alcohol moiety esterified with isooctanoic acid. The IUPAC name for this compound is docosyl 6-methylheptanoate.

Docosyl_Isooctanoate This compound C30H60O2 Molecular_Weight Molecular Weight 452.7962 g/mol Docosyl_Isooctanoate->Molecular_Weight has a IUPAC_Name IUPAC Name docosyl 6-methylheptanoate Docosyl_Isooctanoate->IUPAC_Name is known as

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

Detailed experimental methodologies for the determination of the molecular weight and formula of this compound typically involve mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. The exact mass provides a highly accurate determination of the elemental composition, confirming the molecular formula.

Elemental Analysis: Combustion analysis is a standard method to determine the empirical formula of a compound. A known mass of the substance is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The percentages of carbon and hydrogen in the original compound are then calculated, which can be used to determine the empirical and subsequently the molecular formula.

References

Predicted Mechanism of Action of Docosyl Isooctanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Docosyl isooctanoate is a lipophilic ester molecule comprised of docosanol (a 22-carbon saturated fatty alcohol) and isooctanoic acid (a branched-chain eight-carbon fatty acid). While direct pharmacological studies on this compound are not publicly available, a predicted mechanism of action can be postulated based on the well-documented biological activities of its constituent moieties. This whitepaper outlines a bifurcated mechanism, proposing that upon topical application, this compound may be hydrolyzed by cutaneous esterases into docosanol and isooctanoic acid, which then exert their individual effects. The primary predicted pharmacological action is antiviral, driven by the known membrane-fusion inhibitory properties of docosanol. A secondary, localized metabolic effect is predicted based on the role of medium-chain fatty acids like isooctanoic acid in cellular energy metabolism. This document provides a detailed exploration of these predicted pathways, supported by data on the parent molecules, and proposes experimental protocols to validate these hypotheses.

Introduction

This compound is an ester formed from a long-chain saturated alcohol (docosanol) and a medium-chain branched fatty acid (isooctanoic acid). Its physical properties suggest its use as an emollient or formulation excipient in topical preparations. However, the known and potent biological activity of docosanol as an antiviral agent suggests that this compound could serve as a prodrug, delivering docosanol to the skin. This guide explores the predicted mechanism of action of this compound, focusing on its potential hydrolysis and the subsequent biological effects of its components.

Predicted Bifurcated Mechanism of Action

The core of the predicted mechanism of action for this compound is its hydrolysis by esterases present in the skin.[1][2][3] This enzymatic cleavage would release docosanol and isooctanoic acid, which are then predicted to follow their respective and distinct biological pathways.

Pathway 1: Antiviral Action of the Docosanol Moiety

The primary predicted pharmacological effect of this compound is derived from the release of docosanol. Docosanol is the active ingredient in the FDA-approved topical antiviral medication Abreva® and its mechanism of action against lipid-enveloped viruses, such as Herpes Simplex Virus (HSV), is well-characterized.[4][5][6][7][8]

  • Inhibition of Viral-Host Cell Fusion: Docosanol integrates into the plasma membrane of host cells.[4][7] This incorporation alters the fluidity and structure of the cell membrane. The altered membrane becomes a less permissive environment for the fusion of the viral envelope with the host cell, a critical step for viral entry.[4][5][6]

  • Physical Barrier to Viral Entry: By modifying the host cell membrane, docosanol effectively creates a physical barrier that prevents the virus from entering the cell and initiating its replication cycle.[4][7][8] It is important to note that docosanol does not directly inactivate the virus but rather blocks a crucial early stage of infection.[4][6]

Pathway 2: Metabolic Fate of the Isooctanoic Acid Moiety

Upon hydrolysis, isooctanoic acid, a medium-chain fatty acid, is expected to be locally metabolized by skin cells for energy.

  • Cellular Uptake and Activation: Medium-chain fatty acids can readily enter cells and are activated to their acyl-CoA esters in the cytoplasm.

  • Beta-Oxidation: Isooctanoyl-CoA would then be transported into the mitochondria to undergo beta-oxidation. This metabolic pathway breaks down the fatty acid into acetyl-CoA units, which can then enter the citric acid cycle for the production of ATP.

Data Presentation

As there is no direct quantitative data for this compound, the following tables summarize the relevant properties of its constituent parts.

Table 1: Physicochemical and Biological Properties of Docosanol

PropertyValue/DescriptionReference
Chemical FormulaC22H46O[6]
Molecular Weight326.6 g/mol [6]
Mechanism of ActionInhibition of viral-host cell membrane fusion[4][5][6]
Therapeutic UseTopical treatment of recurrent orofacial herpes simplex[6][7]
TargetHost cell plasma membrane[4][7]

Table 2: Properties and Metabolic Role of Isooctanoic Acid (as a representative medium-chain fatty acid)

PropertyValue/DescriptionReference
Chemical FormulaC8H16O2[9]
Metabolic PathwayBeta-oxidation[10]
Primary FunctionCellular energy source[10]
Industrial UsesProduction of plasticizers, stabilizers, and in cosmetics[11][12]

Mandatory Visualizations

Predicted Signaling Pathway of this compound

Predicted_Mechanism_of_Action cluster_extracellular Extracellular Space / Stratum Corneum cluster_epidermis Epidermis cluster_host_cell Host Cell Docosyl_isooctanoate This compound Esterases Cutaneous Esterases Docosyl_isooctanoate->Esterases Topical Application Docosanol Docosanol Esterases->Docosanol Hydrolysis Isooctanoic_acid Isooctanoic Acid Esterases->Isooctanoic_acid Hydrolysis Cell_Membrane Host Cell Membrane Docosanol->Cell_Membrane Integration Mitochondrion Mitochondrion Isooctanoic_acid->Mitochondrion Cellular Uptake & Activation Inhibition Inhibition of Viral Fusion & Entry Cell_Membrane->Inhibition Membrane Fluidity Altered Beta_Oxidation Beta-Oxidation Mitochondrion->Beta_Oxidation Metabolism Virus Lipid-Enveloped Virus Virus->Inhibition ATP ATP Beta_Oxidation->ATP Energy Production

Caption: Predicted bifurcated mechanism of this compound.

Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies (Animal Model) Hydrolysis_Assay Esterase Hydrolysis Assay (Human Skin Homogenate) Antiviral_Assay Viral Plaque Reduction Assay (e.g., HSV on Vero cells) Hydrolysis_Assay->Antiviral_Assay Confirm release of active moiety Metabolism_Assay Metabolic Flux Analysis (e.g., using 13C-labeled isooctanoate) Hydrolysis_Assay->Metabolism_Assay Confirm release of metabolic substrate Skin_Permeation Franz Diffusion Cell Assay (Human or Animal Skin) Antiviral_Assay->Skin_Permeation Topical_Efficacy Topical Efficacy Study (e.g., Murine model of cutaneous HSV infection) Skin_Permeation->Topical_Efficacy Pharmacokinetics Skin Pharmacokinetic Analysis (Measurement of Docosanol & Isooctanoic Acid in skin layers) Topical_Efficacy->Pharmacokinetics Correlate drug levels with efficacy

Caption: Proposed experimental workflow for mechanism validation.

Experimental Protocols

The following are proposed, high-level experimental protocols to investigate the predicted mechanism of action of this compound.

In Vitro Esterase Hydrolysis Assay
  • Objective: To determine if and at what rate this compound is hydrolyzed by cutaneous esterases.

  • Methodology:

    • Prepare a homogenate of human epidermal tissue, which contains a mixture of cutaneous enzymes.

    • Incubate a known concentration of this compound with the skin homogenate at 37°C.

    • Collect samples at various time points.

    • Quench the enzymatic reaction.

    • Extract the samples and analyze for the presence and concentration of docosanol and isooctanoic acid using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • A control with heat-inactivated homogenate should be run in parallel.

In Vitro Antiviral Plaque Reduction Assay
  • Objective: To assess the antiviral activity of this compound, presumably following its hydrolysis to docosanol.

  • Methodology:

    • Culture a monolayer of host cells (e.g., Vero cells) susceptible to a lipid-enveloped virus (e.g., Herpes Simplex Virus 1).

    • Pre-treat the cells with varying concentrations of this compound, docosanol (positive control), and a vehicle control.

    • Infect the cell monolayers with a known titer of the virus.

    • After an incubation period to allow for viral entry and replication, the cells are overlaid with a medium containing a gelling agent to restrict viral spread to adjacent cells, thus forming plaques.

    • After a further incubation period, the cells are fixed and stained, and the viral plaques are counted.

    • The reduction in the number of plaques in treated wells compared to the vehicle control is used to determine the antiviral activity.

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
  • Objective: To evaluate the permeation of this compound through the skin and to quantify the release of docosanol and isooctanoic acid.

  • Methodology:

    • Mount a section of excised human or porcine skin on a Franz diffusion cell, separating the donor and receptor compartments.

    • Apply a formulation containing this compound to the epidermal surface (donor compartment).

    • The receptor compartment is filled with a physiologically relevant buffer and maintained at a constant temperature.

    • At predetermined time intervals, collect samples from the receptor fluid.

    • At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) are separated.

    • Analyze the receptor fluid and the extracts from the skin layers for the concentrations of this compound, docosanol, and isooctanoic acid using LC-MS/MS.

Conclusion

The proposed mechanism of action for this compound is that of a prodrug, which, upon topical application, is enzymatically cleaved into its active components: the antiviral agent docosanol and the metabolizable fatty acid isooctanoic acid. The primary therapeutic potential is predicted to be the antiviral effect of docosanol, which inhibits the fusion of enveloped viruses with host cells. This whitepaper provides a foundational hypothesis for the biological activity of this compound and outlines a clear experimental path for its validation. Further research is warranted to confirm these predictions and to explore the full therapeutic potential of this molecule.

References

A Technical Guide to the Solubility of Docosyl Isooctanoate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate, a long-chain branched ester, is a molecule with significant potential in the pharmaceutical and cosmetic industries. Its utility as an emollient, lubricant, and potential drug delivery vehicle is intrinsically linked to its solubility characteristics in a variety of solvents. Understanding its behavior in different solvent systems is critical for formulation development, ensuring product stability, and optimizing bioavailability. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide draws upon established principles of lipid and ester solubility, and data from analogous long-chain esters to predict its behavior. As a long-chain, waxy solid, this compound is anticipated to be poorly soluble in polar solvents like water and highly soluble in non-polar organic solvents.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." this compound possesses a long, non-polar alkyl chain (docosyl) and a branched, slightly less non-polar ester group (isooctanoate). This structure dictates its solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneHighThe long alkyl chain of this compound will have strong van der Waals interactions with non-polar aliphatic solvents.
Non-Polar Aromatic Toluene, BenzeneHighSimilar to aliphatic solvents, aromatic solvents will effectively solvate the non-polar regions of the molecule.
Chlorinated Solvents Chloroform, DichloromethaneHighThese solvents have the ability to dissolve a wide range of organic compounds, including long-chain esters.
Esters Ethyl Acetate, Isopropyl MyristateModerate to HighThe ester group in the solvent can interact favorably with the ester group of this compound, while the alkyl chains are also compatible.
Ketones Acetone, Methyl Ethyl KetoneLow to ModerateWhile polar, the carbonyl group can interact with the ester. However, the overall polarity of the solvent may limit the solubility of the long alkyl chain.
Alcohols Ethanol, IsopropanolLowThe hydrogen-bonding network of alcohols is not conducive to solvating the large, non-polar docosyl chain.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very LowThe high polarity and hydrogen bond accepting nature of these solvents make them poor solvents for non-polar compounds.
Polar Protic WaterInsolubleThe hydrophobic nature of the long alkyl chain leads to negligible solubility in water.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a waxy solid like this compound requires precise experimental methods. The following protocols are recommended:

Gravimetric Method (Shake-Flask)

This is a classical and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled as solubility is temperature-dependent.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-equilibrated syringe to avoid precipitation upon cooling.

  • Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Quantification: The container with the dried residue is weighed, and the mass of the dissolved this compound is determined.

  • Calculation: The solubility is calculated and expressed in units such as g/100 mL, mg/L, or molarity.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility in complex mixtures or when only small sample volumes are available.

Methodology:

  • Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Gravimetric Method.

  • Sample Dilution: The collected supernatant is accurately diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column) and a suitable detector (e.g., a UV detector if the molecule has a chromophore, or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds like this compound).

  • Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standards of known concentration.

  • Calculation: The original solubility in the saturated solution is calculated by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_result Result A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Allow undissolved solid to settle C->D E Centrifuge (optional) D->E F Withdraw clear supernatant E->F G Gravimetric Method F->G H HPLC Method F->H I Evaporate solvent G->I K Dilute sample H->K J Weigh residue I->J N Calculate Solubility J->N L Inject into HPLC K->L M Compare to calibration curve L->M M->N

Caption: General workflow for the experimental determination of this compound solubility.

Conclusion

Spectroscopic Profile of Docosyl Isooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Docosyl Isooctanoate, a long-chain branched ester. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its constituent parts—docosanol and isooctanoic acid (commonly 2-ethylhexanoic acid)—and spectral data from structurally analogous compounds. This guide also details the standard experimental protocols for obtaining such data.

The structural formula of Docosyl 2-ethylhexanoate, the most probable structure for "this compound," is presented below:

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂ -(CH₂)₂₀CH₃
~2.25Multiplet1H-C(=O)-CH (CH₂CH₃)-
~1.55Multiplet2H-O-CH₂-CH₂ -(CH₂)₁₉CH₃
~1.25Broad Singlet~70H-(CH₂ )₁₉CH₃ and -(CH₂)₃CH₃ (of isooctanoyl)
~0.88Multiplet9H-(CH₂)₂₁CH₃ and terminal CH₃ groups of isooctanoyl
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~175C =O (Ester carbonyl)
~65-O-CH₂ -
~45-C(=O)-CH (CH₂CH₃)-
~30-35Methylene carbons in close proximity to the ester
~29.7-(CH₂ )n- (Repeating methylene units in docosyl chain)
~22.7CH₂ CH₃ (Docosyl chain)
~14.1Terminal CH₃ carbons
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretch (asymmetric, CH₂)
~2850StrongC-H stretch (symmetric, CH₂)
~1735StrongC=O stretch (Ester)
~1465MediumC-H bend (CH₂)
~1170StrongC-O stretch (Ester)
~720Weak-(CH₂)n- rock
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
[M]+Molecular ion peak (low intensity or absent in EI)
[M-C₈H₁₅O]⁺Loss of the isooctanoyl group
[M-C₂₂H₄₅]⁺Loss of the docosyl group
145.12[C₈H₁₇O₂]⁺ (Isooctanoic acid fragment)
127.11[C₈H₁₅O]⁺ (Isooctanoyl cation)
Series of CnH2n+1Fragmentation of the long alkyl chains

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 12-15 ppm.

    • Employ a relaxation delay of at least 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 0-200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂). Use an appropriate liquid cell.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the salt plates/KBr pellet/solvent).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

    • Direct Infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, separate it using a gas chromatograph before it enters the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the compound using a liquid chromatograph before introduction into the mass spectrometer.

  • Ionization Technique: Select an appropriate ionization method. Common techniques include:

    • Electron Ionization (EI): Provides extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: Acquire the mass spectrum over a suitable m/z range. Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data FID Signal -> NMR Spectrum NMR->NMR_Data IR_Data Interferogram -> IR Spectrum IR->IR_Data MS_Data Ion Detection -> Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Docosyl Isooctanoate: A Technical Guide to Safety, Toxicity, and Regulatory Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosyl isooctanoate, a long-chain branched alkyl ester, is utilized in the cosmetics industry primarily as a skin-conditioning agent. While specific toxicological data for this compound is limited in publicly available literature, its safety profile can be effectively evaluated through a read-across approach from structurally similar alkyl esters. This methodology is consistent with the approach taken by the Cosmetic Ingredient Review (CIR) Expert Panel in their comprehensive safety assessments of alkyl esters used in cosmetics.[1][2][3] This technical guide consolidates available data on related alkyl esters to provide a robust overview of the safety, toxicity, and regulatory landscape for this compound, alongside detailed experimental protocols and visual representations of key assessment workflows.

Introduction

This compound is the ester of docosyl alcohol and isooctanoic acid. Its chemical structure, characterized by a long alkyl chain from the alcohol and a branched chain from the acid, imparts desirable emollient and skin-conditioning properties. Understanding the safety and toxicity of this ingredient is paramount for its application in cosmetic and pharmaceutical formulations. This guide provides an in-depth analysis based on the principle of read-across from well-studied analogous compounds.

Regulatory Status

Toxicological Assessment (Based on Read-Across Data)

The toxicological profile of this compound is inferred from data on other alkyl esters with similar chemical structures and properties. The CIR Expert Panel's review of alkyl esters provides a wealth of data that can be used for this purpose.[2][6]

Acute Oral Toxicity

Acute oral toxicity studies on various alkyl esters consistently demonstrate a low order of toxicity.

Table 1: Acute Oral Toxicity Data for Representative Alkyl Esters

Test SubstanceSpeciesRouteLD50Reference
Decyl OleateRatGavage> 5.0 g/kg[7]
Isostearyl NeopentanoateRatOral> 40 ml/kg[2]

A typical acute oral toxicity study, such as the one conducted for Decyl Oleate, follows OECD Guideline 401 or a similar protocol. Wistar-derived rats are commonly used.[7] The animals are fasted overnight prior to dosing. A single dose of the test substance is administered by gavage. For substances with low expected toxicity, a limit test at a high dose level (e.g., 5.0 g/kg) is often employed.[7] The animals are then observed for signs of toxicity and mortality at specified intervals (e.g., 1, 3, 6, and 24 hours post-dosing) and daily thereafter for a total of 14 days.[7] A full necropsy is performed on all animals at the end of the study.

Dermal and Ocular Irritation

Alkyl esters are generally found to be minimally to mildly irritating to the skin and eyes, particularly in formulations.

Table 2: Dermal and Ocular Irritation Data for Representative Alkyl Esters

Test SubstanceSpeciesTest TypeConcentrationResultsReference
Decyl OleateRabbitPrimary Dermal Irritation100%Little to no irritation[7]
Decyl OleateRabbitPrimary Dermal Irritation10% in corn oilPII = 0.08 (practically non-irritating)[2]
Isodecyl OleateRabbitEye Irritation100%Little to no irritation[7]

The primary dermal irritation study, often referred to as the Draize test, is conducted on albino rabbits according to OECD Guideline 404. A small area of the animal's back is clipped free of fur. The test substance (typically 0.5 ml for liquids or 0.5 g for solids) is applied to the intact skin under a gauze patch. The patch is secured with tape for a specified period, usually 4 hours. After the exposure period, the patch is removed, and the skin is evaluated for erythema and edema at 24, 48, and 72 hours. The observations are scored, and a Primary Irritation Index (PII) is calculated.

Dermal Sensitization

Studies on various alkyl esters indicate a lack of sensitization potential.

Table 3: Dermal Sensitization Data for Representative Alkyl Esters

Test SubstanceSpeciesTest TypeConcentrationResultsReference
Decyl OleateGuinea PigBuehler Test15%Not a sensitizer[7]
Isodecyl OleateGuinea PigBuehler Test15%Not a sensitizer[7]
Formulations with 1-5% Decyl OleateHumanRepeated Insult Patch Test1-5%No signs of sensitization[7]

The Repeated Insult Patch Test (RIPT) is a common method to assess the sensitization potential of a substance in humans. A panel of human volunteers participates in the study. The test material is applied to the same site on the skin under an occlusive patch for 24-48 hours. This is repeated several times a week for a few weeks (induction phase). After a rest period of about two weeks, the test material is applied again to a new site on the skin (challenge phase). The site is then evaluated for any signs of an allergic reaction (erythema, edema, papules).

Genotoxicity and Carcinogenicity

The available data on a wide range of alkyl esters have not indicated any genotoxic or carcinogenic potential. The CIR Expert Panel concluded that these ingredients are safe in this regard.

Visualizing the Safety Assessment Process

The following diagrams illustrate the logical flow of a cosmetic ingredient safety assessment and the concept of read-across for alkyl esters.

Cosmetic_Ingredient_Safety_Assessment cluster_0 Initial Assessment cluster_1 Toxicological Evaluation cluster_2 Risk Assessment & Conclusion Ingredient Identification Ingredient Identification Literature Search Literature Search Ingredient Identification->Literature Search Data Gap Analysis Data Gap Analysis Literature Search->Data Gap Analysis Acute Toxicity Acute Toxicity Data Gap Analysis->Acute Toxicity Dermal & Ocular Irritation Dermal & Ocular Irritation Data Gap Analysis->Dermal & Ocular Irritation Dermal Sensitization Dermal Sensitization Data Gap Analysis->Dermal Sensitization Genotoxicity Genotoxicity Data Gap Analysis->Genotoxicity Other Endpoints Other Endpoints Data Gap Analysis->Other Endpoints Exposure Assessment Exposure Assessment Acute Toxicity->Exposure Assessment Dermal & Ocular Irritation->Exposure Assessment Dermal Sensitization->Exposure Assessment Genotoxicity->Exposure Assessment Other Endpoints->Exposure Assessment Margin of Safety Calculation Margin of Safety Calculation Exposure Assessment->Margin of Safety Calculation Safety Conclusion Safety Conclusion Margin of Safety Calculation->Safety Conclusion

Caption: Workflow for Cosmetic Ingredient Safety Assessment.

Alkyl_Ester_Read_Across cluster_0 Surrogate Alkyl Esters with Available Data cluster_1 Shared Properties This compound This compound Similar Chemical Structure Similar Chemical Structure This compound->Similar Chemical Structure Similar Physicochemical Properties Similar Physicochemical Properties This compound->Similar Physicochemical Properties Similar Metabolic Pathways Similar Metabolic Pathways This compound->Similar Metabolic Pathways Decyl Oleate Decyl Oleate Decyl Oleate->Similar Chemical Structure Decyl Oleate->Similar Physicochemical Properties Decyl Oleate->Similar Metabolic Pathways Isostearyl Neopentanoate Isostearyl Neopentanoate Isostearyl Neopentanoate->Similar Chemical Structure Isostearyl Neopentanoate->Similar Physicochemical Properties Isostearyl Neopentanoate->Similar Metabolic Pathways Other Alkyl Esters Other Alkyl Esters Other Alkyl Esters->Similar Chemical Structure Other Alkyl Esters->Similar Physicochemical Properties Other Alkyl Esters->Similar Metabolic Pathways Safety Profile Read-Across Safety Profile Read-Across Similar Chemical Structure->Safety Profile Read-Across Similar Physicochemical Properties->Safety Profile Read-Across Similar Metabolic Pathways->Safety Profile Read-Across

Caption: Logical Relationship for Read-Across Safety Assessment of Alkyl Esters.

Conclusion

Based on the comprehensive safety assessment of a large group of alkyl esters by the Cosmetic Ingredient Review (CIR) Expert Panel, and the principle of read-across from structurally similar compounds, this compound is considered safe for use in cosmetic products when formulated to be non-irritating. The available data on analogous alkyl esters indicate a low potential for acute toxicity, dermal and ocular irritation, and sensitization. No genotoxic or carcinogenic concerns have been identified for this class of compounds. This technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the safety profile of this compound, grounded in established scientific principles of cosmetic ingredient safety assessment.

References

A Technical Guide to Long-Chain Branched Esters: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of long-chain branched esters, covering their synthesis, detailed characterization methodologies, and their burgeoning applications in the pharmaceutical sciences. The strategic incorporation of branched, long-chain ester moieties into drug molecules—a key prodrug strategy—offers a powerful tool to overcome challenges in drug delivery, such as poor solubility and limited membrane permeability. This document serves as an in-depth resource, compiling quantitative data, explicit experimental protocols, and visual representations of key pathways and workflows to aid researchers in this dynamic field.

Synthesis of Long-Chain Branched Esters

The synthesis of long-chain branched esters is primarily achieved through the esterification of a long-chain carboxylic acid with a branched alcohol or, more intricately for pharmaceutical applications, by introducing branching points into the acyl chain of an ester. A particularly powerful method for creating specific stereochemistry at the α-position to the ester carbonyl is the Fráter–Seebach alkylation.

General Esterification Protocols

The direct esterification of long-chain carboxylic acids with branched alcohols can be performed under acidic or basic conditions, or through coupling agent-mediated reactions.

General Synthetic Scheme for Esterification of a Drug Molecule (e.g., Bexarotene): [1]

  • Reactant Preparation: Dissolve the drug containing a carboxylic acid moiety (e.g., Bexarotene, 0.287 mmol) and the desired long-chain branched alcohol (2.87 mmol) in a suitable solvent such as dichloromethane (15 mL).

  • Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.431 mmol) and 4-dimethylaminopyridine (DMAP) (0.057 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for a specified period (typically 16-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting long-chain branched ester prodrug using flash chromatography.

Diastereoselective Synthesis: The Fráter–Seebach Alkylation

The Fráter–Seebach alkylation is a highly diastereoselective method for the α-alkylation of chiral β-hydroxy esters, enabling precise control over the stereochemistry of the branched chain.[2][3][4]

Experimental Protocol for Fráter–Seebach Alkylation: [2][5]

  • Apparatus Setup: Under an inert atmosphere (e.g., argon), equip a dry, three-necked flask with a dropping funnel, a low-temperature thermometer, and a magnetic stirrer.

  • Base Preparation: In the reaction flask, prepare a solution of a strong, non-nucleophilic base, typically Lithium diisopropylamide (LDA), by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Two equivalents of the base are required to deprotonate both the hydroxyl group and the α-carbon.

  • Dianion Formation: Slowly add the chiral β-hydroxy ester to the LDA solution at -78°C to form the dianion.

  • Alkylation: Introduce the long-chain alkyl halide (e.g., iodomethane) to the dianion solution. The alkylating agent attacks from the face opposite to the chiral hydroxyl group, guided by the chelation of the lithium ion to both oxygen atoms.[2][3]

  • Quenching and Extraction: After the reaction is complete, quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

  • Purification: Purify the resulting α-alkyl-β-hydroxy ester by column chromatography.

The use of highly reactive long-chain allylic iodides can significantly improve the yield of the α-alkylation step, which can otherwise be disappointing with saturated long-chain alkyl halides.[6]

Characterization of Long-Chain Branched Esters

A thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized long-chain branched esters.

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized esters, including the presence of the ester linkage and the branching in the long alkyl chain.[1][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the presence of the ester carbonyl group (C=O stretch) and other functional groups.[8]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the esters, confirming their identity.[9]

  • Thin-Layer Chromatography (TLC) and Column Chromatography: These techniques are fundamental for monitoring reaction progress and for the purification of the synthesized esters.[8]

Physicochemical Properties

The physical properties of long-chain branched esters are crucial for their application, especially in drug delivery and as lubricants. Branching in the alkyl chain generally leads to improved low-temperature performance.[10]

Table 1: Physicochemical Properties of Selected Dodecanedioic Acid Based Esters [10]

Diester CodeAlcohol UsedPour Point (°C)Flash Point (°C)Viscosity at 40°C (cSt)Viscosity at 100°C (cSt)Viscosity Index
DHDHexanol1025020.54.5165
DODOctanol2026530.25.8158
D2EBD2-Ethylbutanol-5024522.14.8160
D2EHD2-Ethylhexanol-5526033.46.2155

Data sourced from Ahmed et al. (2021).[10]

Applications in Drug Development: The Prodrug Approach

A primary application of long-chain branched esters in pharmaceuticals is in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[11] Ester prodrugs are designed to improve the physicochemical properties of a drug, such as its lipophilicity, to enhance absorption and membrane permeability.[11][12]

Mechanism of Action of Ester Prodrugs

Ester prodrugs are typically activated by ubiquitous esterase enzymes found in the blood, liver, and other tissues.[] These enzymes hydrolyze the ester bond, releasing the active drug and the long-chain branched alcohol promoiety.[11][14]

Ester_Prodrug_Activation Ester_Prodrug Long-Chain Branched Ester Prodrug (Lipophilic, Inactive) Cell_Membrane Cell Membrane Ester_Prodrug->Cell_Membrane Passive Diffusion (Enhanced Lipophilicity) Active_Drug Active Drug (Less Lipophilic) Therapeutic_Target Therapeutic Target Active_Drug->Therapeutic_Target Pharmacological Action Intracellular_Space Intracellular Space Intracellular_Space->Active_Drug Esterase-mediated Hydrolysis

Role in Cellular Signaling

While many long-chain branched esters in drug development act as carriers, it's important to note that long-chain fatty acids and their CoA esters are also recognized as signaling molecules. They can allosterically regulate enzymes involved in metabolism, such as AMP-activated protein kinase (AMPK), thereby influencing cellular energy homeostasis.[15][16] This suggests that the promoiety released from an ester prodrug could potentially have its own biological effects.

LCFA_Signaling LCFA_CoA Long-Chain Fatty Acyl-CoA Esters AMPK AMPK LCFA_CoA->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) LCFA_CoA->ACC Allosteric Inhibition AMPK->ACC Phosphorylation (Inhibition) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Synthesis CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotion

Experimental Workflow

The development and evaluation of a long-chain branched ester as a potential drug carrier or prodrug follows a logical workflow from chemical synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis (e.g., Fráter–Seebach Alkylation) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Physicochemical Physicochemical Analysis (Solubility, Stability) Characterization->Physicochemical In_Vitro In Vitro Evaluation (Cell Permeability, Cytotoxicity, Esterase Stability) Physicochemical->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy in Animal Models) In_Vitro->In_Vivo

Conclusion

Long-chain branched esters represent a versatile and powerful class of molecules with significant applications in drug development. Their tailored synthesis allows for the fine-tuning of physicochemical properties, leading to improved drug delivery profiles. The prodrug approach, utilizing endogenous esterases for activation, is a well-established strategy to enhance the therapeutic potential of various drug candidates. A thorough understanding of their synthesis, characterization, and mechanisms of action is crucial for leveraging their full potential in addressing complex pharmaceutical challenges. This guide provides a foundational resource for researchers and professionals working to innovate in this exciting area of medicinal chemistry and drug delivery.

References

Docosyl Isooctanoate: An Examination of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Docosyl isooctanoate, a long-chain fatty acid ester, is a compound with limited publicly available data regarding its specific biological activities. This technical guide synthesizes the current state of knowledge, or lack thereof, and explores potential activities by examining its constituent molecules—docosanol and isooctanoic acid—and the broader class of long-chain fatty acid esters. While direct pharmacological data for this compound is absent from current scientific literature, this paper will provide a theoretical framework for its potential applications, primarily in cosmetics, and speculatively in other domains based on the known properties of related compounds. This guide also outlines a general methodology for the future investigation of the biological activities of such compounds.

Introduction

This compound is the ester formed from the reaction of docosanol (behenyl alcohol), a 22-carbon saturated fatty alcohol, and isooctanoic acid, a branched-chain eight-carbon carboxylic acid. Its primary applications to date have been within the cosmetics industry, where it functions as an emollient and skin conditioning agent. This is a common role for long-chain fatty acid esters, which are valued for their ability to soften and smooth the skin. Despite its use in commercial products, there is a notable absence of peer-reviewed research into the specific pharmacological or biological effects of this compound. This guide aims to bridge this knowledge gap by providing a comprehensive overview of related compounds and suggesting avenues for future research.

Analysis of Constituent Components

To infer potential biological activities of this compound, it is instructive to examine its constituent parts: docosanol and isooctanoic acid.

Docosanol (Behenyl Alcohol)

Docosanol is a well-characterized long-chain saturated fatty alcohol with established biological activity. It is the active ingredient in several over-the-counter topical creams for the treatment of herpes simplex virus (cold sores).

Antiviral Activity: The primary and most documented biological activity of docosanol is its antiviral effect. It is thought to work by inhibiting the fusion of the herpes simplex virus envelope with the host cell plasma membrane, thereby preventing the virus from entering the cell. This mechanism of action is distinct from many other antiviral drugs that target viral replication after the cell has been infected.

Isooctanoic Acid

Isooctanoic acid is a branched-chain carboxylic acid. In industrial applications, it is primarily used in the production of metal salts that serve as drying agents in paints and inks. There is limited specific research on the direct pharmacological effects of isooctanoic acid itself.

Potential Biological Activities and Applications

Given the lack of direct evidence, the potential biological activities of this compound can only be extrapolated from its chemical nature and the known activities of similar molecules.

Dermatological and Cosmetic Applications

The most established application of this compound and similar long-chain esters is in the field of cosmetics.

  • Emollient: These esters help to maintain the soft, smooth, and pliable appearance of the skin.

  • Skin Conditioning Agent: They can improve the overall condition of the skin.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of various alkyl esters and has concluded that they are safe for use in cosmetics when formulated to be non-irritating.[1]

Speculative Therapeutic Applications

Based on the antiviral properties of docosanol, it is conceivable that this compound could be investigated for similar activities. However, it is crucial to note that the esterification of docosanol to isooctanoic acid would significantly alter its physicochemical properties, and it cannot be assumed that the ester would retain the antiviral activity of the parent alcohol.

General Experimental Protocols for Investigating Biological Activity

For a compound with no existing biological data like this compound, a systematic approach to investigation is required. The following outlines a general workflow for screening and characterizing potential biological activities.

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Preclinical Development Compound Synthesis & Purification Compound Synthesis & Purification In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Compound Synthesis & Purification->In Vitro Cytotoxicity Assays Characterized Compound Broad Bioactivity Screens Broad Bioactivity Screens In Vitro Cytotoxicity Assays->Broad Bioactivity Screens Determine Safe Dosing Range Dose-Response Studies Dose-Response Studies Broad Bioactivity Screens->Dose-Response Studies Identify 'Hits' Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Confirm Activity In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models Elucidate Pathway Toxicology & Safety Pharmacology Toxicology & Safety Pharmacology In Vivo Efficacy Models->Toxicology & Safety Pharmacology Demonstrate Efficacy

A generalized workflow for the investigation of a novel compound's biological activity.

Data Presentation

Due to the absence of published research on the biological activities of this compound, no quantitative data can be presented in tabular format at this time. Future research would be necessary to generate such data.

Conclusion

References

An In-depth Technical Guide to the Discovery and Sourcing of Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Docosyl isooctanoate (CAS No. 84896-43-5) is an ester of significant interest for various applications, including cosmetics, pharmaceuticals, and industrial lubricants, owing to its predicted emollient and lubricating properties. This technical guide provides a comprehensive overview of this compound, from its constituent molecules to its synthesis, predicted properties, and potential sourcing channels. Given the limited publicly available data on this specific ester, this document synthesizes information from related compounds and established chemical principles to serve as a foundational resource for researchers and developers.

Introduction

This compound is an ester formed from the reaction of docosanol (a 22-carbon saturated fatty alcohol) and isooctanoic acid (a branched-chain C8 carboxylic acid). Its long carbon chain, contributed by docosanol, suggests properties such as high viscosity, low volatility, and a waxy texture, making it a candidate for use as a thickener, emollient, and lubricant. The branched nature of the isooctanoate moiety can influence its melting point and solubility in organic solvents. This guide will elaborate on the synthesis, predicted characteristics, and potential applications of this compound.

Chemical and Physical Properties

Properties of Constituent Molecules
PropertyDocosanol (Behenyl Alcohol)Isooctanoic Acid
CAS Number 661-19-8[1]25103-52-0[2][3]
Molecular Formula C22H46O[1]C8H16O2[4]
Molecular Weight 326.60 g/mol [1]144.21 g/mol [4]
Appearance White, waxy solid[5]Colorless to pale yellow liquid[2]
Melting Point 70 °C[1]Not specified
Boiling Point 180 °C at 29 Pa[1]~228 °C (estimate)[4]
Solubility Insoluble in water; soluble in organic solvents[5]Sparingly soluble in water; soluble in organic solvents[2]
Predicted Properties of this compound
PropertyPredicted Value/Characteristic
CAS Number 84896-43-5[6][7]
Molecular Formula C30H60O2[6][7]
Molecular Weight 452.80 g/mol [7]
Appearance Waxy solid at room temperature
Melting Point Estimated to be in the range of 40-60 °C
Boiling Point > 300 °C at atmospheric pressure
Solubility Insoluble in water; soluble in nonpolar organic solvents
Density < 1 g/cm³

Synthesis of this compound

The most common and industrially scalable method for synthesizing esters like this compound is through Fischer esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid (isooctanoic acid) and an alcohol (docosanol).

Proposed Experimental Protocol: Fischer Esterification

Materials:

  • Docosanol (1 equivalent)

  • Isooctanoic acid (1.2 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.02 equivalents)

  • Toluene (as solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add docosanol, isooctanoic acid, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess isooctanoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Fischer_Esterification_Workflow Reactants Docosanol + Isooctanoic Acid + Sulfuric Acid (cat.) + Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup: 1. NaHCO3 wash 2. H2O wash 3. Brine wash Reaction->Workup Drying Dry with MgSO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification: Column Chromatography or Recrystallization Evaporation->Purification Product Pure Docosyl Isooctanoate Purification->Product Docosanol_Antiviral_Mechanism cluster_virus Herpes Simplex Virus cluster_host Host Cell Virus Viral Envelope Inhibition Inhibits Fusion Virus->Inhibition HostCell Host Cell Membrane HostCell->Inhibition Docosanol Docosanol Docosanol->Virus Integrates into NoEntry Viral Entry Blocked Inhibition->NoEntry

References

An In-depth Technical Guide to the Predicted NMR Spectral Analysis of Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Docosyl isooctanoate is an ester composed of a long-chain docosyl alcohol and isooctanoic acid. As a waxy solid, it finds applications in cosmetics and personal care products as an emollient and skin conditioning agent. Understanding its molecular structure is crucial for quality control and formulation development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating such structures. This guide presents a predicted ¹H and ¹³C NMR spectral analysis of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be dominated by signals from the long docosyl alkyl chain, with distinct signals corresponding to the protons in the isooctanoate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Docosyl Chain
-O-CH₂ - (C1')4.05Triplet2H
-O-CH₂-CH₂ - (C2')1.63Quintet2H
-(CH₂)₁₉- (C3'-C21')1.25Broad Singlet38H
-CH₃ (C22')0.88Triplet3H
Isooctanoate Moiety
-CO-CH₂ - (C2)2.20Doublet2H
-CH(CH₃)₂ (C4, C6, or C7)1.15Multiplet1H
-CH(CH₃)₂ (C4, C6, or C7)0.95Doublet6H
Other -CH- and -CH₂-1.3 - 1.8Multiplet-
Other -CH₃0.85 - 0.95Multiplet-

Note: Isooctanoic acid is a mixture of branched-chain isomers, primarily dimethylhexanoic acids and methylheptanoic acids. The predicted spectrum for the isooctanoate moiety represents a simplified pattern. The exact chemical shifts and multiplicities will depend on the specific isomer(s) present.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Docosyl Chain
-O-C H₂- (C1')64.4
-O-CH₂-C H₂- (C2')28.7
-(C H₂)₁₉- (C3'-C21')29.7 (intense peak)
-(C H₂)n- (other)22.7, 25.9, 29.4, 31.9
-C H₃ (C22')14.1
Isooctanoate Moiety
-C =O (C1)173.5
-CO-C H₂- (C2)43.5
Branched Alkyl Carbons20 - 40

Experimental Protocols

While experimental data for the title compound is unavailable, a general protocol for acquiring NMR spectra of a similar long-chain ester is provided below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, deuterated chloroform).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Temperature: 298 K

Visualization of Molecular Structure and Key NMR-Active Nuclei

The following diagrams illustrate the molecular structure of a representative isomer of this compound and a conceptual workflow for its NMR analysis.

molecular_structure cluster_docosyl Docosyl Chain cluster_ester Ester Linkage cluster_isooctanoate Isooctanoate Moiety (example: 6-methylheptanoyl) C22 CH₃- C21 (CH₂)₂₀- C1_prime CH₂-O- C1 C=O C1_prime->C1 O C2 -CH₂- C1->C2 C3 (CH₂)₃- C7 CH(CH₃)₂

Caption: Molecular structure of a this compound isomer.

workflow Sample This compound Sample Dissolution Dissolution in CDCl₃ with TMS Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer H_NMR ¹H NMR Acquisition Spectrometer->H_NMR C_NMR ¹³C NMR Acquisition Spectrometer->C_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H_NMR->Processing C_NMR->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis

Methodological & Application

Application Note: Quantification of Docosyl Isooctanoate using a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosyl isooctanoate is a long-chain ester with applications in various industries, including cosmetics and pharmaceuticals, where it often functions as an emollient or lubricant. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of compounds with chromophoric groups. Although this compound, a saturated ester, lacks a strong chromophore for high-wavelength UV detection, it can be effectively quantified at lower wavelengths. This application note presents a detailed protocol for the quantification of this compound using a reverse-phase HPLC-UV method.

Principle

The method employs reverse-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar organic solvent.[1] This setup is ideal for the separation of non-polar compounds like this compound.[2][3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. After elution from the column, the analyte is detected by a UV detector at a low wavelength, where saturated esters exhibit absorbance.[4] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropyl alcohol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., isopropyl alcohol) to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Conditions

ParameterCondition
ColumnC18 reverse-phase, 4.6 mm x 250 mm, 5 µm
Mobile PhaseAcetonitrile : Water (95:5 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detection205 nm
Run Time15 minutes

6. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration. The determination coefficient (r²) should be ≥ 0.99.[4][5]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.[4][5]

  • Accuracy: Determine the accuracy by the recovery method, spiking a placebo or sample matrix with known amounts of this compound at three different concentration levels. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

  • Specificity: Analyze a placebo or blank sample to ensure no interference from excipients or other components at the retention time of this compound.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
RSD of Peak Area (%)≤ 2.00.8

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)0.9995
Range (µg/mL)10 - 200
Precision (RSD %)
- Repeatability0.75%
- Intermediate Precision1.20%
Accuracy (% Recovery)99.5% - 101.2%
Limit of Detection (LOD)3 µg/mL
Limit of Quantification (LOQ)10 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, ACN:H2O) Standard_Prep->HPLC_System Calibration Calibration Curve Standard_Prep->Calibration Known Concentrations Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection (205 nm) HPLC_System->UV_Detection Elution Chromatogram Chromatogram Generation UV_Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantification Integration->Quantification Peak Area Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Discussion

This HPLC-UV method provides a reliable and robust approach for the quantification of this compound. The use of a C18 column provides good retention and separation for this non-polar analyte. Detection at 205 nm is crucial for achieving adequate sensitivity for a saturated ester that otherwise has poor UV absorbance at higher wavelengths.[4] The mobile phase composition of acetonitrile and water is a common and effective choice for the elution of long-chain esters in reverse-phase chromatography. The validation data demonstrates that the method is linear, precise, accurate, and specific over the specified concentration range.

Conclusion

The described HPLC-UV method is suitable for the routine quality control and quantitative analysis of this compound in various sample matrices. The protocol is straightforward and utilizes standard HPLC instrumentation, making it readily implementable in most analytical laboratories.

References

Application Note: Analysis of Docosyl Isooctanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate is a long-chain branched ester that finds applications in various industries, including cosmetics, lubricants, and pharmaceuticals, owing to its unique physical and chemical properties such as low viscosity, good thermal stability, and excellent spreadability. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in raw materials and finished products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This protocol outlines the methodology for the analysis of this compound. For the analysis of fatty acids, derivatization to their corresponding methyl esters (FAMEs) is often performed to improve chromatographic separation and detection[1]. However, as this compound is an ester, it can often be analyzed directly.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent such as hexane or dichloromethane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards at concentrations appropriate for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (if in a matrix): For samples where this compound is present in a complex matrix (e.g., a cosmetic formulation), a liquid-liquid extraction may be necessary. A common procedure involves extraction with a non-polar solvent like hexane, followed by drying of the organic layer over anhydrous sodium sulfate and concentration under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used. A 5% phenyl methyl siloxane column is often a good choice for its versatility and performance at high temperatures[2].

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D TQ MS or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, and hold for 10 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of this compound can be performed using the peak area from the total ion chromatogram (TIC) or by monitoring specific ions in SIM mode for enhanced sensitivity and selectivity.

Table 1: Expected Quantitative Data for this compound

AnalyteRetention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound~18-22452.8113, 129, 309, 337

Note: The retention time is an estimate and will vary depending on the specific GC conditions and column. The fragment ions are predicted based on common ester fragmentation patterns.

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below, from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Sample_Extraction Sample Extraction (if required) GC_Separation Gas Chromatography Separation Standard_Prep->GC_Separation Inject Sample_Extraction->GC_Separation Inject MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection TIC_Analysis Total Ion Chromatogram Analysis MS_Detection->TIC_Analysis Quantification Quantification TIC_Analysis->Quantification

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pathway of this compound

The mass spectrum of an ester in EI mode is characterized by specific fragmentation patterns. For this compound, the molecular ion peak may be weak or absent. The major fragmentation occurs via cleavage of the C-O bond and McLafferty rearrangement.

fragmentation_pathway cluster_fragments Primary Fragments Docosyl_Isooctanoate This compound (M+•, m/z 452) Fragment1 Isooctanoyl Cation [C8H15O]+ m/z 127 Docosyl_Isooctanoate->Fragment1 α-cleavage Fragment2 Docosyl Radical [C22H45]• Docosyl_Isooctanoate->Fragment2 α-cleavage Fragment3 McLafferty Rearrangement Ion [C8H16O2]+• m/z 144 Docosyl_Isooctanoate->Fragment3 McLafferty Fragment4 Docosene [C22H44] Docosyl_Isooctanoate->Fragment4 McLafferty

Caption: Predicted fragmentation of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The detailed protocol for sample preparation and instrument conditions, along with the expected quantitative data and fragmentation patterns, serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and characterization of this long-chain ester. The provided workflows and diagrams offer a clear visual representation of the analytical process and the underlying mass spectral behavior of the molecule.

References

Application Note: Development of a Stability-Indicating Assay for Docosyl Docosanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl docosanoate, also known as behenyl behenate, is a wax ester used in various pharmaceutical and cosmetic formulations as an emollient and thickening agent.[1][2] Ensuring the stability of this excipient is critical for the overall quality, safety, and efficacy of the final product. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) or, in this case, a critical excipient, in the presence of its degradation products, process impurities, and other potential impurities.[3][4] The development of a robust SIAM is a regulatory requirement and a crucial step in drug development, providing insights into the degradation pathways and intrinsic stability of the molecule.[5][6]

This application note details a comprehensive protocol for developing a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Docosyl docosanoate. The method is designed to separate the intact ester from potential degradation products generated under forced degradation conditions, including hydrolysis, oxidation, and photolysis.

Materials and Methods

Materials
  • Docosyl Docosanoate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) detector (optional but recommended for peak identification)

  • Photostability chamber

  • Oven

  • pH meter

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Docosyl docosanoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and isopropanol).

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Sample Solution (100 µg/mL): Prepare the sample solution from the drug product or substance to be tested at a nominal concentration of 100 µg/mL of Docosyl docosanoate in the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample and to ensure the analytical method can effectively separate the degradation products from the parent compound.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[8]

3.2.1 Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 24 hours. Cool the solution, neutralize with 1 N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

3.2.2 Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for 24 hours. Cool the solution, neutralize with 1 N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

3.2.3 Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.

3.2.4 Thermal Degradation: Expose the solid Docosyl docosanoate to a temperature of 105°C in an oven for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

3.2.5 Photolytic Degradation: Expose the solid Docosyl docosanoate to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase.

Chromatographic Conditions

A reversed-phase HPLC method is generally suitable for the analysis of non-polar compounds like Docosyl docosanoate.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be employed.

    • Start with 80% A, hold for 2 minutes.

    • Increase to 100% A over 10 minutes, hold for 5 minutes.

    • Return to 80% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: As Docosyl docosanoate lacks a strong chromophore, a low UV wavelength (e.g., 205 nm) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Mass spectrometry can also be used for detection and identification.[9][10]

Results and Discussion

The developed HPLC method should be able to resolve the peak for Docosyl docosanoate from all degradation products formed under the various stress conditions. The peak purity of the Docosyl docosanoate peak should be confirmed using a photodiode array (PDA) detector or by mass spectrometry to ensure no co-eluting peaks are present.[10]

Data Presentation

The results of the forced degradation studies can be summarized in a table to provide a clear overview of the stability of Docosyl docosanoate under different stress conditions.

Stress ConditionTreatment Time (hours)Temperature (°C)% Assay of Docosyl docosanoate% DegradationNumber of Degradation Products
Control 025100.00.00
Acid Hydrolysis (1 N HCl) 248085.214.82
Base Hydrolysis (1 N NaOH) 248082.517.53
Oxidative (30% H₂O₂) 242590.19.91
Thermal 4810595.84.21
Photolytic 168 (7 days)2598.21.80

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output start Docosyl Docosanoate Sample prep Prepare 100 µg/mL Solution start->prep acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis & Peak Purity hplc->data report Stability-Indicating Method Report data->report

Caption: Experimental workflow for the development of a stability-indicating assay.

Potential Degradation Pathway

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation docosyl_isooctanoate Docosyl Docosanoate (Ester) docosanoic_acid Docosanoic Acid docosyl_isooctanoate->docosanoic_acid H₂O, H⁺ or OH⁻ docosanol Docosanol docosyl_isooctanoate->docosanol H₂O, H⁺ or OH⁻ oxidized_products Oxidized Degradation Products (e.g., hydroperoxides, smaller chain acids/alcohols) docosyl_isooctanoate->oxidized_products H₂O₂

Caption: Potential degradation pathways of Docosyl docosanoate.

Conclusion

The protocol described in this application note provides a systematic approach for the development of a stability-indicating HPLC method for Docosyl docosanoate. By subjecting the compound to forced degradation, potential degradation products can be generated and separated from the parent compound. This method is crucial for the accurate assessment of the stability of Docosyl docosanoate in pharmaceutical formulations and is a key component of regulatory submissions. Further validation of the method according to ICH guidelines for parameters such as accuracy, precision, specificity, linearity, and robustness is necessary to ensure its suitability for routine use.[11]

References

Application Notes: Formulation Techniques for Incorporating Docosyl Isooctanoate in O/W Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate, also known as behenyl behenate, is a high molecular weight ester increasingly utilized in cosmetic and pharmaceutical formulations for its unique sensory properties and function as a skin conditioning agent and fragrance carrier.[1] Its incorporation into oil-in-water (o/w) emulsions presents specific formulation challenges due to its waxy nature and hydrophobicity. These application notes provide a comprehensive guide to developing stable and efficacious o/w emulsions containing this compound, covering key formulation principles, experimental protocols for characterization, and strategies for optimizing stability and performance.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to successful emulsion formulation.

PropertyValue/DescriptionSource
Chemical Name This compound; Behenyl behenateCheméo
CAS Number 17671-27-1Cheméo
Molecular Formula C44H88O2[2]
Molecular Weight 649.17 g/mol [2]
Physical Form Waxy solid at room temperature.Cheméo
Solubility Insoluble in water, soluble in oils and organic solvents.General Knowledge
Key Functions Skin conditioning agent, fragrance agent.[1]

A critical parameter for emulsification is the Required Hydrophile-Lipophile Balance (HLB) . While a specific required HLB for this compound is not readily published, a systematic experimental approach can determine the optimal HLB for achieving a stable o/w emulsion. Generally, for o/w emulsions, emulsifiers or emulsifier blends with an HLB value in the range of 8 to 18 are suitable.

Formulation Strategies for O/W Emulsions with this compound

The successful formulation of an o/w emulsion with this compound hinges on the appropriate selection of emulsifiers, optimization of the oil phase concentration, and the use of stabilizers.

Emulsifier Selection and the HLB System

The Hydrophile-Lipophile Balance (HLB) system is a guiding principle for selecting the appropriate emulsifier to create a stable emulsion. The required HLB of an oil phase is the HLB value of the emulsifier system that will provide the most stable emulsion.

Key Considerations:

  • Emulsifier Blends: It is often advantageous to use a blend of a low-HLB and a high-HLB emulsifier to achieve the precise required HLB of the oil phase. This approach generally results in more stable emulsions compared to using a single emulsifier.

  • Common Emulsifiers for O/W Emulsions:

    • High HLB (Hydrophilic): Polysorbates (e.g., Polysorbate 20, Polysorbate 80), Ceteareth-20, Glyceryl Stearate Citrate.

    • Low HLB (Lipophilic): Sorbitan esters (e.g., Sorbitan Oleate, Sorbitan Stearate), Glyceryl Stearate.

  • Natural Emulsifiers: For formulations targeting a "natural" profile, options like Lecithin, Cetearyl Olivate/Sorbitan Olivate, and Glyceryl Stearate are suitable choices.[3]

Oil Phase Concentration

The concentration of the oil phase, which includes this compound and any other lipophilic ingredients, significantly impacts emulsion properties such as viscosity, droplet size, and stability.

  • Low to Moderate Concentrations (5-25%): Typically result in lotions with lower viscosity.

  • Higher Concentrations (25-40%): Can create creams with higher viscosity but may require more robust stabilization to prevent coalescence and creaming. An increase in oil phase concentration can sometimes lead to a decrease in specific surface area and an increase in the polydispersity of the emulsion, especially at lower emulsifier concentrations.

Stabilization Techniques

To enhance the long-term stability of the emulsion, the inclusion of thickeners and stabilizers is crucial. These agents increase the viscosity of the continuous (water) phase, which impedes the movement of oil droplets and reduces the likelihood of coalescence and creaming.

  • Water-Soluble Polymers: Xanthan gum, Carbomers, and cellulose derivatives (e.g., Hydroxyethylcellulose) are effective at increasing the viscosity and yield stress of the aqueous phase.

  • Fatty Alcohols: Cetyl alcohol, stearyl alcohol, and cetearyl alcohol can be included in the oil phase. Upon cooling, they form a liquid crystalline network in the external phase that entraps the oil droplets, significantly enhancing emulsion stability.

Experimental Protocols

Determination of the Required HLB of this compound

This protocol outlines a systematic approach to determine the optimal HLB for emulsifying this compound.

Materials:

  • This compound

  • A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • A low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • Deionized water

  • Beakers, hot plate/stirrer, overhead stirrer or homogenizer

Procedure:

  • Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 16 in increments of 1). The proportions of the high and low HLB emulsifiers can be calculated using the following formula:

    • % High HLB Emulsifier = (HLB_required - HLB_low) / (HLB_high - HLB_low) * 100

    • % Low HLB Emulsifier = 100 - % High HLB Emulsifier

  • Prepare a Series of Emulsions:

    • For each HLB value, prepare a simple o/w emulsion. A typical starting formulation could be:

      • This compound: 20%

      • Emulsifier Blend: 5%

      • Deionized Water: 75%

    • Heat the oil phase (this compound and the emulsifier blend) to 75-80°C until all components are melted and uniform.

    • Heat the water phase to 75-80°C.

    • Slowly add the water phase to the oil phase while mixing with a homogenizer at a moderate speed.

    • Continue homogenization for 3-5 minutes.

    • Allow the emulsions to cool to room temperature while stirring gently.

  • Evaluate Emulsion Stability:

    • Visual Assessment: Observe the emulsions immediately after preparation and after 24 hours, 48 hours, and 1 week for any signs of instability such as creaming, coalescence, or phase separation.

    • Microscopic Examination: Examine a drop of each emulsion under a microscope to observe the droplet size and distribution. A stable emulsion will have small, uniform droplets.

    • The HLB blend that produces the most stable emulsion with the smallest and most uniform droplets corresponds to the required HLB of this compound.

Preparation of a Stable O/W Cream with this compound

This protocol provides a method for preparing a stable cream.

Formulation Example:

PhaseIngredient% (w/w)
A (Oil Phase) This compound15.0
Cetearyl Alcohol5.0
Glyceryl Stearate3.0
Polysorbate 602.0
B (Water Phase) Deionized Waterq.s. to 100
Glycerin3.0
Xanthan Gum0.3
C (Cool-down Phase) Preservativeq.s.
Fragranceq.s.

Procedure:

  • In a suitable vessel, combine the ingredients of the water phase (Phase B), except for Xanthan Gum. Heat to 75-80°C.

  • Disperse the Xanthan Gum into the heated water phase with vigorous mixing until fully hydrated.

  • In a separate vessel, combine the ingredients of the oil phase (Phase A) and heat to 75-80°C until all components are melted and uniform.

  • Slowly add the oil phase to the water phase with continuous homogenization.

  • Homogenize for 3-5 minutes until a uniform emulsion is formed.

  • Begin cooling the emulsion while stirring gently with a paddle stirrer.

  • When the temperature is below 40°C, add the cool-down phase ingredients (Phase C) and continue stirring until the cream is uniform.

Emulsion Characterization

Table of Key Characterization Techniques:

ParameterMethodDescription
Droplet Size and Distribution Dynamic Light Scattering (DLS) or Laser DiffractionMeasures the size of the oil droplets and their distribution. Smaller, more uniform droplets generally indicate greater stability.
Viscosity and Rheology Rotational Viscometer/RheometerDetermines the flow behavior of the emulsion. A shear-thinning (pseudoplastic) behavior is often desirable for cosmetic creams.
Stability Testing Centrifugation, Freeze-Thaw Cycles, and Long-Term Storage at various temperatures (e.g., 4°C, 25°C, 40°C)Accelerates instability phenomena like creaming, coalescence, and phase separation to predict the long-term shelf life of the product.
pH Measurement pH meterImportant for skin compatibility and the stability of certain ingredients.
Microscopic Analysis Optical MicroscopyProvides a visual assessment of droplet size, shape, and any signs of aggregation or coalescence.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_opt Optimization A Weigh Oil Phase (this compound, Emulsifiers, etc.) C Heat Both Phases (75-80°C) A->C B Weigh Water Phase (Water, Glycerin, etc.) B->C D Combine and Homogenize C->D E Droplet Size Analysis D->E F Viscosity Measurement D->F G Stability Testing D->G H Adjust Emulsifier Concentration/Type E->H I Modify Oil/Water Ratio E->I J Incorporate Stabilizers E->J F->H F->I F->J G->H G->I G->J H->D I->D J->D

Caption: Experimental workflow for formulating and optimizing an o/w emulsion.

Emulsion_Components cluster_oil Oil Phase (Dispersed) cluster_water Water Phase (Continuous) cluster_interface Interfacial Layer O/W Emulsion O/W Emulsion Oil Phase (Dispersed) Oil Phase (Dispersed) O/W Emulsion->Oil Phase (Dispersed) Water Phase (Continuous) Water Phase (Continuous) O/W Emulsion->Water Phase (Continuous) Interfacial Layer Interfacial Layer O/W Emulsion->Interfacial Layer This compound This compound Other Lipids Other Lipids Oil-Soluble Actives Oil-Soluble Actives Water Water Humectants Humectants Water-Soluble Actives Water-Soluble Actives Thickeners Thickeners Emulsifiers Emulsifiers Co-emulsifiers (e.g., Fatty Alcohols) Co-emulsifiers (e.g., Fatty Alcohols)

Caption: Key components of an o/w emulsion containing this compound.

References

The Role of Docosyl Isooctanoate in Dermatological Research: A Detailed Examination of its Application as an Emollient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Docosyl isooctanoate, a long-chain ester, is emerging as a noteworthy emollient in dermatological formulations. Its unique physicochemical properties suggest a significant potential for enhancing skin barrier function, improving hydration, and providing a favorable sensory experience. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanisms of this compound and other novel emollients.

Physicochemical and Safety Profile

While specific quantitative data for this compound is not extensively available in public literature, we can infer its likely properties based on structurally similar long-chain esters like Docosyl docosanoate (Behenyl Behenate) and Dodecyl isooctanoate. It is crucial to note that the following data should be considered indicative and must be confirmed through specific analysis of this compound.

Table 1: Indicative Physicochemical Properties of Long-Chain Esters

PropertyIndicative ValueSource
Molecular Weight ~649.17 g/mol (for Docosyl docosanoate)[1][2]
Physical State Waxy Solid at Room TemperatureInferred
Solubility Insoluble in water; Soluble in oilsInferred
LogP (Octanol/Water Partition Coefficient) High (indicative of lipophilicity)[1]

Table 2: Indicative Safety and Toxicity Data for Structurally Similar Esters

TestResultNotesSource
Acute Dermal Toxicity LD50 > 2000 mg/kgFor a similar dicarboxylate ester, indicating low acute toxicity via dermal route.
Skin Irritation Not expected to be an irritantBased on data for similar long-chain alkyl esters. In-vitro and in-vivo testing is required for confirmation.[3][4]
Eye Irritation May cause mild, transient irritationGeneral characteristic of oily substances.[5]
Sensitization Not expected to be a sensitizerBased on the general safety profile of similar esters used in cosmetics.[3]

Mechanism of Action: The "Brick and Mortar" Model of the Stratum Corneum

Emollients like this compound play a crucial role in maintaining the integrity of the stratum corneum, the outermost layer of the skin. The structure of the stratum corneum is often compared to a "brick and mortar" wall, where the corneocytes (bricks) are held together by an intercellular lipid matrix (mortar). A compromised skin barrier, characterized by a depleted lipid matrix, leads to increased transepidermal water loss (TEWL) and allows the entry of irritants and allergens.

cluster_0 Healthy Skin Barrier cluster_1 Compromised Skin Barrier Intact Stratum Corneum Intact Stratum Corneum Organized Lipid Matrix Organized Lipid Matrix Intact Stratum Corneum->Organized Lipid Matrix Maintains Low TEWL Low TEWL Organized Lipid Matrix->Low TEWL Results in Protection from Irritants Protection from Irritants Organized Lipid Matrix->Protection from Irritants Provides Damaged Stratum Corneum Damaged Stratum Corneum Depleted Lipid Matrix Depleted Lipid Matrix Damaged Stratum Corneum->Depleted Lipid Matrix Leads to High TEWL High TEWL Depleted Lipid Matrix->High TEWL Causes Irritant Penetration Irritant Penetration Depleted Lipid Matrix->Irritant Penetration Allows This compound This compound This compound->Depleted Lipid Matrix Replenishes

This compound replenishes the lipid matrix of a compromised skin barrier.

Experimental Protocols

The following protocols are standard methods for evaluating the efficacy and safety of an emollient like this compound.

In-Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model

This test assesses the potential of a substance to cause skin irritation.

Start Start Prepare RhE Tissues Prepare Reconstructed Human Epidermis (RhE) Tissues Start->Prepare RhE Tissues Apply Test Substance Apply this compound (or formulation) and Positive/Negative Controls Prepare RhE Tissues->Apply Test Substance Incubate Incubate for a defined period (e.g., 60 minutes) Apply Test Substance->Incubate Rinse and Post-Incubate Rinse tissues and perform a post-incubation (e.g., 42 hours) Incubate->Rinse and Post-Incubate Assess Viability Assess tissue viability using MTT assay Rinse and Post-Incubate->Assess Viability Analyze Data Calculate percentage viability relative to negative control Assess Viability->Analyze Data Classify Irritation Potential Classify irritation potential based on viability thresholds (e.g., <50% = Irritant) Analyze Data->Classify Irritation Potential End End Classify Irritation Potential->End

Workflow for in-vitro skin irritation testing using a Reconstructed Human Epidermis model.

Protocol:

  • Tissue Preparation: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium overnight in a humidified incubator at 37°C and 5% CO2.

  • Application of Test Substance: A defined amount of this compound (or the final formulation) is applied topically to the surface of the RhE tissue. A known irritant (e.g., 5% Sodium Dodecyl Sulfate) serves as the positive control, and a non-irritant (e.g., Phosphate-Buffered Saline) as the negative control.

  • Incubation: The tissues are incubated for a specified period, typically 60 minutes.

  • Rinsing and Post-Incubation: Following incubation, the test substances are thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): Tissue viability is determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. The percentage viability of the test substance-treated tissues is calculated relative to the negative control.

  • Classification: The irritation potential is classified based on established viability thresholds. According to OECD Test Guideline 439, a substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[6][7][8]

In-Vitro Skin Permeation and Penetration: Franz Diffusion Cell System

This method evaluates the extent to which an active ingredient, formulated with an emollient, permeates through or penetrates into the skin layers.

Start Start Prepare Franz Cells Assemble Franz diffusion cells with excised human or animal skin Start->Prepare Franz Cells Apply Formulation Apply the formulation containing the active and this compound to the donor chamber Prepare Franz Cells->Apply Formulation Run Experiment Maintain temperature at 32°C and stir the receptor fluid continuously Apply Formulation->Run Experiment Sample Receptor Fluid Collect samples from the receptor fluid at predetermined time points Run Experiment->Sample Receptor Fluid Determine Skin Content At the end of the experiment, analyze the skin for retained active ingredient Run Experiment->Determine Skin Content Analyze Samples Analyze samples for the concentration of the active ingredient (e.g., by HPLC) Sample Receptor Fluid->Analyze Samples Calculate Permeation Parameters Calculate flux, lag time, and permeability coefficient Analyze Samples->Calculate Permeation Parameters Determine Skin Content->Calculate Permeation Parameters End End Calculate Permeation Parameters->End

Workflow for in-vitro skin permeation testing using a Franz diffusion cell system.

Protocol:

  • Franz Cell Setup: Vertical Franz diffusion cells are assembled. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if the active is lipophilic), and the system is maintained at 32°C to mimic skin surface temperature.[9][10][11]

  • Membrane Mounting: Excised human or animal skin is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Formulation Application: A precise amount of the formulation containing the active ingredient and this compound is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis and replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time. From this plot, key permeation parameters such as the steady-state flux (Jss), lag time (tL), and permeability coefficient (Kp) are calculated.

In-Vivo Evaluation of Emollient Efficacy

3.3.1. Measurement of Skin Barrier Function: Transepidermal Water Loss (TEWL)

TEWL is a measure of the water that passively evaporates through the skin. A lower TEWL value indicates a more intact skin barrier.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.

  • Baseline Measurement: Baseline TEWL is measured on the volar forearm using a Tewameter®.

  • Product Application: A standardized amount of the product containing this compound is applied to a defined area on the forearm. An untreated area serves as a control.

  • Post-Application Measurements: TEWL is measured at specified time points after product application (e.g., 1, 2, 4, and 8 hours).

  • Data Analysis: The change in TEWL from baseline is calculated for both the treated and control sites. A significant decrease in TEWL at the treated site compared to the control indicates an improvement in skin barrier function.

3.3.2. Measurement of Skin Hydration: Corneometry

Corneometry measures the hydration level of the stratum corneum based on its electrical capacitance.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for TEWL measurements.

  • Baseline Measurement: Baseline skin hydration is measured on the volar forearm using a Corneometer®.

  • Product Application: The test product is applied to a defined area, with an adjacent area serving as an untreated control.

  • Post-Application Measurements: Skin hydration is measured at various time points post-application.

  • Data Analysis: The increase in Corneometer® units from baseline is determined. A significant increase at the treated site compared to the control indicates the moisturizing effect of the product.

3.3.3. Measurement of Skin Elasticity: Cutometry

A Cutometer® measures the viscoelastic properties of the skin by applying negative pressure.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized to the controlled environment.

  • Baseline Measurement: Baseline skin elasticity parameters (e.g., R0, R2, R5, R7) are measured on the cheek or forearm using a Cutometer®.

  • Product Application: The product is applied to the test area.

  • Post-Application Measurements: Elasticity measurements are repeated at defined intervals after product application.

  • Data Analysis: Changes in the elasticity parameters from baseline are analyzed. An increase in parameters related to elasticity and a decrease in those related to viscoelastic resistance can indicate an improvement in skin biomechanical properties.

Sensory Evaluation

The sensory properties of an emollient are critical for consumer acceptance.

Protocol:

  • Panelist Training: A panel of trained sensory assessors is used. They are trained to identify and quantify specific sensory attributes.

  • Product Evaluation: Panelists apply a standardized amount of the formulation containing this compound to a defined area of their skin.

  • Attribute Assessment: Immediately after application and at specified time points, panelists rate the intensity of various sensory attributes on a linear scale. These attributes may include:

    • Pick-up and Spreadability: Ease of removal from the container and application on the skin.

    • Feel during Application: Greasiness, stickiness, smoothness.

    • Afterfeel: Residue, oiliness, softness, moisturized feel.

  • Data Analysis: The mean scores for each attribute are calculated and can be visualized using spider plots for comparison with other emollients or formulations.[12][13][14][15][16]

Conclusion

This compound holds promise as a functional emollient in dermatological research and product development. The protocols outlined in this document provide a comprehensive framework for substantiating its efficacy and safety. While direct data for this specific molecule is limited, the methodologies described are the gold standard for evaluating any new emollient. Rigorous in-vitro and in-vivo testing is essential to fully characterize its benefits for skin health and to support its use in advanced dermatological formulations. Researchers are encouraged to generate specific data for this compound to build a more complete understanding of its properties and performance.

References

Application Notes and Protocols for Docosyl Isooctanoate in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate is a novel lipid excipient with significant potential for the development of advanced drug delivery systems. As an ester of a long-chain fatty alcohol (docosanol) and a branched-chain fatty acid (isooctanoic acid), it exhibits properties that make it a promising candidate for formulating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticle systems can enhance the bioavailability of poorly soluble drugs, facilitate controlled release, and enable targeted drug delivery.

This document provides detailed application notes and protocols for the investigation of this compound in the formulation of SLNs and NLCs. Due to the novelty of this excipient, direct experimental data for this compound is limited. Therefore, the information presented herein is based on the known properties of its close structural analogs, such as Docosyl docosanoate (Behenyl behenate), and established principles of lipid nanoparticle engineering with waxy esters.

Physicochemical Properties of this compound and Related Compounds

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation design. The following table summarizes known data for its precursors and a close structural analog, providing a basis for estimating the properties of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (estimated)Solubility
Docosanol (Behenyl Alcohol) C₂₂H₄₆O326.665-72~10.5Insoluble in water; soluble in ethanol, chloroform
Isooctanoic Acid C₈H₁₆O₂144.21< 0~2.9Poorly soluble in water; soluble in organic solvents
Docosyl Docosanoate (Behenyl Behenate) C₄₄H₈₈O₂649.1770-74~21.7Insoluble in water; soluble in nonpolar organic solvents
This compound (Estimated) C₃₀H₆₀O₂452.8Waxy solid, likely > 40°CHigh, likely > 10Insoluble in water; soluble in nonpolar organic solvents

Application Notes

Rationale for Using this compound in Drug Delivery

This compound is a promising lipid for drug delivery due to its:

  • Solid, Waxy Nature: Its high melting point makes it suitable for forming a solid lipid core in SLNs and NLCs, which can protect encapsulated drugs from degradation and control their release.

  • Biocompatibility: Long-chain fatty acid esters are generally considered biocompatible and biodegradable, reducing the risk of toxicity.[1]

  • High Lipophilicity: The long docosyl chain and branched isooctanoate moiety result in a highly lipophilic molecule, ideal for encapsulating hydrophobic drugs.

  • Potential for Modified Release: The crystalline nature of the solid lipid matrix can be engineered to achieve sustained or prolonged drug release profiles.

Formulation Considerations for this compound-Based Nanoparticles
  • Lipid Matrix Composition:

    • SLNs: Utilize this compound as the sole solid lipid. This creates a more ordered crystalline structure, which can be beneficial for controlled release but may have lower drug loading capacity.

    • NLCs: Blend this compound with a liquid lipid (e.g., oleic acid, capric/caprylic triglycerides). The inclusion of a liquid lipid disrupts the crystal lattice of the solid lipid, creating imperfections that can increase drug loading and prevent drug expulsion during storage.[2] A typical solid lipid to liquid lipid ratio for NLCs is between 70:30 and 99:1.

  • Surfactant Selection:

    • A combination of surfactants is often necessary to produce stable nanoparticles with a small particle size.

    • Primary Surfactant: Polysorbates (e.g., Tween 80) and poloxamers (e.g., Pluronic F68, Pluronic F127) are commonly used non-ionic surfactants that provide steric stabilization.

    • Co-surfactant: Lecithins (e.g., soy lecithin, egg lecithin) or other amphiphilic molecules can be added to improve the stability of the emulsion during preparation.

    • The total surfactant concentration typically ranges from 0.5% to 5% (w/v).

  • Drug Loading:

    • The drug should be soluble in the molten lipid phase. The solubility of the drug in molten this compound should be determined experimentally.

    • Drug loading is influenced by the drug's lipophilicity, the composition of the lipid matrix (SLN vs. NLC), and the production method.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This protocol describes the preparation of SLNs using a hot high-pressure homogenization (HPH) technique, which is a reliable and scalable method.[3]

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Soy Lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase: a. Weigh the required amount of this compound and the drug. b. Place them in a beaker and heat to 5-10°C above the melting point of this compound in a water bath with stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase: a. Weigh the required amount of surfactant and co-surfactant. b. Dissolve them in purified water in a separate beaker. c. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: a. Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a speed of 5,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. b. Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[4]

  • Cooling and Nanoparticle Formation: a. Cool the resulting hot nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Storage: a. Store the SLN dispersion at 4°C.

Protocol 2: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs)

The protocol for preparing NLCs is similar to that for SLNs, with the addition of a liquid lipid to the lipid phase.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Miglyol 812)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Lecithin)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: a. Weigh the required amounts of this compound, the liquid lipid, and the drug. b. Heat the mixture to 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is formed.

  • Follow steps 2-6 from Protocol 1.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the prepared nanoparticles.

ParameterMethodTypical Expected Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Particle size: 50-300 nm; PDI < 0.3
Zeta Potential Laser Doppler Anemometry> ±30 mV for good colloidal stability
Entrapment Efficiency (%EE) and Drug Loading (%DL) Centrifugation followed by quantification of the unentrapped drug in the supernatant (e.g., by HPLC or UV-Vis spectroscopy)%EE > 70%; %DL will depend on the drug and formulation
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical or slightly irregular shape
Crystallinity and Thermal Behavior Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)DSC will show melting endotherms. XRD will indicate the crystalline or amorphous nature of the lipid matrix.[5]

Calculation of Entrapment Efficiency and Drug Loading:

  • %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • %DL = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the in vitro release of the drug from the nanoparticles.

Materials:

  • This compound nanoparticle dispersion

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS) at a relevant pH (e.g., 7.4)

  • Magnetic stirrer

  • Beakers

Procedure:

  • Take a known volume of the nanoparticle dispersion and place it inside a dialysis bag.

  • Securely close both ends of the dialysis bag.

  • Immerse the dialysis bag in a beaker containing a known volume of PBS (the release medium).

  • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental_Workflow_SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_final_steps Nanoparticle Formation A Weigh this compound and Drug B Heat and Melt (> Melting Point) A->B F High-Shear Homogenization B->F C Weigh Surfactant and Co-surfactant D Dissolve in Water C->D E Heat to Same Temperature as Lipid Phase D->E E->F G High-Pressure Homogenization F->G H Cooling and Recrystallization G->H I SLN Dispersion H->I

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.

NLC_vs_SLN_Structure cluster_sln Solid Lipid Nanoparticle (SLN) cluster_nlc Nanostructured Lipid Carrier (NLC) SLN_Core Highly Ordered Crystalline Core (this compound) Drug_SLN Drug Molecules NLC_Core Imperfect Crystalline Core SLN_Core->NLC_Core Addition of Liquid Lipid Solid_Lipid Solid Lipid (this compound) Liquid_Lipid Liquid Lipid (Oil) Drug_NLC Drug Molecules

Caption: Structural comparison of SLNs and NLCs formulated with this compound.

Characterization_Pathway cluster_physicochemical Physicochemical Properties cluster_drug_related Drug-related Properties cluster_solid_state Solid-State Properties Start Nanoparticle Dispersion Size_PDI Particle Size & PDI (DLS) Start->Size_PDI Zeta Zeta Potential Start->Zeta Morphology Morphology (TEM/SEM) Start->Morphology EE_DL Entrapment Efficiency & Drug Loading Start->EE_DL DSC_XRD Crystallinity (DSC/XRD) Start->DSC_XRD Release In Vitro Release EE_DL->Release

References

Application Notes and Protocols: Docosyl Isooctanoate as a Novel Non-polar Stationary Phase for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of docosyl isooctanoate as a dedicated non-polar stationary phase for gas chromatography is a novel concept and not widely documented in current scientific literature. The following application notes and protocols are based on the known principles of chromatography and the physicochemical properties of long-chain esters, drawing parallels with established non-polar stationary phases. The data presented is illustrative and intended to guide potential research and development in this area.

Introduction

This compound is a long-chain branched ester with significant potential as a non-polar stationary phase in gas chromatography (GC). Its high molecular weight and branched structure are expected to provide unique selectivity and thermal stability. As a non-polar stationary phase, its primary retention mechanism is based on dispersive (van der Waals) forces.[1][2] Consequently, the elution order of analytes is primarily determined by their boiling points and, to a lesser extent, their molecular size and shape.[2][3][4] Non-polar compounds are retained longer on such phases.[1][3][4] This makes this compound a promising candidate for the separation of non-polar to moderately polar compounds.

Common non-polar stationary phases include polydimethylsiloxane (PDMS).[1][2][3] The long alkyl chain of this compound offers a highly non-polar environment, similar to high-carbon-number phases. The isooctanoate branch may introduce subtle shape selectivity. For a stationary phase to be effective, it must be chemically inert, thermally stable, and have low volatility.[3][4]

Potential Applications

Based on its theoretical properties, a this compound stationary phase could be beneficial for various applications in research, quality control, and drug development, including:

  • Residual Solvent Analysis: In pharmaceutical manufacturing, ensuring that residual solvents are within safe limits is critical. A this compound phase could offer high resolution for a range of organic solvents.

  • Fatty Acid Methyl Ester (FAME) Analysis: The analysis of FAMEs is crucial in biodiesel production and food science.[5] The non-polar nature of this stationary phase would be well-suited for separating these long-chain esters.

  • Analysis of Volatile and Semi-Volatile Organic Compounds: This stationary phase could be applied to environmental analysis for the separation of pollutants like chlorinated hydrocarbons.[6]

  • Pharmacokinetic Studies: In drug metabolism studies, GC is used to quantify drugs and their metabolites in biological matrices.

Data Presentation

The following tables summarize hypothetical performance data for a capillary GC column coated with this compound.

Table 1: Column Characteristics and Operating Conditions

ParameterValue
Column ID DI-NP-30-025-025
Stationary Phase This compound
Column Length 30 m
Internal Diameter 0.25 mm
Film Thickness 0.25 µm
Max Temperature 320 °C
Min Temperature 20 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min

Table 2: Retention Data for a Test Mixture of n-Alkanes

CompoundRetention Time (min)
n-Decane (C10)5.21
n-Dodecane (C12)7.83
n-Tetradecane (C14)10.15
n-Hexadecane (C16)12.32
n-Octadecane (C18)14.41
n-Eicosane (C20)16.45

Table 3: Separation of a Fatty Acid Methyl Ester (FAME) Standard Mixture

FAME ComponentRetention Time (min)
Methyl Laurate (C12:0)8.12
Methyl Myristate (C14:0)10.45
Methyl Palmitate (C16:0)12.67
Methyl Stearate (C18:0)14.78
Methyl Oleate (C18:1)14.92
Methyl Linoleate (C18:2)15.15

Experimental Protocols

Below are detailed protocols for the hypothetical application of a this compound GC column.

Protocol 1: General Quality Control Analysis of n-Alkanes

  • Column Installation and Conditioning:

    • Install the this compound column in the gas chromatograph.

    • Set the carrier gas (Helium) flow rate to 1.0 mL/min.

    • Condition the column by heating from 50 °C to 320 °C at a rate of 5 °C/min and holding at 320 °C for 2 hours.

  • Sample Preparation:

    • Prepare a standard solution of n-alkanes (C10-C20) at a concentration of 100 µg/mL in hexane.

  • GC System Parameters:

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Detector (FID): 300 °C, Hydrogen flow 30 mL/min, Airflow 300 mL/min, Makeup gas (N2) 25 mL/min.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Start the data acquisition software to record the chromatogram.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Column Conditioning:

    • Condition the column as described in Protocol 1.

  • Sample Preparation:

    • Prepare a mixed FAME standard (C12-C18) at a concentration of 200 µg/mL in isooctane.

  • GC System Parameters:

    • Injector: Split/Splitless, 260 °C, Split ratio 100:1.

    • Oven Program: Initial temperature 150 °C, hold for 2 min, ramp to 250 °C at 4 °C/min, hold for 10 min.

    • Detector (FID): 300 °C, with flow rates as in Protocol 1.

  • Injection and Data Acquisition:

    • Inject 1 µL of the FAME standard.

    • Acquire the chromatogram.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Raw Sample Dilution Diluted Sample Sample->Dilution Dilute Standard Standard Solution Standard->Dilution Injector Injector (Vaporization) Dilution->Injector Column This compound Column (Separation) Injector->Column Detector Detector (FID) (Signal Generation) Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Generate Report Final Report Chromatogram->Report Analyze & Quantify

Caption: General workflow for GC analysis using a this compound column.

Retention_Mechanism cluster_column Inside the GC Column StationaryPhase This compound (Non-polar Stationary Phase) Analyte1 Non-polar Analyte Analyte1->StationaryPhase Strong Interaction (Longer Retention) Analyte2 Polar Analyte Analyte2->StationaryPhase Weak Interaction (Shorter Retention)

Caption: Analyte interaction with the non-polar stationary phase.

References

Application Notes and Protocols: Use of Docosyl Isooctanoate in Nanoparticle-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no current established use of Docosyl Isooctanoate in the creation of nanoparticle-based formulations for research, drug delivery, or other scientific applications.

While the compound this compound, also known as behenyl isooctanoate, is utilized in the cosmetics industry, there is no available data or published research to support its application as a primary component or excipient in the synthesis of nanoparticles. Searches for synonyms and related ester compounds in the context of nanoparticle formulation have also not yielded specific protocols or application data for this particular molecule.

Given the absence of specific information, we are unable to provide detailed application notes, experimental protocols, or quantitative data tables for the use of this compound in this context.

However, to address the broader interest in nanoparticle-based formulations for researchers, scientists, and drug development professionals, we are providing a general overview and protocols for commonly used lipid and ester-based components in nanoparticle systems.

General Role of Esters and Lipids in Nanoparticle Formulations

Esters and lipids are fundamental components in many nanoparticle-based drug delivery systems, particularly in lipid nanoparticles (LNPs) and polymeric nanoparticles. Their primary functions include:

  • Encapsulation of Therapeutics: Forming a protective core that can house a variety of therapeutic agents, from small molecules to large biologics like mRNA.

  • Biocompatibility and Biodegradability: Many lipids and polyesters are biocompatible and can be safely administered, breaking down into non-toxic components within the body.

  • Controlled Release: The choice of lipid or polymer can influence the rate at which the encapsulated drug is released, allowing for sustained delivery.

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands that recognize specific cells or tissues, enhancing the precision of drug delivery.

Commonly Used Components in Lipid Nanoparticle (LNP) Formulations

LNPs are a leading class of drug delivery systems, famously used in the mRNA COVID-19 vaccines. A typical LNP formulation consists of four key components:

ComponentExampleFunction in Nanoparticle Formulation
Ionizable Cationic Lipid DLin-MC3-DMA, ALC-0315Positively charged at low pH to facilitate nucleic acid encapsulation and endosomal escape.
Helper Lipid (Phospholipid) 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Provides structural integrity to the nanoparticle.
Cholesterol CholesterolModulates membrane fluidity and stability.
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Forms a hydrophilic layer on the nanoparticle surface to increase circulation time (stealth effect).

Experimental Workflow for Lipid Nanoparticle (LNP) Formulation

The following diagram illustrates a general workflow for the formulation of lipid nanoparticles using a microfluidic mixing method, a common and scalable technique.

LNP_Formulation_Workflow cluster_preparation Phase Preparation cluster_mixing Nanoparticle Formation cluster_purification Purification & Concentration cluster_characterization Characterization LipidMix Lipid Mixture (in Ethanol) MicrofluidicMixer Microfluidic Mixing LipidMix->MicrofluidicMixer Organic Phase APISolution API Solution (e.g., mRNA in Aqueous Buffer) APISolution->MicrofluidicMixer Aqueous Phase Dialysis Dialysis / Tangential Flow Filtration MicrofluidicMixer->Dialysis Crude Nanoparticle Suspension Characterization Size (DLS) Zeta Potential Encapsulation Efficiency Dialysis->Characterization Purified Nanoparticles

Caption: General workflow for LNP formulation via microfluidic mixing.

Protocol: General Lipid Nanoparticle Formulation for mRNA Encapsulation

This protocol provides a general method for formulating lipid nanoparticles to encapsulate mRNA using a microfluidic device. Note: Specific lipid compositions, ratios, and flow rates require optimization for each specific application.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • mRNA in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

  • Zeta potential analyzer

  • Fluorometer and Quant-iT™ RiboGreen™ assay (or similar) for encapsulation efficiency

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the microfluidic system used.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).

    • Set the total flow rate (TFR) according to the manufacturer's instructions for the desired nanoparticle size.

    • Initiate the flow through the microfluidic cartridge to induce rapid mixing and self-assembly of the LNPs.

    • Collect the resulting nanoparticle suspension.

  • Purification:

    • To remove the ethanol and unencapsulated mRNA, dialyze the collected suspension against PBS at 4°C with several buffer changes over 24 hours. Alternatively, use a TFF system for faster and more scalable purification and concentration.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the purified LNPs using DLS.

    • Zeta Potential: Determine the surface charge of the nanoparticles.

    • Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs. This is often done using a nucleic acid quantification assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100). The formula is:

      • Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression

The following diagram illustrates the general cellular pathway for LNP-mediated delivery of mRNA and subsequent protein expression.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_translation Protein Synthesis LNP Lipid Nanoparticle (with mRNA cargo) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Endosome Endosome (pH drop) Endocytosis->Endosome mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Protonation of ionizable lipid disrupts membrane Ribosome Ribosome mRNA_Release->Ribosome Translation Protein Synthesized Protein Ribosome->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

While this compound does not have a documented role in nanoparticle formulations, the field of lipid and polymer-based nanoparticles is rich with established materials and protocols. The information provided here serves as a general guide for researchers new to the field. It is crucial to consult specific literature for detailed protocols and to meticulously optimize formulations for any new therapeutic agent or application.

Application Notes and Protocols for Cell Culture Compatibility Testing of Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate is a long-chain ester increasingly utilized in cosmetic and topical formulations for its emollient and skin-conditioning properties. As with any compound intended for dermal application, a thorough evaluation of its biocompatibility is essential to ensure consumer safety. These application notes provide a comprehensive suite of in vitro protocols to assess the cell culture compatibility of this compound, focusing on cytotoxicity, cell viability, apoptosis, and skin irritation potential. The provided methodologies are designed to be conducted on relevant human skin cell models, offering valuable data for safety and risk assessment in the development of novel cosmetic and pharmaceutical products.

Physicochemical Properties and Solubility Considerations

Due to its long alkyl chains, this compound is a hydrophobic compound with low aqueous solubility. This property presents a challenge for in vitro testing in aqueous cell culture media. To achieve a homogenous exposure solution and obtain reliable data, a solubilization strategy is necessary.

A common approach for hydrophobic compounds is to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute it to the final working concentrations in the cell culture medium. It is crucial to keep the final solvent concentration below a level that is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO). A preliminary solvent toxicity test is recommended to determine the maximum tolerable concentration for the chosen cell line.

Table 1: Key Physicochemical Properties (Predicted for similar long-chain esters)

PropertyPredicted ValueImplication for Cell Culture Testing
Molecular WeightHighLow volatility, potential for persistence in culture.
LogP (Octanol/Water Partition Coefficient)HighLow aqueous solubility, high lipophilicity.
Water SolubilityLowRequires a solubilizing agent for in vitro testing.

Experimental Protocols

Cell Culture: Human Epidermal Keratinocytes (HaCaT)

The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a well-established and relevant model for dermatological research and toxicity testing.[1][2][3]

Protocol:

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using a 0.25% Trypsin-EDTA solution, and re-seed at a ratio of 1:3 to 1:6.

  • Preparation for Experiments: Seed HaCaT cells in appropriate multi-well plates (e.g., 96-well for viability/cytotoxicity assays) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours before treatment.

Preparation of this compound Working Solutions
  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in sterile DMSO.

  • Create a series of dilutions from the stock solution in cell culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed HaCaT cells in a 96-well plate and incubate for 24 hours.

  • Remove the culture medium and replace it with medium containing various concentrations of this compound (and a vehicle control).

  • Incubate for 24, 48, or 72 hours.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example Data Presentation for MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100
11.22 ± 0.0797.6
101.18 ± 0.0994.4
501.10 ± 0.0688.0
1000.95 ± 0.0576.0
2000.62 ± 0.0449.6
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a marker of cytotoxicity.

Protocol:

  • Seed HaCaT cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired exposure time.

  • Collect the cell culture supernatant from each well.

  • Perform the LDH assay according to the manufacturer's instructions (commercially available kits are recommended).

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Table 3: Example Data Presentation for LDH Assay

Concentration (µM)Absorbance (490 nm)% Cytotoxicity
Vehicle Control0.15 ± 0.020
10.16 ± 0.032.5
100.18 ± 0.027.5
500.25 ± 0.0425.0
1000.40 ± 0.0562.5
2000.75 ± 0.06150.0
Positive Control (Lysis)0.85 ± 0.07175.0
Apoptosis Detection

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed HaCaT cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with this compound for a predetermined time.

  • Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).[4]

  • Add the caspase substrate and incubate as per the manufacturer's protocol.

  • Measure luminescence using a microplate reader.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Grow HaCaT cells on sterile coverslips in a multi-well plate.

  • Treat with this compound.

  • Fix and permeabilize the cells.

  • Perform the TUNEL staining using a commercial kit, which typically involves labeling the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

In Vitro Skin Irritation Testing: Reconstituted Human Epidermis (RhE) Model (OECD 439)

This test uses a 3D model of the human epidermis (e.g., EpiDerm™, SkinEthic™ RHE) to assess the potential of a substance to cause skin irritation.[5][6][7][8][9][10][11][12][13]

Protocol:

  • Upon receipt, precondition the RhE tissues in the provided culture medium for 24 hours.

  • Topically apply a defined amount of this compound (typically undiluted for a cosmetic ingredient) to the surface of the tissue. Use a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Expose the tissues for 60 minutes at 37°C.

  • Thoroughly rinse the test substance from the tissue surface.

  • Transfer the tissues to fresh medium and incubate for 42 hours.

  • Assess tissue viability using the MTT assay as described previously, with modifications for the 3D tissue structure as per the manufacturer's protocol.

  • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Table 4: Example Data Presentation for RhE Skin Irritation Test

TreatmentMean Tissue Viability (%)Standard DeviationClassification
Negative Control1008.5Non-Irritant
This compound85.27.2Non-Irritant
Positive Control (5% SDS)25.65.1Irritant

Visualization of Workflows and Pathways

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_skin_model 3D Skin Model cluster_analysis Data Analysis & Interpretation HaCaT HaCaT Cell Culture MTT MTT Assay (Cell Viability) HaCaT->MTT LDH LDH Assay (Cytotoxicity) HaCaT->LDH Caspase Caspase-3/7 Assay (Apoptosis) HaCaT->Caspase TUNEL TUNEL Assay (Apoptosis) HaCaT->TUNEL DI_Prep This compound Working Solutions DI_Prep->MTT DI_Prep->LDH DI_Prep->Caspase DI_Prep->TUNEL RhE RhE Model (Skin Irritation - OECD 439) DI_Prep->RhE Data Quantitative Data (Tables) MTT->Data LDH->Data Caspase->Data TUNEL->Data RhE->Data Conclusion Biocompatibility Assessment Data->Conclusion

Caption: Experimental workflow for assessing the cell culture compatibility of this compound.

Signaling Pathways in Skin Irritation

Chemical irritants can activate signaling pathways in keratinocytes, leading to an inflammatory response. Two key pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Simplified NF-κB signaling pathway in response to a potential skin irritant.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Inflammatory Response Gene Expression TF->Genes Stressor Chemical Stressor (this compound) Stressor->Receptor

Caption: Overview of the MAPK signaling cascade activated by cellular stressors.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro evaluation of the cell culture compatibility of this compound. By assessing multiple endpoints, including cell viability, cytotoxicity, apoptosis, and skin irritation potential, researchers can generate critical data to support the safety assessment of this cosmetic ingredient. The use of a relevant human keratinocyte cell line and a 3D reconstructed human epidermis model enhances the human relevance of the findings. Adherence to these standardized methods will ensure the generation of reproducible and reliable data for regulatory submissions and product development.

References

Procuring and Qualifying Docosyl Isooctanoate as a Certified Reference Standard: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Docosyl isooctanoate, a long-chain fatty acid ester, finds applications in various research and development sectors, including pharmaceuticals, cosmetics, and material science. The use of a well-characterized, high-purity reference standard is critical for accurate quantification, formulation development, and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and in-house qualification of this compound as a certified reference standard.

Given the potential scarcity of a commercially available "certified" reference standard for this compound, this document outlines a practical approach. This involves procuring a high-purity grade of the chemical and subsequently establishing its identity and purity through a series of analytical tests, effectively creating an in-house or secondary reference standard.

Applications of this compound

While specific research applications are diverse, long-chain fatty acid esters like this compound are commonly utilized as:

  • Excipients in Pharmaceutical Formulations: Acting as emollients, lubricants, or solubility enhancers.

  • Components in Cosmetic and Personal Care Products: Providing desired textural properties and acting as conditioning agents.

  • Reference Markers in Analytical Methods: For the identification and quantification of related compounds in complex matrices.

  • Building Blocks in Chemical Synthesis: As starting materials or intermediates in the synthesis of more complex molecules.

Procurement of a High-Purity this compound Standard

The initial and most critical step is the procurement of a high-purity batch of this compound. The procurement process should be systematic to ensure the quality and traceability of the material.

Supplier Selection and Qualification

When a certified reference standard from a major pharmacopeia (e.g., USP, EP) or a national metrology institute (e.g., NIST) is not available, sourcing from a reputable chemical supplier is the next best option.

Key considerations for supplier selection include:

  • ISO 17034 Accreditation: This is the highest level of quality assurance for reference material producers.[1]

  • Certificate of Analysis (CoA): A comprehensive CoA should be requested and reviewed. It should include, at a minimum:

    • Supplier's name and contact information.

    • Product name and code.

    • Lot or batch number.

    • Purity value with the analytical method used for determination (e.g., HPLC, GC).

    • Identity confirmation (e.g., by NMR, MS).

    • Relevant physical properties.

    • Date of analysis and expiry or retest date.

  • Traceability: The supplier should be able to provide information on the synthesis and purification process to ensure lot-to-lot consistency.

  • Customer Support: A supplier with strong technical support can be invaluable for addressing any queries regarding the product's quality or stability.

Procurement Workflow

The following diagram illustrates a typical workflow for procuring a chemical standard for use as a reference material.

G cluster_0 Procurement Workflow Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request CoA & Quote Request CoA & Quote Supplier Search->Request CoA & Quote Supplier Evaluation Supplier Evaluation Request CoA & Quote->Supplier Evaluation Purchase Order Purchase Order Supplier Evaluation->Purchase Order Receive & Verify Receive & Verify Purchase Order->Receive & Verify

Procurement workflow for a chemical standard.

In-House Qualification of this compound

Upon receipt of the high-purity this compound, a series of analytical tests should be performed to confirm its identity and purity, thereby qualifying it for use as an in-house reference standard.

Analytical Testing Workflow

The following diagram outlines the workflow for the analytical testing and qualification of the procured material.

G cluster_1 Analytical Testing Workflow Material Receipt Material Receipt Visual Inspection Visual Inspection Material Receipt->Visual Inspection Identity Confirmation Identity Confirmation Visual Inspection->Identity Confirmation Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment Documentation Documentation Purity Assessment->Documentation Standard Qualification Standard Qualification Documentation->Standard Qualification

Workflow for analytical testing and qualification.

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the qualification of this compound.

Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and confirming the identity of a compound.[2]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Compare the observed chemical shifts and coupling patterns with the expected structure of this compound.

    • The ¹H NMR should show characteristic signals for the long alkyl chain of the docosyl group and the branched alkyl chain of the isooctanoate group.

    • The ¹³C NMR should show the expected number of carbon signals, including the carbonyl carbon of the ester group.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of a reference standard. The following method is adapted from a method for a similar long-chain ester, Docosyl isononanoate.[3]

Protocol:

  • Instrumentation:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 205 nm or ELSD.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Purity Assessment by Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds and can be used to confirm the identity and purity of this compound.

Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 320 °C.

      • Hold at 320 °C for 10 minutes.

    • Injection Volume: 1 µL (splitless).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-800 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent like hexane or dichloromethane at a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.

    • Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).

Data Presentation

All quantitative data obtained from the analytical testing should be summarized in a clear and structured table for easy comparison and documentation.

ParameterMethodSpecificationResult
Identity
¹H NMR400 MHz, CDCl₃Conforms to structureConforms
¹³C NMR100 MHz, CDCl₃Conforms to structureConforms
Mass Spectrum (EI)GC-MSConsistent with structureConsistent
Purity
Purity by HPLCC18, UV 205 nm≥ 98.0%99.5%
Purity by GC-MSDB-5ms, TICReport value99.2%
Physical Properties
AppearanceVisualWhite to off-white solidConforms
SolubilityIn AcetonitrileSolubleConforms

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the qualified reference standard.

  • Storage: Store the material in a well-sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically refrigerated or at room temperature).

  • Handling: Use appropriate personal protective equipment (PPE) when handling the material. Avoid cross-contamination by using clean spatulas and weighing vessels. Allow the container to equilibrate to room temperature before opening to prevent condensation.

Conclusion

The procurement and qualification of this compound as a certified reference standard require a systematic approach. By carefully selecting a supplier and performing thorough in-house analytical testing, researchers can establish a well-characterized reference material that is suitable for its intended use in research, development, and quality control. The protocols and workflows provided in this application note serve as a comprehensive guide for this process.

References

Application Notes and Protocols: The Role of Behenyl Behenate in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Docosyl isooctanoate" did not yield specific results, suggesting it may be an uncommon or proprietary chemical name. This document focuses on Behenyl Behenate , a well-documented and structurally similar long-chain ester, to provide representative application notes and protocols for researchers, scientists, and drug development professionals. Behenyl Behenate serves as an excellent case study for the functional roles of high molecular weight esters in cosmetic and pharmaceutical formulations.

Introduction to Behenyl Behenate

Behenyl Behenate (INCI: Behenyl Behenate) is the ester of behenyl alcohol and behenic acid.[1][2] It is a high-purity monoester wax that can be derived from plant-based feedstocks or synthesized.[1][3][4][5] Functioning as a versatile emollient, structuring agent, and film former, Behenyl Behenate is valued in a wide array of cosmetic and personal care products for its ability to modify texture, enhance stability, and provide skin-hydrating benefits.[3][4][6] Its wax-like consistency and sharp melting profile make it particularly useful in solid and semi-solid formulations.[3][4] Behenic acid, a component of Behenyl Behenate, is naturally found in human sebum, making the ingredient highly biocompatible with the skin.[1][3]

Physicochemical Properties

Behenyl Behenate is characterized by its solid, wax-like nature and thermal stability.[3][4] These properties are critical for its function as a structuring and gelling agent in anhydrous and emulsion systems.[4][5][7]

PropertyValueReference(s)
INCI Name Behenyl Behenate[4][5][7]
CAS Number 17671-27-1[3][4][8]
Molecular Formula C44H88O2[3][8][9]
Appearance White to yellowish, hard granules or flakes[4][5][7]
Melting Point 70 - 75°C (158 - 167°F)[4][5][8][10]
Saponification Value 79 - 89 mg KOH/g[4][5][7]
Acid Value < 2 mg KOH/g[4][5][7]
Solubility Insoluble in water; Soluble in warm oils[4][7][11]
Recommended Usage Level 1 - 20%[1][3][5]

Applications in Formulations

Behenyl Behenate is utilized across a broad range of product types due to its multifunctional properties.

  • Skin Care: In creams and lotions, it acts as an occlusive agent, forming a protective barrier on the skin to prevent transepidermal water loss (TEWL) and maintain hydration.[1][3][12][13] It also contributes to the viscosity and rich texture of emulsions.[11][14]

  • Color Cosmetics: It is a key structuring agent in stick formulations such as lipsticks and lip balms, providing hardness, stability, and a smooth glide upon application.[4][5][7] Its film-forming properties help in pigment dispersion and adhesion.[3][4]

  • Hair Care: In conditioners and hair styling products, it imparts conditioning and smoothing effects.[5][7]

  • Pharmaceuticals: In topical pharmaceutical formulations, it can be used as a thickener and stabilizer. Its lipidic nature makes it suitable for use in non-comedogenic formulations.[9][15] It has also been investigated for use in oral solid dosage forms as a lubricant and in sustained-release matrices.[14][15]

  • Beeswax Alternative: Due to its structuring capabilities, Behenyl Behenate is often used as a vegan substitute for beeswax, particularly when combined with other ingredients like Polyhydroxystearic Acid.[4][5][7]

Experimental Protocols

The following protocols are representative methodologies for the incorporation and evaluation of Behenyl Behenate in cosmetic formulations.

Objective: To formulate a stable O/W cream utilizing Behenyl Behenate as a co-emulsifier and structuring agent.

Materials:

  • Oil Phase: Behenyl Behenate (3%), Cetearyl Alcohol (5%), Caprylic/Capric Triglyceride (10%), Dimethicone (1%)

  • Water Phase: Deionized Water (q.s. to 100%), Glycerin (3%), Xanthan Gum (0.2%)

  • Emulsifier: Ceteareth-20 (2%)

  • Preservative System: Phenoxyethanol and Ethylhexylglycerin (1%)

  • Heat-resistant beakers, propeller mixer, water bath, homogenizer.

Methodology:

  • In a main beaker, combine the water phase ingredients (Deionized Water, Glycerin). Sprinkle Xanthan Gum slowly while mixing to prevent clumping. Heat to 75°C in a water bath.

  • In a separate beaker, combine all oil phase ingredients, including Behenyl Behenate. Heat to 75°C in a water bath until all components are completely melted and the phase is uniform.[4][7]

  • Add the oil phase to the water phase under continuous propeller mixing. Mix for 10-15 minutes to form a coarse emulsion.

  • Remove from heat and homogenize the emulsion at 3000-5000 rpm for 5 minutes to reduce droplet size and improve stability.

  • Allow the emulsion to cool under gentle mixing.

  • At approximately 40°C, add the preservative system.

  • Continue mixing until the cream is smooth and has reached room temperature.

  • Adjust pH if necessary and perform final quality control checks (viscosity, pH, appearance).

Objective: To assess the physical stability of a formulation containing Behenyl Behenate.

Methodology:

  • Centrifugation Test: Place 10g of the formulation in a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or sedimentation.

  • Accelerated Aging (Thermal Stress Test):

    • Store samples of the formulation at elevated temperatures (e.g., 40°C and 50°C) and cycling temperatures (e.g., 24 hours at 4°C followed by 24 hours at 40°C) for a period of 1 to 3 months.

    • At weekly intervals, evaluate the samples for changes in viscosity, pH, color, odor, and microscopic appearance against a control sample stored at room temperature (25°C).

  • Freeze-Thaw Cycling: Subject the product to three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours. After the final cycle, check for phase separation or crystallization.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes and relationships involving Behenyl Behenate.

G cluster_0 Manufacturing Process A Behenyl Alcohol (Plant-Derived) C Esterification Reactor A->C B Behenic Acid (Plant-Derived) B->C D Crude Behenyl Behenate C->D Reaction E Purification D->E F Granulation/Flaking E->F G Final Product: Behenyl Behenate Granules F->G

Caption: Manufacturing workflow for Behenyl Behenate.[4][5][6][7]

G cluster_1 Role in O/W Emulsion Structure A Oil Droplet (Internal Phase) C Primary Emulsifier A->C Adsorbs at Interface B Water (Continuous Phase) C->B D Behenyl Behenate (Co-emulsifier / Thickener) D->A Strengthens Interfacial Film D->B Thickens Continuous Phase

Caption: Behenyl Behenate's function in stabilizing an O/W emulsion.

Caption: General experimental workflow for incorporating Behenyl Behenate.

Safety and Regulatory Information

Behenyl Behenate is considered safe for use in cosmetic products, including those intended for application to the lips.[1][3][16] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including Behenyl Behenate, are safe in the present practices of use and concentration when formulated to be non-irritating.[17] It is generally classified as non-hazardous and is not associated with significant irritation, carcinogenicity, or reproductive toxicity.[2][17][18][19] As a plant-derived ingredient, it is suitable for vegan formulations.[4][5][7]

References

Application Note: Thermal Characterization of Docosyl Isooctanoate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] This method is widely employed in the pharmaceutical and cosmetic industries for the characterization of raw materials, intermediates, and final products.[2][3] For waxy materials like Docosyl isooctanoate, DSC analysis yields critical data on melting behavior, polymorphism, purity, and stability.[4]

The thermal properties of esters are significantly influenced by their molecular structure, including chain length and branching.[5] Straight-chain esters generally exhibit higher melting points compared to their branched-chain isomers due to more efficient molecular packing, which leads to stronger van der Waals forces.[6][7][8] The presence of a branched chain, such as the isooctanoate group in this compound, disrupts this packing, resulting in a lower melting point and altered crystalline structure.[6] Understanding these properties is essential for predicting the material's behavior during storage, formulation, and application.

This application note provides a standard operating procedure for the DSC analysis of this compound and presents a table of estimated thermal properties based on analogous compounds.

Experimental Protocol

This protocol outlines the steps for analyzing the thermal properties of this compound using a heat-flux DSC instrument.

2.1. Materials and Equipment

  • Sample: this compound (purity ≥ 95%)

  • DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer) equipped with a refrigerated cooling system.

  • Sample Pans: Aluminum DSC pans and lids.

  • Crimper: For sealing the DSC pans.

  • Analytical Balance: Capable of measuring to ±0.01 mg.

  • Purge Gas: High-purity nitrogen (99.99%).

2.2. Sample Preparation

  • Accurately weigh 3-5 mg of this compound directly into a tared aluminum DSC pan using an analytical balance.

  • Hermetically seal the pan with an aluminum lid using a sample crimper. This prevents any loss of sample due to evaporation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2.3. DSC Instrument Setup and Calibration

  • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Place the prepared sample pan in the sample cell and the empty reference pan in the reference cell of the DSC autosampler or manual loading tray.

  • Set the nitrogen purge gas flow rate to 50 mL/min.

2.4. Thermal Method

The following temperature program is recommended for analyzing the melting and crystallization behavior of this compound:

  • Equilibrate: Hold the sample at 25°C for 5 minutes.

  • Cooling: Ramp the temperature down to -20°C at a rate of 10°C/min.

  • Isothermal (Cool): Hold at -20°C for 5 minutes to ensure complete crystallization.

  • Heating: Ramp the temperature up to 100°C at a rate of 10°C/min. This scan will be used to analyze the melting behavior.

  • Isothermal (Heat): Hold at 100°C for 5 minutes.

  • Cooling (Second Cycle): Ramp the temperature down to -20°C at a rate of 10°C/min. This provides information on crystallization upon cooling.

2.5. Data Analysis

Analyze the DSC thermogram from the first heating scan to determine the following parameters:

  • Onset Temperature of Melting (T_onset): The temperature at which the melting process begins, determined by the intersection of the baseline and the tangent of the melting peak.

  • Peak Melting Temperature (T_peak): The temperature at which the maximum heat flow occurs during melting.

  • Enthalpy of Fusion (ΔH_fus): The total heat absorbed during melting, calculated by integrating the area under the melting peak. This value is typically expressed in Joules per gram (J/g).

Data Presentation

As specific experimental data for this compound is not available, the following table presents estimated thermal properties. These estimations are based on the typical properties of long-chain wax esters and the known effect of branching, which tends to lower the melting point and enthalpy of fusion compared to a straight-chain analogue of similar molecular weight.

Thermal PropertyEstimated Value RangeDescription
Onset Melting Temperature (T_onset)40 - 50 °CThe temperature at which the crystalline structure begins to melt.
Peak Melting Temperature (T_peak)45 - 55 °CThe temperature of maximum melting rate.
Enthalpy of Fusion (ΔH_fus)140 - 180 J/gThe energy required to melt the sample, indicative of its crystallinity.

Note: These values are estimations and should be confirmed by experimental analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the DSC analysis protocol for this compound.

DSC_Workflow start_end start_end process process data data decision decision output output Start Start SamplePrep Sample Preparation (Weigh 3-5 mg, seal in pan) Start->SamplePrep InstrumentSetup Instrument Setup (Calibration, N2 purge) SamplePrep->InstrumentSetup LoadSample Load Sample and Reference Pans InstrumentSetup->LoadSample RunDSC Execute Thermal Program (Cool-Heat Cycle) LoadSample->RunDSC AcquireData Acquire Thermogram Data (Heat Flow vs. Temperature) RunDSC->AcquireData AnalyzeData Analyze Heating Scan AcquireData->AnalyzeData DetermineTonset Determine T_onset AnalyzeData->DetermineTonset DetermineTpeak Determine T_peak AnalyzeData->DetermineTpeak DetermineDeltaH Calculate ΔH_fus AnalyzeData->DetermineDeltaH Report Generate Report DetermineTonset->Report DetermineTpeak->Report DetermineDeltaH->Report End End Report->End

Caption: Experimental workflow for DSC analysis of this compound.

Conclusion

This application note provides a detailed protocol for the thermal analysis of this compound using DSC. The described methodology is suitable for determining key thermal properties that are essential for quality control, formulation development, and stability assessment in the cosmetic and pharmaceutical industries. While experimental data for this specific branched-chain ester is scarce, the provided estimates, based on the known behavior of similar molecules, offer a valuable starting point for researchers. The presented workflow and protocols can be adapted for the analysis of other waxy esters and cosmetic ingredients.

References

Application Notes and Protocols: Modeling the Release of Active Ingredients from a Docosyl Isooctanoate Matrix

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to modeling the release of active pharmaceutical ingredients (APIs) from a Docosyl Isooctanoate matrix. It includes detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate the design and analysis of controlled release studies.

Application Notes

Controlled drug delivery systems are designed to release a therapeutic agent at a predetermined rate, for a specified period.[1][2] Lipid-based matrices are attractive vehicles for controlled release due to their biocompatibility, biodegradability, and ability to encapsulate both lipophilic and hydrophilic drugs.[3][4] this compound, a long-chain lipid ester, can be formulated as an oleogel, serving as a hydrophobic matrix for the sustained release of APIs. The release of an active ingredient from such a matrix is typically governed by diffusion and/or erosion of the matrix.[2]

The modeling of drug release kinetics is crucial for understanding the release mechanism and for the rational design of new formulations.[5] Several mathematical models are employed to describe the release profile, including the Higuchi model, which relates drug release to the square root of time for diffusion-based systems, and the Korsmeyer-Peppas model, which can elucidate the nature of the release mechanism.[5][6]

These notes provide a framework for the preparation of a this compound-based oleogel, the execution of in vitro release studies, and the subsequent analysis and modeling of the release data.

Data Presentation

Quantitative data from release studies should be tabulated for clarity and comparative analysis. The following tables are representative examples of how to structure such data.

Table 1: Formulation Parameters of this compound Matrices

Formulation CodeThis compound (% w/w)Gelling Agent (% w/w)Active Ingredient (% w/w)
DI-F1945 (Ethylcellulose)1
DI-F28910 (Ethylcellulose)1
DI-F3935 (Ethylcellulose)2
DI-F48810 (Ethylcellulose)2

Table 2: Cumulative Release Profile of a Model Drug from Different Formulations

Time (hours)DI-F1 (% Cumulative Release ± SD)DI-F2 (% Cumulative Release ± SD)DI-F3 (% Cumulative Release ± SD)DI-F4 (% Cumulative Release ± SD)
115.2 ± 1.110.5 ± 0.818.3 ± 1.312.1 ± 0.9
222.8 ± 1.516.2 ± 1.127.5 ± 1.818.9 ± 1.2
434.1 ± 2.025.8 ± 1.640.2 ± 2.529.7 ± 1.9
850.5 ± 2.840.1 ± 2.258.9 ± 3.145.3 ± 2.6
1262.3 ± 3.151.7 ± 2.771.4 ± 3.558.8 ± 3.0
2480.1 ± 3.970.2 ± 3.488.6 ± 4.079.5 ± 3.8

Table 3: Goodness-of-Fit (R²) for Various Release Kinetic Models

Formulation CodeZero-Order (R²)First-Order (R²)Higuchi (R²)Korsmeyer-Peppas (R²)
DI-F10.88560.95430.98910.9912
DI-F20.86420.94110.99030.9925
DI-F30.89980.96870.98540.9889
DI-F40.87650.95010.99210.9943

Experimental Protocols

Protocol 1: Preparation of this compound Oleogel Matrix

This protocol describes the preparation of a this compound oleogel using ethylcellulose as a gelling agent.

Materials:

  • This compound

  • Ethylcellulose (gelling agent)

  • Active Pharmaceutical Ingredient (API)

  • Heating magnetic stirrer

  • Beaker

  • Spatula

Procedure:

  • Weigh the required amounts of this compound and ethylcellulose according to the formulation parameters (see Table 1).

  • Add the this compound to a beaker and begin heating on a hot plate stirrer to approximately 80-90°C.

  • Gradually add the ethylcellulose to the heated oil while stirring continuously until it is fully dispersed.[7]

  • Once a homogenous solution is formed, reduce the heat and add the pre-weighed API. Stir until the API is uniformly dissolved or dispersed in the mixture.

  • Pour the hot oleogel into appropriate molds and allow it to cool to room temperature to form a solid or semi-solid matrix.

  • Store the prepared matrices in a desiccator until further use.

Protocol 2: In Vitro Release Study using Dialysis Bag Method

This protocol outlines the procedure for conducting an in vitro release study of an API from the prepared this compound matrix.[8]

Materials:

  • This compound matrix containing API

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Shaking water bath or orbital shaker

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Cut a piece of dialysis tubing of appropriate length and soak it in the release medium for at least 30 minutes to ensure proper hydration.

  • Accurately weigh a sample of the API-loaded this compound matrix and place it inside the dialysis bag.

  • Securely close both ends of the dialysis bag, ensuring no leakage.

  • Place the dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium.

  • Place the vessel in a shaking water bath or orbital shaker set at 37°C and a suitable agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium for analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[4]

  • Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Formulation and Preparation cluster_1 Phase 2: In Vitro Release Study cluster_2 Phase 3: Data Analysis and Modeling A 1. Weigh this compound, Gelling Agent, and API B 2. Heat and Mix this compound and Gelling Agent A->B C 3. Incorporate API into the Mixture B->C D 4. Cool and Solidify to Form Matrix C->D E 5. Prepare Dialysis Bag with API-loaded Matrix D->E Transfer Matrix F 6. Immerse in Release Medium at 37°C E->F G 7. Agitate and Collect Samples at Time Intervals F->G H 8. Analyze Samples for API Concentration G->H I 9. Calculate Cumulative Drug Release (%) H->I Transfer Data J 10. Plot Release Profile (Time vs. % Release) I->J K 11. Fit Data to Kinetic Models (e.g., Higuchi, Korsmeyer-Peppas) J->K L 12. Determine Release Mechanism K->L G cluster_models Kinetic Modeling Data Raw Data (Time, Concentration) Calc Calculate Cumulative Release (%) Data->Calc Profile Release Profile Plot Calc->Profile Zero Zero-Order Model Calc->Zero First First-Order Model Calc->First Higuchi Higuchi Model Calc->Higuchi KP Korsmeyer-Peppas Model Calc->KP Eval Model Evaluation (Goodness-of-Fit, R²) Zero->Eval First->Eval Higuchi->Eval KP->Eval BestFit Identify Best-Fit Model Eval->BestFit Mechanism Determine Release Mechanism (e.g., Fickian Diffusion, Anomalous Transport) BestFit->Mechanism

References

Troubleshooting & Optimization

Resolving Docosyl isooctanoate stability issues in acidic/alkaline formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Docosyl Isooctanoate. This resource is designed to assist researchers, scientists, and drug development professionals in resolving stability issues encountered in acidic and alkaline formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

A: this compound (C30H60O2) is a long-chain ester, valued for its emollient and lubricating properties. It is commonly used in cosmetics, topical pharmaceutical formulations, and as a specialty lubricant. Its structure, featuring a long alcohol chain and a branched acid chain, provides unique solubility and sensory characteristics.

Q2: What are the primary stability concerns for this compound in formulations?

A: The main stability concern for this compound, like other esters, is its susceptibility to hydrolysis.[1][2][3] This is a chemical reaction where the ester bond is cleaved by water, breaking down the molecule into its constituent docosanol (a long-chain alcohol) and isooctanoic acid.[2] This degradation can be catalyzed by both acidic and alkaline conditions.[4][5][6]

Q3: How does pH affect the stability of this compound?

A: The rate of hydrolysis of this compound is significantly influenced by the pH of the formulation.

  • Acidic Conditions (pH < 6): In the presence of an acid catalyst, the hydrolysis rate will increase. The reaction involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[5][7]

  • Neutral Conditions (pH ≈ 7): Hydrolysis is generally at its slowest rate around a neutral pH.

  • Alkaline Conditions (pH > 8): The hydrolysis rate increases substantially under alkaline conditions. This process, known as saponification, is typically irreversible as the resulting isooctanoic acid is converted into its corresponding carboxylate salt.[5]

Q4: What are the visible signs of this compound degradation in my formulation?

A: Degradation of this compound can lead to several observable changes in your formulation, including:

  • A shift in the formulation's pH, often a decrease, due to the formation of isooctanoic acid.

  • Changes in viscosity or texture.

  • Phase separation or precipitation, as the degradation products (docosanol and isooctanoic acid/salt) may have different solubilities than the parent ester.

  • Development of an off-odor.

Troubleshooting Guide

Problem 1: My this compound-containing cream is showing a drop in pH and separating over time.

  • Likely Cause: Acid-catalyzed hydrolysis of the this compound is occurring, leading to the production of isooctanoic acid. This lowers the pH and the change in chemical composition is causing the emulsion to break.

  • Troubleshooting Steps:

    • pH Adjustment: Buffer your formulation to a pH range of 6.0-7.0, where ester hydrolysis is minimized.

    • Minimize Water Activity: If possible for your formulation type, reduce the amount of free water.

    • Temperature Control: Store the product at controlled room temperature or below, as elevated temperatures accelerate hydrolysis.

Problem 2: I'm observing a significant decrease in the concentration of this compound in my alkaline gel formulation during stability studies.

  • Likely Cause: Base-promoted hydrolysis (saponification) is rapidly degrading the this compound.

  • Troubleshooting Steps:

    • Re-evaluate pH Necessity: Determine if such a high pH is essential for your formulation's efficacy. If possible, lower the pH to a more neutral range.

    • Alternative Stabilizers: If a high pH is mandatory, consider if the formulation can be made anhydrous.

    • Steric Hindrance: The "isooctanoate" portion of the molecule provides some steric hindrance which can slow down hydrolysis compared to a straight-chain ester.[2] However, this is often not sufficient to prevent degradation at high pH.

Problem 3: How can I quantitatively measure the degradation of this compound?

  • Recommended Method: The most common method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to directly measure the concentration of this compound over time. An increase in the concentration of the degradation products, docosanol and isooctanoic acid, can also be monitored.

  • Alternative Method: For a simpler, albeit less specific, approach, you can measure the Acid Value of the formulation over time. An increase in the Acid Value indicates the formation of isooctanoic acid due to hydrolysis.[1]

Data Summary

The following table presents hypothetical data from a 12-week accelerated stability study at 40°C, demonstrating the impact of pH on the degradation of a 5% this compound aqueous emulsion.

Time (Weeks)% this compound Remaining (pH 4.5)% this compound Remaining (pH 6.5)% this compound Remaining (pH 8.5)
0100.0%100.0%100.0%
497.2%99.8%94.5%
894.1%99.5%88.1%
1290.5%99.1%81.3%

Experimental Protocols

Protocol: Accelerated Stability Study of a this compound Emulsion

  • Formulation Preparation:

    • Prepare three batches of a 5% w/w this compound oil-in-water emulsion.

    • Adjust the pH of the aqueous phase of each batch to 4.5, 6.5, and 8.5, respectively, using appropriate buffering agents (e.g., citrate buffer for pH 4.5, phosphate buffer for pH 6.5 and 8.5).

  • Sample Storage:

    • Aliquot the formulations into sealed, inert containers.

    • Place the containers in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points for Analysis:

    • Pull samples for analysis at Time 0, 4, 8, and 12 weeks.

  • Analytical Method (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

    • Standard Preparation: Prepare a standard curve of this compound in the mobile phase.

    • Sample Preparation: Dilute the emulsion in a suitable solvent (e.g., isopropanol) to precipitate excipients, centrifuge, and inject the supernatant.

    • Quantification: Calculate the percentage of this compound remaining relative to the Time 0 sample.

Visualizations

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) ester_acid This compound protonation Protonated Ester (Electrophilic Carbonyl) ester_acid->protonation + H₃O⁺ intermediate_acid Tetrahedral Intermediate protonation->intermediate_acid + H₂O h2o_acid H₂O products_acid Docosanol + Isooctanoic Acid intermediate_acid->products_acid - H₃O⁺ ester_base This compound intermediate_base Tetrahedral Intermediate ester_base->intermediate_base + OH⁻ oh_ion OH⁻ products_base Docosanol + Isooctanoate Salt intermediate_base->products_base G start Stability Issue Observed (e.g., pH shift, separation) check_ph Measure Formulation pH start->check_ph is_acidic pH < 6? check_ph->is_acidic is_alkaline pH > 8? is_acidic->is_alkaline No acid_hydrolysis Likely Acid-Catalyzed Hydrolysis is_acidic->acid_hydrolysis Yes base_hydrolysis Likely Base-Promoted Hydrolysis is_alkaline->base_hydrolysis Yes confirm_deg Confirm Degradation via Stability-Indicating Assay (e.g., HPLC) is_alkaline->confirm_deg No (pH is neutral) solution_acid 1. Add Buffer to pH 6-7 2. Reduce Water Activity 3. Control Storage Temp acid_hydrolysis->solution_acid solution_base 1. Lower pH if possible 2. Consider Anhydrous Base 3. Re-evaluate Formulation base_hydrolysis->solution_base solution_acid->confirm_deg solution_base->confirm_deg end Formulation Stabilized confirm_deg->end

References

Strategies to improve the solubility of Docosyl isooctanoate for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of Docosyl isooctanoate for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a long-chain ester, a type of lipophilic (fat-loving) molecule. Its chemical structure consists of a long hydrocarbon chain, which is nonpolar and repels water. This inherent hydrophobicity makes it poorly soluble in aqueous solutions like cell culture media and buffers, which are primarily water-based. For effective use in in vitro assays, it must be properly dissolved to ensure accurate and reproducible results.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

The first step is to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into the aqueous assay medium. It is crucial to select a solvent that is compatible with your specific in vitro model and does not interfere with the assay.

Q3: What are the common organic solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of water-insoluble compounds for in vitro assays.[1][2] Ethanol is another commonly used option.[3] When using any organic solvent, it is critical to keep the final concentration in the assay medium as low as possible (typically below 1%, and often below 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[1][2]

Q4: What are co-solvents and how can they improve the solubility of this compound in my assay medium?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve hydrophobic compounds.[4] They work by reducing the polarity of the aqueous medium.[4] Examples of co-solvents used in in vitro assays include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[3]

Q5: When should I consider using surfactants or detergents?

If co-solvents are insufficient to maintain solubility upon dilution, surfactants can be employed. Surfactants are amphipathic molecules that can form micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior.[5] These micelles can encapsulate this compound, allowing it to be dispersed in an aqueous environment.[5] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Triton™ X-100.[3][6] However, it is important to note that surfactants can be cytotoxic even at low concentrations, so their use must be carefully controlled and tested.[3][6]

Q6: How can cyclodextrins help in solubilizing this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[7] They can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the molecule and increasing its aqueous solubility.[7][8][9] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used to enhance the solubility of lipophilic drugs.[10] Cyclodextrins are generally considered to have a good safety profile for in vitro applications.[8]

Q7: What are the potential cytotoxic effects of the solubilizing agents themselves?

Many solubilizing agents can exhibit cytotoxicity, which can confound experimental results.[3][6] The cytotoxic potential of a solubilizing agent is dependent on the cell type, the concentration of the agent, and the duration of exposure.[2] It is essential to perform a vehicle control experiment, where the cells are treated with the solubilizing agent alone at the same concentration used to dissolve the this compound, to assess its impact on cell viability and the assay readout.

Troubleshooting Guide

Problem: My this compound is precipitating in the assay medium.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay medium.

  • Solution:

    • Decrease the final concentration: Try a lower final concentration of this compound in your assay.

    • Increase the concentration of the solubilizing agent: If using a co-solvent or surfactant, a slight increase in its concentration might be necessary. However, be mindful of potential cytotoxicity.

    • Try a different solubilization strategy: If one method is not working, consider trying another approach (e.g., switching from a co-solvent to a cyclodextrin-based formulation).

Problem: I am observing unexpected cell death or changes in cell morphology.
  • Possible Cause: The solubilizing agent or the combination of the agent and this compound is toxic to the cells.

  • Solution:

    • Perform a vehicle control: Test the effect of the solubilizing agent alone on the cells to determine its intrinsic toxicity.

    • Lower the concentration of the solubilizing agent: Use the lowest possible concentration of the solubilizing agent that maintains the solubility of this compound.

    • Switch to a less toxic solubilizing agent: Consider using a different solubilizing agent with a better-established safety profile for your cell type. Cyclodextrins often have lower cytotoxicity compared to some organic solvents and surfactants.[1]

Problem: My assay results are inconsistent or show high variability.
  • Possible Cause: Incomplete solubilization or precipitation of this compound during the experiment.

  • Solution:

    • Visually inspect your solutions: Before adding to the assay, ensure that your stock and working solutions are clear and free of any visible precipitate.

    • Optimize your dilution method: When diluting the stock solution into the aqueous medium, add it dropwise while vortexing or stirring to facilitate proper mixing and prevent localized precipitation.

    • Prepare fresh working solutions: Prepare the final working solution of this compound immediately before use to minimize the risk of precipitation over time.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C44H88O2
Molecular Weight 649.17 g/mol [11]
Predicted LogP > 8 (Highly Lipophilic)
Predicted Water Solubility Very Low
Table 2: Common Solvents for Initial Stock Solution Preparation
SolventRecommended Max. Final Concentration in AssayNotes
Dimethyl sulfoxide (DMSO) < 0.5% (v/v)[12]Widely used, but can have biological effects.[1]
Ethanol < 0.5% (v/v)[3]Can be cytotoxic at higher concentrations.[3]
Table 3: Overview of Solubilization Strategies
StrategyMechanismExamplesKey Considerations
Co-solvents Increase the polarity of the aqueous medium.[4]Polyethylene glycol (PEG), Propylene glycol (PG)May have cytotoxic effects at higher concentrations.[3]
Surfactants Form micelles to encapsulate the compound.[5]Tween® 20, Tween® 80, Triton™ X-100Can be cytotoxic and may interfere with some assays.[3][6]
Cyclodextrins Form inclusion complexes.[7][8][9]Hydroxypropyl-β-cyclodextrin (HP-β-CD)Generally well-tolerated in vitro.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent Approach
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to completely dissolve the this compound. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Stock Solution Preparation: Dilute the initially dissolved compound with the same organic solvent to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Store the stock solution at -20°C or -80°C.

  • Preparation of Working Solution: On the day of the experiment, thaw the stock solution. Prepare a working solution by diluting the stock solution in the assay medium containing a co-solvent (e.g., 1-5% PEG 400). The final concentration of the organic solvent from the stock solution should be kept to a minimum (e.g., <0.1%).

  • Final Dilution: Add the working solution to the assay plate to achieve the desired final concentration of this compound. Ensure rapid and thorough mixing.

Protocol 2: Solubilization of this compound using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer or water (e.g., 10-40% w/v).

  • Complexation: Add the powdered this compound directly to the HP-β-CD solution.

  • Incubation: Incubate the mixture at 37°C with constant stirring or shaking for several hours to overnight to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Assay Application: Use the prepared this compound-cyclodextrin complex solution directly in your in vitro assay.

Visualizations

G start Start: Solubility Issue with This compound stock_solution Prepare concentrated stock solution in DMSO or Ethanol start->stock_solution dilution Dilute stock solution into aqueous assay medium stock_solution->dilution precipitate Does it precipitate? dilution->precipitate success Proceed with Assay precipitate->success No cosolvent Try adding a co-solvent (e.g., PEG 400) precipitate->cosolvent Yes cytotoxicity_check Check for cytotoxicity of the vehicle cosolvent->cytotoxicity_check surfactant Consider using a surfactant (e.g., Tween® 80) surfactant->cytotoxicity_check cyclodextrin Use a cyclodextrin-based formulation (e.g., HP-β-CD) cyclodextrin->cytotoxicity_check cytotoxic Cytotoxicity observed cytotoxicity_check->cytotoxic Yes not_cytotoxic No cytotoxicity cytotoxicity_check->not_cytotoxic No optimize Optimize concentration or choose a different agent cytotoxic->optimize not_cytotoxic->success optimize->cosolvent optimize->surfactant optimize->cyclodextrin

Caption: Decision tree for selecting a solubilization strategy.

G start Start: New Formulation (this compound + Solubilizer) solubility_test Visual Inspection for Precipitation at desired concentration start->solubility_test precipitates Precipitation? solubility_test->precipitates reformulate Reformulate: - Adjust concentrations - Change solubilizer precipitates->reformulate Yes vehicle_control Vehicle Control Cytotoxicity Assay (Solubilizer alone) precipitates->vehicle_control No reformulate->solubility_test formulation_cytotoxicity Formulation Cytotoxicity Assay (Compound + Solubilizer) vehicle_control->formulation_cytotoxicity compare_results Compare Cytotoxicity Results formulation_cytotoxicity->compare_results significant_toxicity Significant Toxicity? compare_results->significant_toxicity significant_toxicity->reformulate Yes proceed Proceed to Main In Vitro Assay significant_toxicity->proceed No

Caption: Workflow for testing a new formulation's solubility and cytotoxicity.

References

Troubleshooting peak splitting and tailing for Docosyl isooctanoate in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for common chromatographic issues encountered during the reverse-phase HPLC analysis of Docosyl isooctanoate, specifically focusing on peak splitting and tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing the highly hydrophobic compound this compound?

Peak tailing, where a peak has an asymmetric shape with a longer trailing edge, can significantly impact resolution and quantification.[1] For a long-chain ester like this compound, the primary causes often relate to its strong retention on the stationary phase and potential secondary interactions.

  • Secondary Interactions with Active Sites: Residual silanol groups on the silica-based stationary phase can interact with any polar moieties in the analyte or co-eluting impurities, causing tailing.[1] While this compound itself is largely non-polar, this can be a factor.

  • Column Overload: Injecting too much sample (mass overload) can lead to peak tailing.[2][3] Given the long carbon chain of this compound, its solubility in the mobile phase might be limited, leading to overload even at what might be considered normal concentrations for other analytes.

  • Poor Column Health: Contamination at the column inlet or a void in the packing material can disrupt the sample band, leading to tailing.[3] This is often accompanied by an increase in backpressure.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing, especially for early-eluting peaks.[1]

  • Mobile Phase Incompatibility: If the sample is dissolved in a solvent significantly stronger (more non-polar) than the initial mobile phase, it can cause peak distortion.[5]

Q2: My chromatogram for this compound shows a split peak. What could be the issue?

Peak splitting, where a single analyte appears as two or more peaks, can arise from several instrumental or chemical issues.[6]

  • Sample Solvent Incompatibility: A common cause of split peaks is injecting the sample in a solvent that is much stronger than the mobile phase.[7][8] For this compound in reverse-phase HPLC, this would mean dissolving it in a highly non-polar solvent when the mobile phase has a higher aqueous content.

  • Blocked Column Frit or Contamination: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to travel through different paths, resulting in a split peak.[9]

  • Column Void or Channeling: A void or channel in the column's stationary phase can lead to different flow paths for the analyte, causing peak splitting.[9] This can happen if the column is dropped or subjected to sudden pressure shocks.[2]

  • Co-elution of an Impurity: What appears to be a split peak might actually be two distinct but closely eluting compounds. To check this, you can try altering the method conditions (e.g., gradient, temperature) to see if the two peaks resolve further.

  • Injector Issues: Problems with the autosampler, such as a partial blockage in the needle or incorrect sample aspiration, can lead to peak splitting.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step protocol to identify and resolve peak tailing for this compound.

Experimental Protocol:

  • Initial Assessment:

    • Record the current HPLC method parameters (mobile phase composition, flow rate, temperature, column details, injection volume, and sample concentration).

    • Calculate the tailing factor of the this compound peak. A value greater than 1.5 is generally considered significant tailing.

  • Investigate Column Overload:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

    • Inject the diluted samples and observe the peak shape. If the tailing improves with dilution, you are likely experiencing mass overload.[2]

  • Check for System and Column Health:

    • If dilution does not resolve the issue, replace the guard column (if present) as it may be contaminated.[4]

    • If no guard column is used or replacement doesn't help, try flushing the analytical column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove strongly retained contaminants.[10] If the column manufacturer allows, back-flushing can be effective for blockages at the inlet frit.[2]

    • Inspect the system for any leaks, especially between the column and the detector.[10]

  • Optimize Mobile Phase:

    • For potential secondary interactions with silanols, consider adding a small amount of an acidic modifier like 0.1% formic acid to the mobile phase, if compatible with your detector.[2]

    • Ensure the mobile phase is well-mixed and properly degassed.[10]

G start Peak Tailing Observed overload Test for Column Overload (Inject Diluted Sample) start->overload shape_improves Peak Shape Improves? overload->shape_improves reduce_conc Action: Reduce Sample Concentration or Injection Volume shape_improves->reduce_conc Yes system_health Check System & Column Health (Replace Guard Column, Flush) shape_improves->system_health No problem_solved Problem Resolved reduce_conc->problem_solved tailing_persists Tailing Persists? system_health->tailing_persists optimize_mp Optimize Mobile Phase (e.g., Add Modifier) tailing_persists->optimize_mp Yes replace_column Action: Replace Analytical Column tailing_persists->replace_column No optimize_mp->problem_solved replace_column->problem_solved

Caption: The effect of sample solvent on peak shape.

References

Optimizing reaction conditions for high-yield Docosyl isooctanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Docosyl Isooctanoate (also known as Behenyl Isooctanoate). The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is a wax ester that can be synthesized through two primary methods: chemical esterification and enzymatic synthesis. Chemical synthesis often involves the direct esterification of docosyl alcohol (behenyl alcohol) with isooctanoic acid, typically in the presence of an acid catalyst at elevated temperatures. Enzymatic synthesis, a greener alternative, utilizes lipases (such as immobilized Candida antarctica lipase B, commonly known as Novozym® 435) to catalyze the reaction under milder conditions. This method is often preferred for its high selectivity and reduced byproduct formation.[1][2][3]

Q2: Which factors most significantly influence the yield of this compound in enzymatic synthesis?

A2: Several parameters critically affect the yield in lipase-catalyzed synthesis. These include reaction temperature, substrate molar ratio (isooctanoic acid to docosyl alcohol), enzyme concentration, reaction time, and the presence of a solvent.[1][4] Optimizing these factors is crucial for achieving high conversion rates. Additionally, the removal of water, a byproduct of the esterification reaction, can significantly drive the equilibrium towards product formation and improve yields.[2]

Q3: Is a solvent necessary for the enzymatic synthesis of this compound?

A3: While solvents like n-hexane or isooctane can be used, solvent-free systems are often viable and environmentally preferable for the synthesis of long-chain esters.[5][6] In a solvent-free system, one of the reactants, typically the one in excess, can act as the solvent. However, for very viscous reactants, a non-polar solvent can help reduce mass transfer limitations and improve reaction kinetics.[1]

Q4: What is the typical appearance and what are some key properties of this compound?

A4: this compound is a wax-like ester. It is expected to be a white, waxy solid at room temperature.[7][8] As a long-chain branched ester, it exhibits good thermal stability and is valued in cosmetic and lubricant industries for its emollient and film-forming properties.[9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Suboptimal Temperature: Enzyme activity is highly dependent on temperature. Temperatures that are too low result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation.Optimize the reaction temperature. For Novozym® 435, a common range is 45-65°C.[1][4] Conduct small-scale experiments at various temperatures within this range to determine the optimum for your specific setup.
Incorrect Substrate Molar Ratio: An inappropriate ratio of isooctanoic acid to docosyl alcohol can limit the conversion of the limiting reactant.Systematically vary the molar ratio of acid to alcohol. An excess of one substrate can shift the equilibrium towards the product. Ratios from 1:1 to 1:3 (acid:alcohol) have been shown to be effective in similar systems.[4]
Insufficient Enzyme Concentration: A low amount of lipase will result in a slow reaction rate and may not be sufficient to achieve high conversion within a reasonable timeframe.Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrate mass.[1] Note that beyond a certain point, increasing the enzyme amount may not significantly improve the yield due to mass transfer limitations.
Water Accumulation: Water is a byproduct of esterification. Its accumulation can lead to the reverse reaction (hydrolysis), thus reducing the net yield of the ester.Remove water from the reaction mixture as it is formed. This can be achieved by applying a vacuum[2] or by using molecular sieves.
Reaction Stalls Prematurely Enzyme Inhibition: High concentrations of either the acid or alcohol substrate can sometimes inhibit the lipase.Consider a stepwise addition of the potentially inhibitory substrate to maintain a lower concentration in the reaction mixture.
Mass Transfer Limitations: In a solvent-free or highly viscous system, the diffusion of substrates to the active sites of the immobilized enzyme can be hindered.Increase agitation speed to improve mixing. If the problem persists, consider adding a minimal amount of a non-polar solvent like n-hexane to reduce viscosity.
Product Purity Issues Presence of Unreacted Substrates: Incomplete reaction or suboptimal purification will leave unreacted docosyl alcohol and isooctanoic acid in the final product.Ensure the reaction has gone to completion by monitoring its progress using techniques like TLC or GC. For purification, unreacted fatty acids can be removed by washing with a dilute alkaline solution, and unreacted alcohol can be removed by recrystallization or column chromatography.
Byproduct Formation: Although less common in enzymatic reactions, side reactions can occur, especially at higher temperatures.Maintain optimal reaction temperature and consider using a highly selective enzyme like Novozym® 435 to minimize byproduct formation.

Data Presentation

Table 1: Optimization of Reaction Conditions for Enzymatic Synthesis of a Model Wax Ester (Cetyl Octanoate) using Novozym® 435

This data is for a structurally similar wax ester and can be used as a starting point for optimizing this compound synthesis.

ParameterRange StudiedOptimal Condition for High Yield (>95%)Reference
Reaction Time (h) 1 - 54[1][4]
Temperature (°C) 45 - 6550 - 55[1][4]
Substrate Molar Ratio (Acid:Alcohol) 1:1 - 3:12.5:1[1]
Enzyme Amount (% w/w) 10 - 5040[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (Solvent-Free)

Materials:

  • Docosyl alcohol (Behenyl alcohol)

  • Isooctanoic acid

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Molecular sieves (3Å, activated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a setup for vacuum application, add docosyl alcohol and isooctanoic acid in a molar ratio of 1:1.2.

  • Add Novozym® 435 at a concentration of 5% (w/w) based on the total mass of the substrates.

  • Add activated molecular sieves (10% w/w of total substrates) to adsorb the water produced during the reaction.

  • Heat the mixture to 60°C with continuous stirring (e.g., 200 rpm).

  • Apply a moderate vacuum to facilitate the removal of water.

  • Monitor the reaction progress by periodically taking samples and analyzing the acid value or by using thin-layer chromatography (TLC).

  • Once the reaction reaches the desired conversion (typically >95%, which may take 4-8 hours), stop the reaction by cooling the mixture to room temperature.

  • Separate the immobilized enzyme by filtration for potential reuse.

  • Purify the product by first removing any unreacted isooctanoic acid by washing with a dilute solution of sodium bicarbonate, followed by washing with distilled water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate and remove any residual solvent under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Add Docosyl Alcohol and Isooctanoic Acid Enzyme 2. Add Novozym® 435 Reactants->Enzyme Drying_Agent 3. Add Molecular Sieves Enzyme->Drying_Agent Heat_Stir 4. Heat to 60°C with Stirring Drying_Agent->Heat_Stir Vacuum 5. Apply Vacuum Heat_Stir->Vacuum Monitor 6. Monitor Reaction Progress Vacuum->Monitor Stop_Reaction 7. Cool to Room Temperature Monitor->Stop_Reaction Reaction Complete Filter_Enzyme 8. Filter to Remove Enzyme Stop_Reaction->Filter_Enzyme Wash 9. Wash with NaHCO3 and Water Filter_Enzyme->Wash Dry_Concentrate 10. Dry and Concentrate Wash->Dry_Concentrate Purify 11. Recrystallize (Optional) Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Guide cluster_temp Temperature Issues cluster_ratio Substrate Ratio cluster_enzyme Enzyme Issues cluster_water Byproduct Inhibition Start Low Yield? Temp_Check Is Temperature Optimal (45-65°C)? Start->Temp_Check Check Adjust_Temp Optimize Temperature Temp_Check->Adjust_Temp No Ratio_Check Is Molar Ratio Optimized? Temp_Check->Ratio_Check Yes Adjust_Temp->Start Adjust_Ratio Vary Acid:Alcohol Ratio Ratio_Check->Adjust_Ratio No Enzyme_Check Is Enzyme Concentration Sufficient? Ratio_Check->Enzyme_Check Yes Adjust_Ratio->Start Increase_Enzyme Increase Enzyme Loading Enzyme_Check->Increase_Enzyme No Water_Check Is Water Being Removed? Enzyme_Check->Water_Check Yes Increase_Enzyme->Start Improve_Water_Removal Use Vacuum or Molecular Sieves Water_Check->Improve_Water_Removal No Success High Yield Achieved Water_Check->Success Yes Improve_Water_Removal->Start

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Preventing Crystallization of Docosyl Isooctanoate at Low Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the crystallization of Docosyl Isooctanoate at low temperatures during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to crystallization at low temperatures?

This compound is a long-chain branched ester. The "docosyl" portion refers to a C22 alkyl chain (behenyl), and "isooctanoate" refers to a branched C8 ester group. Long-chain esters, particularly those with linear chains, have a tendency to pack closely together and form crystalline structures as the temperature decreases, leading to solidification or the appearance of solid particles in a liquid formulation. While the branched isooctanoate moiety helps to disrupt this packing to some extent compared to a linear octanoate, the long C22 chain still makes it susceptible to crystallization at reduced temperatures. In cosmetic and pharmaceutical formulations, this can negatively impact product stability, texture, and appearance.

Q2: What are the initial signs of this compound crystallization in my formulation?

Early signs of crystallization can include:

  • Hazing or cloudiness: The formulation may lose its clarity and become opaque.

  • Visible particles: Small white or waxy particles may become visible, either suspended in the liquid or settled at the bottom.

  • Increased viscosity: The formulation may become thicker or more gel-like.

  • Phase separation: In emulsions, the oil phase containing the ester may separate from the aqueous phase.

Q3: At what temperature should I be concerned about the crystallization of this compound?

Q4: What are the primary strategies to prevent the crystallization of this compound?

The main approaches to inhibit crystallization include:

  • Solvent Selection and Co-solvents: Utilizing a solvent system where this compound has high solubility at low temperatures.

  • Inclusion of Crystallization Inhibitors: Adding substances that interfere with the crystal formation process.

  • Formulation as a Stable Emulsion: Dispersing the ester in a stable emulsion can physically hinder crystal growth.

  • Control of Processing Parameters: The cooling rate and application of shear during manufacturing can significantly influence crystallization.

Troubleshooting Guides

Issue 1: My this compound formulation is turning cloudy upon cooling.

This is often the first sign of nucleation, the initial step of crystallization.

Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility in the Solvent System 1. Introduce a Co-solvent: Add a co-solvent in which this compound is more soluble. Esters with shorter chains or more branching can act as good co-solvents. 2. Increase Solvent Polarity: For some esters, increasing the polarity of the solvent system can improve solubility.[2]The formulation remains clear at lower temperatures.
Cooling Rate is Too Fast 1. Implement Controlled Cooling: Slow down the cooling rate of the formulation after heating. A slower cooling rate provides more time for molecules to arrange themselves without forming large crystals.[3]The formulation remains clear or shows significantly reduced cloudiness.
Concentration is Too High 1. Reduce Concentration: Lower the concentration of this compound in the formulation if possible.The saturation point is not reached at low temperatures, preventing crystallization.
Issue 2: Solid particles or a waxy precipitate have formed in my formulation.

This indicates that crystal growth has occurred.

Potential Cause Troubleshooting Step Expected Outcome
Lack of Crystal Growth Inhibition 1. Add a Crystallization Inhibitor: Incorporate an ingredient that disrupts crystal lattice formation. Branched-chain esters or polymers can act as inhibitors. Modified waxes, such as behenyl beeswax, are designed to be less crystalline and can be used as alternatives or additives.[4] 2. Utilize Polyglycerol Esters: These can act as anti-crystallization agents in oils and fats.The formation of visible particles is prevented or significantly reduced.
Formulation Instability (Emulsions) 1. Optimize Emulsifier System: Ensure the emulsifier system is robust enough to keep the oil droplets containing this compound small and well-dispersed. Some emulsifiers can also promote interfacial crystallization, which can be a strategy to control crystal growth within the bulk phase.[5][6]The emulsion remains stable with no visible precipitation or phase separation.
Inadequate Shear During Processing 1. Apply High Shear: During the cooling phase of production, apply high shear. This can break down crystal nuclei as they form, resulting in smaller, less perceptible crystals.The final product has a smoother texture with no gritty feel from large crystals.

Experimental Protocols

Protocol 1: Evaluating the Effect of Co-solvents on Crystallization Temperature
  • Preparation of Stock Solution: Prepare a 10% (w/w) solution of this compound in your primary solvent (e.g., a cosmetic oil like Caprylic/Capric Triglyceride).

  • Preparation of Test Samples: Create a series of test samples by adding different concentrations (e.g., 5%, 10%, 20% w/w) of a co-solvent (e.g., Isopropyl Myristate, Ethylhexyl Palmitate) to the stock solution.

  • Heating and Cooling Cycle: Heat all samples to 80°C to ensure complete dissolution.

  • Controlled Cooling: Place the samples in a temperature-controlled bath and cool them at a constant rate (e.g., 1°C/minute).

  • Observation: Visually inspect the samples for the first sign of cloudiness (the cloud point). The temperature at which this occurs is the crystallization onset temperature.

  • Data Analysis: Record the crystallization onset temperature for each co-solvent concentration and compare it to the control sample (0% co-solvent).

Protocol 2: Assessing the Impact of Cooling Rate on Crystal Formation
  • Sample Preparation: Prepare identical samples of your this compound formulation.

  • Heating: Heat all samples to 80°C to ensure homogeneity.

  • Variable Cooling:

    • Sample A (Rapid Cooling): Place the sample on a lab bench at room temperature (approx. 20-25°C).

    • Sample B (Moderate Cooling): Place the sample in a water bath at 40°C for 30 minutes, then move it to room temperature.

    • Sample C (Slow Cooling): Place the sample in a programmable water bath and decrease the temperature from 80°C to 20°C at a rate of 0.5°C/minute.

  • Microscopic Analysis: After 24 hours, place a drop of each sample on a microscope slide and observe the crystal size and morphology under polarized light microscopy.

  • Data Analysis: Compare the crystal structures from the different cooling rates.

Data Presentation

Table 1: Illustrative Effect of Co-solvents on the Crystallization Onset Temperature of a 10% this compound Solution

Co-solvent (at 15% w/w)Chemical StructureCrystallization Onset Temperature (°C)
None (Control)-22
Isopropyl MyristateBranched Chain Ester18
Ethylhexyl PalmitateBranched Chain Ester17
C12-15 Alkyl BenzoateAromatic Ester15

Note: Data is illustrative and will vary based on the specific formulation.

Table 2: Illustrative Impact of Cooling Rate on Crystal Size in a Formulation

Cooling RateDescriptionAverage Crystal Size (µm) after 24h
Rapid (~5°C/min)Quenched at Room Temperature50-100 (large, needle-like)
Moderate (~1°C/min)Staged Cooling20-40 (smaller, more rounded)
Slow (0.5°C/min)Controlled Cooling<10 (very fine, not easily visible)

Note: Data is illustrative and will vary based on the specific formulation.

Visualizations

Troubleshooting_Crystallization start Crystallization Observed in This compound Formulation issue_type What is the nature of the crystallization? start->issue_type cloudiness Cloudiness or Hazing issue_type->cloudiness Cloudiness/Hazing particles Visible Particles or Precipitate issue_type->particles Visible Particles/Precipitate cause_solubility Action: Add Co-solvent or Modify Solvent System cloudiness->cause_solubility Potential Cause: Poor Solubility cause_cooling_rate Action: Slow Down Cooling Rate cloudiness->cause_cooling_rate Potential Cause: Fast Cooling cause_inhibitor Action: Add Crystallization Inhibitor (e.g., branched ester) particles->cause_inhibitor Potential Cause: No Inhibitor cause_emulsion Action: Optimize Emulsifier or Apply Shear particles->cause_emulsion Potential Cause: Emulsion Instability solution Problem Resolved cause_solubility->solution cause_cooling_rate->solution cause_inhibitor->solution cause_emulsion->solution

Caption: Troubleshooting workflow for addressing crystallization issues.

Caption: Workflow for testing anti-crystallization strategies.

References

Assessing the compatibility of Docosyl isooctanoate with common pharmaceutical excipients

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a generalized framework for assessing the compatibility of a novel excipient, referred to herein as "Novel Excipient (NE)." This is due to the lack of publicly available data for "Docosyl isooctanoate" in pharmaceutical applications. The data and examples provided are illustrative and should be adapted based on internal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the compatibility of a Novel Excipient (NE) with an Active Pharmaceutical Ingredient (API)?

A1: The initial step is to conduct a thorough characterization of the individual components. This includes obtaining the melting point, glass transition temperature, and spectral data (e.g., FTIR) for both the NE and the API separately. This baseline data is crucial for identifying changes when they are mixed. Following this, binary mixtures of the NE and API (typically in a 1:1 ratio) should be prepared for analysis.[1]

Q2: Which analytical techniques are most common for excipient compatibility screening?

A2: The most common primary screening techniques are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[2] DSC is excellent for detecting physical interactions and changes in thermal behavior, such as melting point depression or the appearance of new peaks.[1] FTIR is used to identify potential chemical interactions by observing shifts in or the disappearance/appearance of characteristic functional group peaks. High-Performance Liquid Chromatography (HPLC) is often used as a confirmatory method to quantify the degradation of the API over time in the presence of the excipient.[2]

Q3: What do changes in the DSC thermogram of a binary mixture indicate?

A3: Changes in a DSC thermogram compared to the individual components can signify an interaction. Common indicators of incompatibility include:

  • A significant shift, broadening, or disappearance of the melting endotherm of the API or NE.

  • The appearance of new exothermic or endothermic peaks, suggesting a chemical reaction or the formation of a new solid phase.

  • Changes in the glass transition temperature (Tg).

Q4: How can I confirm a suspected chemical incompatibility?

A4: If preliminary screening with DSC or FTIR suggests a chemical interaction, the next step is to use a stability-indicating method like HPLC.[2] Samples of the binary mixture should be stored under accelerated stability conditions (e.g., 40°C / 75% RH).[3] A significant decrease in the API concentration or the appearance of new degradation peaks in the chromatogram over time confirms a chemical incompatibility.

Q5: Can impurities in excipients cause compatibility issues?

A5: Yes, impurities within an excipient are a common cause of API degradation.[4] For example, reactive species like aldehydes, peroxides, or trace metals in an excipient can react with the API.[4] It is crucial to use high-purity excipients and to be aware of the potential impurities present in the chosen materials.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Unexpected peak in DSC thermogram of binary mixture. A chemical reaction or formation of a eutectic mixture or new polymorph.Analyze the mixture using FTIR to check for changes in chemical bonds. Use Hot Stage Microscopy (HSM) to visually observe thermal events. Confirm with Powder X-Ray Diffraction (PXRD) to identify any new crystalline phases.
API melting peak is broadened or shifted to a lower temperature in DSC. The NE is acting as an impurity, causing melting point depression. This often indicates a physical interaction or mixing.This may not necessarily indicate instability. Assess the reversibility of the thermal event. Perform isothermal stress testing and analyze with HPLC to ensure no chemical degradation is occurring.
FTIR spectrum of the binary mixture shows peak shifts or new peaks. A chemical interaction between the API and the NE, indicating the formation of new chemical bonds.Isolate and identify the new structure if possible. Use HPLC under accelerated stability conditions to quantify the rate of degradation. Consider an alternative excipient.
Physical changes (e.g., color change, liquefaction) in the binary mixture upon storage. Significant physical or chemical incompatibility. Liquefaction can occur due to eutectic formation. Color change often indicates chemical degradation.Document the physical changes. Analyze the sample immediately using HPLC to quantify API degradation and identify degradants. The NE is likely incompatible.
No significant changes in DSC or FTIR, but HPLC shows API degradation under stress. A slow chemical reaction not easily detectable by thermal or spectroscopic screening methods. The interaction may be subtle or occur over a longer timescale.Rely on the HPLC stability data as the definitive indicator of incompatibility. The NE should be considered incompatible with the API under the tested conditions.

Data Presentation: Compatibility of Novel Excipient (NE) with Common Excipients

Table 1: Thermal Analysis Data (DSC) Binary mixtures (1:1 w/w) heated at 10°C/min.

ExcipientAPI Melting Peak (°C) (Pure)NE Transition (°C) (Pure)API Melting Peak in Mixture (°C)ObservationsCompatibility Assessment
Microcrystalline Cellulose150.585.2149.8No significant shiftCompatible
Lactose Monohydrate150.585.2145.1 (Broadened)Peak shift and broadeningPotential Interaction
Magnesium Stearate150.585.2142.3 + New exotherm at 160°CSignificant peak shift and new peakIncompatible
Croscarmellose Sodium150.585.2150.1No significant shiftCompatible

Table 2: Accelerated Stability Data (HPLC) Binary mixtures (1:1 w/w) stored at 40°C / 75% RH for 4 weeks.

ExcipientInitial API Assay (%)API Assay after 4 Weeks (%)Total Degradants (%)Physical AppearanceCompatibility Assessment
Microcrystalline Cellulose100.199.50.5White powderCompatible
Lactose Monohydrate99.894.25.6Slight yellowingIncompatible
Magnesium Stearate100.285.714.1Brownish, clumpyIncompatible
Croscarmellose Sodium99.999.20.7White powderCompatible

Experimental Protocols

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the individual component (API or NE) or the 1:1 physical mixture into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a lid to enclose the sample. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the samples at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point of the highest-melting component.

  • Analysis: Analyze the resulting thermogram for changes in melting endotherms, glass transitions, or the appearance of new thermal events in the mixture compared to the individual components.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: Prepare a dilute solid dispersion of the sample (individual component or 1:1 mixture) in dry potassium bromide (KBr). Typically, 1-2 mg of the sample is mixed with ~100 mg of KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with the empty sample holder or KBr pellet to subtract atmospheric and instrumental interference.

  • Sample Scan: Acquire the spectrum of the sample over the appropriate range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the spectrum of the physical mixture to the spectra of the individual components. Look for the disappearance of characteristic peaks, significant shifts in peak positions, or the appearance of new peaks, which would indicate a chemical interaction.

High-Performance Liquid Chromatography (HPLC) for Stability Testing
  • Method Development: Develop and validate a stability-indicating HPLC method for the API. The method must be able to separate the API from its potential degradation products and the NE.

  • Sample Preparation: Prepare binary mixtures of the API and excipient (1:1 ratio) and store them under accelerated conditions (e.g., 40°C/75% RH, 50°C).

  • Time Points: At specified time points (e.g., initial, 1 week, 2 weeks, 4 weeks), withdraw samples.

  • Analysis: Dissolve the stored sample in a suitable solvent, filter, and inject it into the HPLC system.

  • Quantification: Quantify the API peak area against a standard. Calculate the percentage of API remaining and the percentage of total degradation products formed. A significant loss of API in the presence of an excipient indicates incompatibility.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Interpretation & Decision cluster_2 Phase 3: Confirmatory Analysis Start Prepare Binary Mixtures (API + Excipient) DSC Differential Scanning Calorimetry (DSC) Start->DSC FTIR Fourier-Transform Infrared (FTIR) Start->FTIR Analysis Analyze DSC & FTIR Data DSC->Analysis FTIR->Analysis Stress Accelerated Stability Testing (e.g., 40°C/75%RH) Analysis->Stress Interaction Suspected Result Final Compatibility Assessment Analysis->Result No Interaction Detected HPLC HPLC Analysis Stress->HPLC HPLC->Result API Stable Incompatible Incompatible: Select Alternative Excipient HPLC->Incompatible API Degradation

Caption: Workflow for excipient compatibility screening.

Troubleshooting_Flowchart Start Unexpected Thermal Event in DSC Analysis Isolate Is it a new exothermic peak? Start->Isolate Broad Is the API melting peak broadened or shifted? Isolate->Broad No ChemReact High probability of chemical reaction. Isolate->ChemReact Yes PhysInt Likely physical interaction (e.g., eutectic formation). Broad->PhysInt Yes ConfirmChem Confirm with FTIR & HPLC under stress conditions. ChemReact->ConfirmChem ConfirmPhys Confirm with HPLC under stress conditions. PhysInt->ConfirmPhys ResultIncomp Incompatible ConfirmChem->ResultIncomp ResultComp Compatible if no degradation is found ConfirmPhys->ResultComp

Caption: Troubleshooting logic for DSC results.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the laboratory synthesis of docosyl isooctanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of a long-chain ester like this compound from a laboratory to a larger scale presents several key challenges. These include:

  • Reaction Kinetics and Equilibrium: Esterification is often an equilibrium-limited reaction. Shifting the equilibrium to favor product formation, for instance by removing water, becomes more complex on a larger scale.

  • Heat and Mass Transfer: Larger reaction volumes can lead to inefficient heat distribution and poor mixing, affecting reaction rates and potentially causing side reactions. The intrinsic microporosity of some catalysts can also lead to diffusion-controlled reaction rates, a challenge that can be exacerbated at scale.[1]

  • Catalyst Selection and Reusability: While homogeneous acid catalysts are common in lab-scale synthesis, their corrosive nature and the difficulty in separating them from the product make them less suitable for larger scales.[1] Heterogeneous catalysts, while offering easier separation, can suffer from issues like deactivation and complex, potentially irreproducible synthesis at scale.[1]

  • Product Purification: Separating the final ester from unreacted starting materials (docosanol and isooctanoic acid), the catalyst, and any byproducts can be challenging. Distillation, a common large-scale purification method, may not be suitable for high-boiling point esters.[2]

  • Solvent and Reagent Handling: The large quantities of solvents and reagents required for scale-up pose logistical and safety challenges.

Q2: Which synthetic route is most amenable to scaling up for this compound?

A2: The most common method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid (isooctanoic acid) and an alcohol (docosanol).[2] While effective, its reliance on equilibrium can be a drawback for large-scale production.[2] An alternative is the reaction of an acid chloride (isooctanoyl chloride) with the alcohol.[2] This method is generally faster and not equilibrium-limited but involves the additional step of preparing the acid chloride and handling corrosive reagents like thionyl chloride.[2] For industrial applications, enzymatic catalysis is also a viable and more sustainable option, though factors like enzyme cost and stability need to be considered.

Q3: How can I improve the yield of the esterification reaction during scale-up?

A3: To improve the yield of this compound during scale-up, consider the following strategies:

  • Water Removal: Continuously remove the water byproduct to drive the reaction equilibrium towards the product. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) or by using techniques like pervaporation or nanofiltration in membrane-integrated reactors.[1]

  • Excess Reactant: Use a stoichiometric excess of one of the reactants, typically the less expensive one (isooctanoic acid), to shift the equilibrium.[2]

  • Catalyst Optimization: Select a catalyst that is active, selective, and robust under your reaction conditions. For large-scale operations, a recyclable heterogeneous catalyst is often preferred.[1]

  • Temperature and Pressure Control: Optimize the reaction temperature to ensure a reasonable reaction rate without causing degradation of reactants or products. In some cases, applying a vacuum can aid in water removal.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Conversion/Yield Incomplete reaction due to equilibrium limitations.- Implement continuous water removal (e.g., Dean-Stark trap). - Increase the molar ratio of one reactant (typically isooctanoic acid). - Increase catalyst loading or switch to a more active catalyst.
Poor heat or mass transfer in a larger reactor.- Improve agitation/stirring efficiency. - Ensure uniform heating of the reaction mixture. - Consider using a reactor designed for better mixing at scale.
Catalyst deactivation.- If using a heterogeneous catalyst, check for fouling or poisoning. Regenerate or replace the catalyst as needed. - Ensure reactants are free of impurities that could deactivate the catalyst.
Product Contamination Incomplete separation of unreacted starting materials.- Optimize purification method (e.g., distillation conditions, chromatography parameters). - Perform a post-reaction wash to remove excess acid or alcohol.
Presence of byproducts from side reactions.- Lower the reaction temperature to minimize side reactions. - Use a more selective catalyst.
Residual catalyst in the final product.- If using a homogeneous catalyst, perform a thorough aqueous wash and neutralization. - If using a heterogeneous catalyst, ensure complete filtration.
Slow Reaction Rate Insufficient catalyst activity.- Increase catalyst concentration. - Switch to a more active catalyst (e.g., from a solid acid to a stronger mineral acid if feasible for the scale).
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side reactions.
Poor mixing.- Increase the stirring speed or use a more appropriate impeller for the reactor geometry.
Difficulty in Product Isolation High boiling point of this compound making distillation difficult.- Consider alternative purification methods such as column chromatography (for moderate scale-up) or crystallization.
Emulsion formation during aqueous workup.- Add a brine wash to help break the emulsion. - Use a different solvent for extraction.

Experimental Protocols

Fischer Esterification of this compound (Lab-Scale)

Materials:

  • Docosanol (1-docosanol)

  • Isooctanoic acid (2-ethylhexanoic acid)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine docosanol, isooctanoic acid (1.1 to 1.5 molar equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (docosanol) is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isooctanoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or vacuum distillation if necessary.

Visualizations

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis Reactants Docosanol & Isooctanoic Acid Reaction Esterification Reaction (with water removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (e.g., Distillation) Drying->Purification Product Pure Docosyl Isooctanoate Purification->Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Esterification Start Low Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Improve_Water_Removal Enhance water removal (e.g., check Dean-Stark) Check_Equilibrium->Improve_Water_Removal No Check_Stoichiometry Is there an excess of one reactant? Check_Equilibrium->Check_Stoichiometry Yes End Re-evaluate Reaction Improve_Water_Removal->End Increase_Excess Increase molar excess of one reactant Check_Stoichiometry->Increase_Excess No Check_Catalyst Is the catalyst active and sufficient? Check_Stoichiometry->Check_Catalyst Yes Increase_Excess->End Increase_Catalyst Increase catalyst loading or change catalyst Check_Catalyst->Increase_Catalyst No Check_Mixing Is mixing adequate for the scale? Check_Catalyst->Check_Mixing Yes Increase_Catalyst->End Improve_Mixing Increase agitation speed or improve impeller design Check_Mixing->Improve_Mixing No Check_Mixing->End Yes Improve_Mixing->End

Caption: A decision tree to diagnose and address common causes of low yield in esterification reactions.

References

Overcoming challenges in the purification of Docosyl isooctanoate from byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of Docosyl isooctanoate from its synthetic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: The primary impurities depend on the synthesis method. For a typical enzymatic or chemical esterification, you can expect to find:

  • Unreacted Starting Materials: Docosanol (behenyl alcohol) and isooctanoic acid.

  • Catalyst Residues: If a chemical catalyst like sulfuric acid is used, it and its byproducts may be present. For enzymatic synthesis, residual lipase can be an impurity.

  • Water: A byproduct of the esterification reaction.

  • Side Products: Depending on reaction conditions, side reactions could lead to the formation of ethers from docosanol or other undesired esters.

Q2: Why is the purification of this compound challenging?

A2: The purification of this high molecular weight ester presents several challenges:

  • High Boiling Point: The very low volatility of this compound makes high-vacuum distillation necessary, which can be technically challenging and may risk thermal degradation of the product.

  • Similar Physical Properties of Byproducts: Unreacted docosanol also has a high boiling point, making separation by distillation difficult.

  • Waxy Nature: this compound and docosanol are waxy solids at room temperature, which can complicate handling and chromatographic purification, potentially causing blockages in columns and equipment.

  • Emulsion Formation: During aqueous workups to remove acidic or basic catalysts, the waxy nature of the product and starting materials can lead to the formation of stable emulsions that are difficult to break.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is often best:

  • Gas Chromatography-Mass Spectrometry (GC-MS): High-temperature GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including unreacted starting materials and side products.[1][2][3]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to detect and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch) from the starting material.

Troubleshooting Guide

Problem 1: Low Yield of Purified this compound

Q: I've completed the purification, but my final yield is very low. What are the potential causes and solutions?

A: Low yield can stem from several stages of the synthesis and purification process. Refer to the table below for common causes and troubleshooting steps.

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the purification. Consider extending the reaction time or optimizing catalyst concentration.
Losses During Aqueous Washes The formation of stable emulsions can lead to significant product loss. To break emulsions, try adding brine (saturated NaCl solution) or gently warming the separation funnel. Minimize vigorous shaking during extraction.
Product Adsorption on Chromatography Media The waxy nature of the product can cause it to irreversibly adsorb to silica gel. Consider using a less polar stationary phase or eluting with a solvent system that has a higher concentration of a polar solvent. Alternatively, recrystallization might be a more suitable purification method.
Co-distillation with Byproducts If using distillation, the boiling points of the product and unreacted docosanol may be too close for effective separation. Ensure you are using a fractionating column and a high-vacuum system. Monitor the temperature at the collection head closely to separate fractions.
Problem 2: Presence of Unreacted Isooctanoic Acid in the Final Product

Q: My final product is showing contamination with isooctanoic acid. How can I remove it?

A: Residual isooctanoic acid can often be removed with a basic wash.

Recommended ActionExperimental Details
Aqueous Bicarbonate Wash Dissolve the crude product in a water-immiscible organic solvent (e.g., hexane or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic isooctanoic acid to form a water-soluble salt, which will partition into the aqueous layer. Repeat the wash until no more CO₂ evolution is observed.
Column Chromatography If the bicarbonate wash is insufficient, column chromatography on silica gel can be effective. The more polar isooctanoic acid will have a stronger affinity for the silica and will elute later than the nonpolar this compound.
Problem 3: Presence of Unreacted Docosanol in the Final Product

Q: I am having trouble separating unreacted docosanol from my final product. What are my options?

A: Separating docosanol can be challenging due to its similar physical properties to the product.

Recommended ActionExperimental Details
Fractional Distillation under High Vacuum This is a potential method, but requires specialized equipment due to the high boiling points. Careful control of the vacuum and temperature gradient is crucial.
Column Chromatography This is often the most effective method. Docosanol is more polar than the ester product and will therefore have a higher affinity for the silica gel stationary phase. A nonpolar eluent (e.g., hexane) should elute the this compound first, and then the polarity can be increased (e.g., by adding ethyl acetate) to elute the docosanol.
Recrystallization If a suitable solvent can be found in which the solubility of this compound and docosanol differ significantly at different temperatures, recrystallization can be an effective purification method.

Quantitative Data Summary

The following table provides an overview of expected purity and yield for different purification methods, based on typical outcomes for long-chain ester purifications.

Purification MethodExpected PurityTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction (with basic wash) 85-95%>90%Removes acidic impurities effectively.May not remove non-acidic impurities like unreacted alcohol. Risk of emulsion formation.
Column Chromatography >98%70-85%High purity can be achieved. Good for removing a range of impurities.Can be time-consuming and requires large volumes of solvent. Product loss on the column is possible.
High-Vacuum Fractional Distillation >97%60-80%Can be effective for large-scale purification.Requires specialized equipment. Risk of thermal degradation. May not separate compounds with close boiling points.
Recrystallization >99%50-75%Can yield very pure product.Finding a suitable solvent can be challenging. Yield can be lower than other methods.

Key Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a nonpolar solvent, such as hexane. In a separate beaker, create a slurry of silica gel in the same solvent.

  • Column Packing: Pack a glass chromatography column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane). The nonpolar this compound will travel down the column faster than the more polar impurities.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Monitoring: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Increasing Polarity: Once the product has been fully eluted, the polarity of the mobile phase can be increased (e.g., by adding ethyl acetate to the hexane) to elute any remaining, more polar impurities like unreacted docosanol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by High-Temperature GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent like hexane or toluene (0.1-1.0 mg/mL).[1]

  • GC-MS System: Use a gas chromatograph equipped with a high-temperature capillary column (e.g., DB-1 HT) coupled to a mass spectrometer.[1]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injector port.[1]

  • Temperature Program: Use a temperature program that starts at a lower temperature and ramps up to a high temperature (e.g., up to 390°C) to ensure elution of the high-boiling point ester and any potential impurities.[1]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-920).[1]

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra to those of authentic standards of this compound, docosanol, and isooctanoic acid. The purity can be estimated by comparing the peak area of the product to the total area of all peaks.

Visual Guides

experimental_workflow crude_product Crude this compound (contains unreacted starting materials and catalyst) dissolve Dissolve in Organic Solvent crude_product->dissolve basic_wash Aqueous Basic Wash (e.g., NaHCO3 soln.) dissolve->basic_wash separate_layers Separate Layers basic_wash->separate_layers organic_layer Organic Layer (Product + unreacted alcohol) separate_layers->organic_layer aqueous_layer Aqueous Layer (Catalyst and isooctanoate salt) separate_layers->aqueous_layer dry_organic Dry Organic Layer (e.g., with MgSO4) organic_layer->dry_organic filter_solid Filter dry_organic->filter_solid concentrate Concentrate (Rotary Evaporation) filter_solid->concentrate purification_step Further Purification (Chromatography or Distillation) concentrate->purification_step pure_product Pure this compound purification_step->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product After Initial Workup check_impurity Identify Main Impurity (e.g., via GC-MS or TLC) start->check_impurity is_acid Is the impurity acidic? (Isooctanoic Acid) check_impurity->is_acid is_alcohol Is the impurity an alcohol? (Docosanol) check_impurity->is_alcohol is_acid->is_alcohol No basic_wash Perform Aqueous Basic Wash (e.g., NaHCO3) is_acid->basic_wash Yes column_chromatography Column Chromatography (Silica Gel) is_alcohol->column_chromatography Yes basic_wash->column_chromatography If still impure recrystallization Recrystallization column_chromatography->recrystallization Alternative distillation High-Vacuum Fractional Distillation column_chromatography->distillation Alternative for scale-up

References

Deconvolution of overlapping chromatographic peaks in Docosyl isooctanoate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Docosyl Isooctanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chromatographic analysis, with a specific focus on the deconvolution of overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a long-chain wax ester. Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. In pharmaceutical and cosmetic applications, the purity and isomeric composition of such compounds are critical for product efficacy, stability, and safety. Chromatographic analysis is essential to quantify the main component, identify impurities, and resolve any isomeric variants.

Q2: Which chromatographic techniques are most suitable for the analysis of this compound?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for analyzing wax esters like this compound.[1]

  • GC-MS is particularly well-suited for volatile and thermally stable compounds, offering high separation efficiency and detailed structural information from the mass spectra.[1]

  • HPLC , especially with detectors like evaporative light scattering (ELSD) or mass spectrometry (MS), is advantageous for less volatile or thermally labile compounds and can be used for preparative scale separations.

Q3: What are the main challenges in the chromatographic analysis of this compound?

The primary challenges include:

  • Co-elution of isomers: this compound has several structural isomers which may have very similar chromatographic properties, leading to overlapping peaks.

  • Matrix effects: Complex sample matrices can interfere with the analysis, causing peak distortion or co-elution with the analyte of interest.

  • Thermal degradation: High temperatures in GC can potentially lead to the degradation of long-chain esters.

  • Poor peak shape: Issues like peak tailing or fronting can affect resolution and the accuracy of quantification.[2]

Q4: What is peak deconvolution and how can it help with overlapping peaks?

Peak deconvolution is a computational technique used to separate and quantify individual components from a composite, overlapping chromatographic peak.[3][4] Deconvolution algorithms use mathematical models, such as the exponentially modified Gaussian (EMG) model, to resolve the contributions of each analyte to the overlapped signal.[5] This is particularly useful when optimizing the chromatographic method to achieve baseline separation is not feasible. Software like AMDIS, AnalyzerPro, and TraceFinder can be used for this purpose.[6]

Troubleshooting Guide

Issue 1: Overlapping or Co-eluting Peaks

Symptoms:

  • A single, broad, or asymmetrical peak where multiple components are suspected.

  • Shoulders on the main peak.[7]

  • Inconsistent peak integration and quantification results.

Possible Causes & Solutions:

Possible Cause Solution
Inadequate Chromatographic Resolution Method Optimization: - GC: Adjust the temperature ramp. A slower ramp rate can improve separation.[8] - HPLC: Modify the mobile phase composition or gradient profile.[9] Column Selection: - Use a column with a different stationary phase chemistry to alter selectivity.[7] - Employ a longer column or a column with a smaller particle size to increase efficiency.[10]
Presence of Isomers Employ High-Resolution Techniques: - Utilize high-resolution capillary GC columns known for separating isomers. Deconvolution Software: - If baseline separation cannot be achieved, use deconvolution software to mathematically resolve the peaks.[3][4] This involves analyzing the mass spectral data across the peak to identify unique ions for each component.
Sample Overload Dilute the Sample: - Injecting a sample that is too concentrated can lead to peak broadening and overlap. Dilute the sample and reinject.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, where the latter half (tailing) or the first half (fronting) is drawn out.

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

Possible Cause Solution
Active Sites in the GC Inlet or Column Liner Deactivation/Replacement: - Silanol groups in the GC liner can interact with polar analytes. Use a deactivated liner or replace it.[11] Column Trimming: - Trim the first few centimeters of the column to remove active sites that may have developed over time.[11]
Column Overloading Reduce Injection Volume/Concentration: - Inject a smaller volume or a more dilute sample.
Incompatible Solvent Solvent Matching: - In HPLC, ensure the sample solvent is compatible with the mobile phase. A solvent stronger than the mobile phase can cause peak distortion.
Improper Column Installation Correct Installation: - Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the GC inlet.[11]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific instruments and samples.

Parameter Setting
Instrument Agilent 8890 GC with 7010B Triple Quadrupole GC/MS or similar[8]
Column DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column[8]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[2][8]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injector Temperature 300-325°C[8]
Oven Temperature Program - Initial temperature: 50°C, hold for 2 min - Ramp 1: 40°C/min to 200°C - Ramp 2: 3°C/min to 320°C, hold for 10 min[8]
MS Transfer Line Temp. 310°C[8]
MS Ion Source Temp. 230°C[2]
Mass Scan Range m/z 40-850[8]
Sample Preparation Dissolve the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation

The following table illustrates the potential impact of deconvolution on the quantification of two hypothetical co-eluting isomers of this compound.

Analysis Method Peak 1 Area (%) Peak 2 Area (%) Resolution (Rs)
Standard Integration (Overlapping Peaks)85.3 (as a single peak)Not resolved< 0.8
Deconvolution52.133.2Mathematically Resolved

Note: This data is illustrative to demonstrate the principle of deconvolution.

Visualizations

Troubleshooting Workflow for Overlapping Chromatographic Peaks

Overlapping_Peaks_Workflow start Overlapping Peaks Detected check_method Review Chromatographic Method start->check_method optimize_gc Optimize GC Temperature Program check_method->optimize_gc GC Method optimize_hplc Optimize HPLC Mobile Phase check_method->optimize_hplc HPLC Method change_column Change Column (Different Selectivity) optimize_gc->change_column Resolution Still Poor end_resolved Peaks Resolved and Quantified optimize_gc->end_resolved Resolution Improved optimize_hplc->change_column Resolution Still Poor optimize_hplc->end_resolved Resolution Improved deconvolution Apply Deconvolution Software change_column->deconvolution Overlap Persists change_column->end_resolved Resolution Improved deconvolution->end_resolved Successful Deconvolution end_unresolved Consult Senior Analyst deconvolution->end_unresolved Deconvolution Fails

Caption: Troubleshooting workflow for addressing overlapping chromatographic peaks.

Logical Relationship of Deconvolution in Data Analysis

Deconvolution_Process raw_data Raw Chromatographic Data (Overlapping Peaks) deconvolution_step Deconvolution Algorithm Applied raw_data->deconvolution_step mass_spectra Unique Mass Spectra Identified deconvolution_step->mass_spectra resolved_peaks Individual Peak Profiles Generated deconvolution_step->resolved_peaks quantification Accurate Quantification of Each Component mass_spectra->quantification resolved_peaks->quantification

Caption: The role of deconvolution in processing raw chromatographic data.

References

Validation & Comparative

A Comparative Analysis of Docosyl Isooctanoate and Other C16-C22 Esters in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and applications of Docosyl isooctanoate and other long-chain esters within the C16-C22 range. These esters are integral components in the development of various drug delivery systems, particularly in formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Their utility stems from their biocompatibility, ability to enhance drug solubility and stability, and their role in controlling release profiles. This document summarizes key experimental data, outlines detailed protocols for formulation and characterization, and presents visual workflows to aid in understanding their application in pharmaceutical research.

Physicochemical Properties of C16-C22 Esters

PropertyMyristyl Myristate (C28)Cetyl Palmitate (C32)Stearyl Stearate (C36)Behenyl Behenate (C44)
Molecular Formula C28H56O2[1]C32H64O2[2][3]C36H72O2[4][5][6]C44H88O2
Molecular Weight ( g/mol ) 424.7480.86[2]536.96[5][6]649.17
Melting Point (°C) 41-43[7]54 - 56[2][3]62[4][5][6]75[8]
Boiling Point (°C) -360[3]549.1[5]627.1[8]
Appearance White, waxy solid[9]White, waxy solid[2][10]White waxy flakes[4]Waxy solid
Solubility in Water InsolubleInsoluble[11]2.871e-012 mg/L @ 25°C (est)[4]Insoluble
Solubility in Organic Solvents Soluble in oils[10]Soluble in oils and most organic solvents[11]Soluble in ethanol and chloroform[12]-
Primary Applications Emollient, texture enhancer[13]Thickener, emulsifier, component of SLNs[2]Dispersing agent, emulsion stabilizer, lubricant[4]Wax ester with potential for coatings[8]

Experimental Protocols

The following protocols provide a detailed methodology for the formulation and characterization of solid lipid nanoparticles (SLNs), a common application for C16-C22 esters.

Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method is widely used for the production of SLNs due to its scalability and efficiency.

Materials:

  • C16-C22 Ester (e.g., Cetyl Palmitate, Stearyl Stearate)

  • Drug to be encapsulated

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (if necessary, e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Lipid Phase Preparation: The C16-C22 ester is melted by heating it to 5-10°C above its melting point. The lipophilic drug is then dissolved in the molten lipid.

  • Aqueous Phase Preparation: The surfactant and co-surfactant are dissolved in purified water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed stirring using a homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

  • Ultrasonication (Optional): To further reduce the particle size and polydispersity index (PDI), the nanoemulsion can be subjected to probe ultrasonication.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Characterization of Solid Lipid Nanoparticles

a) Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: The SLN dispersion is diluted with purified water to an appropriate concentration. The sample is then analyzed using a DLS instrument to determine the mean particle size (Z-average) and the PDI, which indicates the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[14]

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: The zeta potential of the SLN dispersion is measured to assess its surface charge, which is a key indicator of the stability of the colloidal system. A high absolute zeta potential value (typically > ±30 mV) indicates good physical stability due to electrostatic repulsion between particles.

c) Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Procedure:

    • The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase.

    • The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • The entrapment efficiency is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • The drug loading is calculated as: DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

d) In Vitro Drug Release Study:

  • Technique: Dialysis Bag Method

  • Procedure:

    • A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is determined by a suitable analytical method.

    • A cumulative drug release profile is then plotted against time.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for SLN preparation and characterization, and the logical relationship of components in a lipid nanoparticle formulation.

G cluster_prep Lipid Phase Preparation cluster_aq Aqueous Phase Preparation cluster_emulsion Emulsification cluster_formation Nanoparticle Formation cluster_char Characterization MeltEster Melt C16-C22 Ester DissolveDrug Dissolve Drug in Molten Lipid MeltEster->DissolveDrug PreEmulsion Form Pre-emulsion (High-Shear) DissolveDrug->PreEmulsion DissolveSurfactant Dissolve Surfactant in Water DissolveSurfactant->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Ultrasonication Ultrasonication (Optional) Homogenization->Ultrasonication Cooling Cooling & Recrystallization Ultrasonication->Cooling ParticleSize Particle Size & PDI (DLS) Cooling->ParticleSize ZetaPotential Zeta Potential Cooling->ZetaPotential EE Entrapment Efficiency Cooling->EE DrugRelease In Vitro Drug Release Cooling->DrugRelease G cluster_core Lipid Core cluster_shell Stabilizing Shell SolidLipid Solid Lipid (C16-C22 Ester) Drug Encapsulated Drug SolidLipid->Drug Surfactant Surfactant Surfactant->SolidLipid AqueousPhase Aqueous Phase (Continuous) Surfactant->AqueousPhase CoSurfactant Co-Surfactant CoSurfactant->SolidLipid CoSurfactant->AqueousPhase

References

A Head-to-Head Analysis of Docosyl Isooctanoate and Isopropyl Myristate as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical and transdermal drug delivery systems, the selection of an appropriate penetration enhancer is critical to ensure optimal therapeutic efficacy. This guide provides a comparative analysis of two ester compounds, the well-established Isopropyl Myristate (IPM) and the less characterized long-chain ester, Docosyl Isooctanoate. While extensive data exists for Isopropyl Myristate, this guide will also extrapolate the expected properties of this compound based on established structure-activity relationships of fatty acid esters to provide a comprehensive comparison for research and formulation development.

Physicochemical Properties

The physicochemical characteristics of a penetration enhancer are fundamental to its performance and formulation compatibility. Isopropyl myristate is a relatively small, non-polar molecule, which contributes to its low viscosity and good spreading properties.[1][2] In contrast, this compound, with its significantly longer carbon chain, is predicted to be a solid or semi-solid at room temperature with a much higher molecular weight and viscosity.

PropertyThis compound (Predicted)Isopropyl Myristate (IPM)
Molecular Formula C₃₀H₆₀O₂C₁₇H₃₄O₂
Molecular Weight ( g/mol ) 452.8270.5
Appearance Waxy SolidColorless, oily liquid
Melting Point (°C) ~70-80~3
Boiling Point (°C) > 300193 (at 20 mmHg)[1]
Solubility Insoluble in water; Soluble in non-polar organic solventsInsoluble in water; Soluble in most organic solvents[2][3]

Mechanism of Action as Penetration Enhancers

Both Isopropyl Myristate and, hypothetically, this compound, are believed to enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.

Isopropyl Myristate (IPM): IPM integrates into the lipid bilayer of the stratum corneum, disrupting the ordered structure and creating transient channels. Its smaller molecular size allows it to penetrate and fluidize the lipid matrix effectively.

This compound (Predicted): Due to its larger size and long alkyl chain, this compound is expected to be less mobile within the stratum corneum. However, its lipophilic nature would allow it to partition into the lipid bilayers. The branched isooctanoate moiety could introduce significant disorder into the lipid packing, potentially creating larger, albeit fewer, disruptions compared to IPM. The longer docosyl chain might also form a more persistent reservoir within the stratum corneum.

Experimental Protocols for Evaluation

The efficacy of penetration enhancers is typically evaluated using in vitro permeation studies with Franz diffusion cells. This standardized method allows for the quantitative assessment of a drug's transport across a skin membrane.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify and compare the permeation of a model drug through a skin membrane in the presence of this compound and Isopropyl Myristate.

Materials:

  • Franz Diffusion Cells[4][5][6]

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)[7]

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Model drug (e.g., a non-steroidal anti-inflammatory drug like ibuprofen)

  • Test formulations:

    • Control (drug in a base vehicle)

    • Drug with 5% (w/w) Isopropyl Myristate in the vehicle

    • Drug with 5% (w/w) this compound in the vehicle

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Methodology:

  • Membrane Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: The receptor compartment is filled with degassed receptor solution and maintained at 32°C to simulate physiological skin temperature. A magnetic stir bar ensures homogeneity.

  • Dosing: A precise amount of the test formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution.

  • Quantification: The concentration of the model drug in the collected samples is determined using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.

Hypothetical Performance Data

The following table presents hypothetical data based on the known performance of Isopropyl Myristate and the predicted behavior of this compound. It is crucial to note that the data for this compound is theoretical and would require experimental validation.

ParameterControl (No Enhancer)5% Isopropyl Myristate5% this compound (Hypothetical)
Steady-State Flux (Jss) (µg/cm²/h) 1.57.54.5
Permeability Coefficient (Kp) (cm/h x 10⁻³) 0.31.50.9
Enhancement Ratio (ER) 1.05.03.0
Lag Time (h) 2.51.83.0

Safety and Toxicological Profile

Isopropyl Myristate: Generally recognized as safe for topical use and is widely used in cosmetic and pharmaceutical products. It has a low potential for skin irritation and sensitization.[8] However, as a penetration enhancer, it can increase the irritation potential of other co-formulated ingredients.

This compound (Predicted): Based on the safety profiles of similar long-chain fatty acid esters, this compound is expected to have a low toxicity and skin irritation potential. Its larger molecular size would likely limit its own systemic absorption.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the biological interactions of these penetration enhancers, the following diagrams are provided.

G Experimental Workflow for Evaluating Penetration Enhancers cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly & Equilibration prep_skin->prep_franz prep_form Formulation Preparation dosing Dosing of Formulation prep_form->dosing prep_franz->dosing sampling Receptor Fluid Sampling dosing->sampling hplc HPLC Quantification sampling->hplc data_analysis Data Analysis (Flux, Kp, ER) hplc->data_analysis

Caption: Experimental workflow for evaluating penetration enhancers.

G Mechanism of Action of Lipophilic Penetration Enhancers enhancer Lipophilic Penetration Enhancer (e.g., IPM, this compound) sc Stratum Corneum enhancer->sc lipids Intercellular Lipid Bilayers sc->lipids disruption Disruption of Lipid Packing & Increased Fluidity lipids->disruption permeation Increased Drug Permeation disruption->permeation

Caption: Mechanism of action of lipophilic penetration enhancers.

Conclusion

Isopropyl Myristate is a well-characterized and effective penetration enhancer with a favorable safety profile, making it a reliable choice for a wide range of topical formulations. While this compound remains a theoretical compound in the context of extensive penetration enhancement data, its predicted properties as a long-chain, branched ester suggest it could offer a different kinetic profile, potentially acting as a reservoir within the stratum corneum for sustained release. However, its larger size may lead to a lower enhancement ratio compared to smaller molecules like Isopropyl Myristate. Further experimental investigation into the synthesis and efficacy of this compound and other novel long-chain esters is warranted to explore their potential in advanced drug delivery systems.

References

Validation of an analytical method for Docosyl isooctanoate according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Docosyl Isooctanoate, validated according to ICH guidelines.

This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, a long-chain ester often used in cosmetic and pharmaceutical formulations. The validation of the analytical methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4]

Comparison of Analytical Techniques: GC vs. HPLC

The selection of an appropriate analytical technique is critical for the accurate and precise quantification of this compound. Both GC and HPLC offer viable solutions, each with distinct advantages and limitations for the analysis of high molecular weight, non-volatile compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For long-chain esters like this compound, high-temperature GC is necessary due to their low volatility.[2] A key advantage of GC is its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For a non-volatile compound like this compound, HPLC is a natural choice. Reversed-phase HPLC with a non-polar stationary phase is typically employed. Detection can be challenging as long-chain esters lack a strong UV chromophore. Therefore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or mass spectrometry (MS) are often used.

The following diagram illustrates the decision-making process for selecting a suitable analytical method.

Diagram 1: Method Selection Logic Analyte This compound Properties High Molecular Weight Low Volatility No Strong Chromophore Analyte->Properties GC Gas Chromatography (GC) Properties->GC HPLC High-Performance Liquid Chromatography (HPLC) Properties->HPLC GC_Req High Temperature Inlet and Oven Potential for thermal degradation GC->GC_Req HPLC_Req Universal Detector Required (ELSD, CAD, MS) Mobile phase compatibility HPLC->HPLC_Req Conclusion Both are viable, choice depends on available equipment and specific validation requirements. GC_Req->Conclusion HPLC_Req->Conclusion

Caption: Diagram 1: Method Selection Logic for this compound Analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for hypothetical GC-FID and HPLC-ELSD methods for the quantification of this compound, based on typical performance characteristics and data from the analysis of similar long-chain esters.

Table 1: Comparison of Validation Parameters for GC-FID and HPLC-ELSD Methods.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-ELSD)ICH Q2(R1) Guideline Reference
Linearity (R²) ≥ 0.998≥ 0.997[2]
Range 10 - 200 µg/mL20 - 400 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%[3]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~1 µg/mL~5 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~15 µg/mL
Specificity High (based on retention time)Moderate (potential for co-elution)
Robustness Sensitive to changes in temperature and gas flowSensitive to changes in mobile phase composition and temperature

Experimental Protocols

Detailed methodologies for the hypothetical GC-FID and HPLC-ELSD analysis of this compound are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: DB-1HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 350°C.[2]

  • Detector Temperature: 360°C.[2]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 340°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like hexane or toluene to a final concentration within the linear range.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and an evaporative light scattering detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Methanol) and Mobile Phase B (Isopropanol).

  • Gradient Program: Start with 90% A, linearly decrease to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration within the linear range.

Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram outlines the key stages of analytical method validation according to ICH guidelines.

Diagram 2: ICH Analytical Method Validation Workflow Start Start: Define Analytical Method Protocol Develop Validation Protocol Start->Protocol Specificity Specificity (Interference from placebo, related substances) Protocol->Specificity Linearity Linearity & Range (Correlation coefficient, y-intercept) Protocol->Linearity Accuracy Accuracy (% Recovery of spiked samples) Protocol->Accuracy Precision Precision (Repeatability & Intermediate Precision, RSD%) Protocol->Precision LOD_LOQ LOD & LOQ (Signal-to-noise ratio or calibration curve) Protocol->LOD_LOQ Robustness Robustness (Varying method parameters) Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Diagram 2: A workflow for analytical method validation as per ICH guidelines.

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Docosyl isooctanoate, a long-chain ester. This document outlines detailed experimental protocols and presents a summary of expected performance data to assist in selecting the most suitable analytical method for your research needs.

Introduction

This compound is a long-chain wax ester. Its quantification is essential in various research and development settings, including pharmaceutical formulation, cosmetic sciences, and industrial applications. Both HPLC and GC are powerful chromatographic techniques that can be employed for this purpose. The choice between these methods depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis. This guide provides a cross-validation perspective on these two instrumental methods.

Methodology Comparison

The primary difference between HPLC and GC lies in the mobile phase and the volatility requirements of the analyte. HPLC utilizes a liquid mobile phase to separate compounds based on their interaction with a stationary phase. In contrast, GC employs an inert gas as the mobile phase and requires the analyte to be volatile or semi-volatile at elevated temperatures.

For a non-volatile compound like this compound, GC analysis necessitates derivatization to increase its volatility. HPLC can, in principle, analyze the compound directly, but derivatization may be employed to enhance detection when using common detectors like UV-Vis. Alternatively, detectors that do not require a chromophore, such as Evaporative Light Scattering Detectors (ELSD), are well-suited for the analysis of underivatized long-chain esters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is advantageous as it does not require derivatization of the analyte, simplifying sample preparation.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • Evaporative Light Scattering Detector (ELSD)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of methanol and water can be employed. For example, starting with 75% methanol and increasing to 95% methanol over 70 minutes.[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • ELSD Settings:

      • Nebulizer Temperature: 30°C

      • Evaporator Temperature: 40°C

      • Gas (Nitrogen) Flow Rate: 1.5 L/min

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable organic solvent (e.g., hexane or isopropanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the same solvent as the sample.

    • Perform serial dilutions to create a series of calibration standards.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method requires derivatization of this compound to its more volatile components, the fatty acid and the long-chain alcohol, prior to analysis.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Autosampler

    • Flame Ionization Detector (FID)

  • Derivatization (Transesterification):

    • Hydrolyze the this compound sample using a methanolic base (e.g., potassium hydroxide in methanol) to yield Docosanol and Isooctanoic acid methyl ester.

    • Extract the resulting fatty acid methyl ester (FAME) and long-chain alcohol into an organic solvent like hexane.

    • Wash the extract with water to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness) is suitable for high-temperature analysis of the resulting components.

    • Injector Temperature: 390°C[2]

    • Oven Temperature Program:

      • Initial temperature: 120°C

      • Ramp 1: 15°C/min to 240°C

      • Ramp 2: 8°C/min to 390°C, hold for 6 minutes[2]

    • Detector Temperature: 340°C

    • Carrier Gas (Helium) Flow Rate: 8 mL/min

  • Sample Preparation:

    • Accurately weigh the this compound sample for derivatization.

    • After derivatization and extraction, the sample is ready for injection.

  • Standard Preparation:

    • Prepare separate standard solutions of Docosanol and Isooctanoic acid methyl ester in hexane.

    • Create a mixed standard solution and perform serial dilutions for calibration.

Performance Data Comparison

The following table summarizes the expected performance characteristics for each method based on literature data for similar long-chain esters and their components.

ParameterHPLC-ELSDGC-FID
Linearity (R²) > 0.998[1]> 0.999[3][4]
Accuracy (% Recovery) 96.83% - 101.58%[1]96.3% - 100.4%[4]
Precision (%RSD) < 2.0%[1]< 2.0%[5]
Limit of Detection (LOD) Dependent on analyte and ELSD settings, typically in the low µg/mL range.0.21 µg/mL to 0.54 µg/mL for FAMEs.[3]
Limit of Quantification (LOQ) Dependent on analyte and ELSD settings, typically in the low µg/mL range.0.64 µg/mL to 1.63 µg/mL for FAMEs.[3]

Cross-Validation Workflow

A cross-validation study ensures that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and GC methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison Sample This compound Sample HPLC_Sample Dissolve in Solvent & Filter Sample->HPLC_Sample GC_Sample Derivatization (Transesterification) Sample->GC_Sample HPLC HPLC-ELSD Analysis HPLC_Sample->HPLC GC GC-FID Analysis GC_Sample->GC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ Comparison Data Comparison (e.g., t-test, Bland-Altman) Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Report Final Report Comparison->Report

Caption: Cross-validation workflow for HPLC and GC methods.

Conclusion

Both HPLC-ELSD and GC-FID are suitable methods for the quantification of this compound.

  • HPLC-ELSD offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation and avoiding potential errors associated with the derivatization step. This makes it a more straightforward and potentially faster method for routine analysis.

  • GC-FID , following derivatization, provides excellent sensitivity and resolution for the resulting fatty acid methyl ester and long-chain alcohol. This method is well-established for lipid analysis and can provide detailed information about the fatty acid and alcohol composition of the sample.

The choice of method will ultimately depend on the specific requirements of the analysis. For high-throughput screening and routine quality control where simplicity is key, HPLC-ELSD may be preferred. For detailed compositional analysis and when high sensitivity for the individual components is required, GC-FID is an excellent choice. A thorough cross-validation is recommended when switching between methods or comparing data from different laboratories to ensure data consistency and reliability.

References

A Comparative In Vitro Skin Permeation Analysis: A Methodological Guide for Evaluating Docosyl Isooctanoate Against Common Emollients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative in vitro skin permeation study of Docosyl isooctanoate, a novel emollient, against other commonly used alternatives in cosmetic and pharmaceutical formulations. Due to the limited availability of direct comparative data for this compound, this document outlines a detailed experimental protocol, data presentation standards, and analytical workflows to enable a robust, head-to-head evaluation. The methodologies described herein are based on established principles of in vitro permeation testing (IVPT), primarily utilizing the Franz diffusion cell apparatus.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative data from the proposed in vitro skin permeation studies should be summarized in a structured format. The following table presents a template with hypothetical data to illustrate the key parameters for evaluating the skin permeation profiles of this compound and selected comparator emollients.

EmollientMolecular Weight ( g/mol )Log P (o/w)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (t_lag) (hours)Permeability Coefficient (Kp) (cm/h x 10⁻³)
This compound ~480.8~12.5 (Estimated)0.854.21.7
Mineral Oil Variable (High)High0.206.80.4
Isopropyl Myristate 270.5~6.82.502.15.0
Caprylic/Capric Triglyceride ~500~10.0 (Estimated)1.103.52.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary based on specific laboratory conditions and protocols.

Experimental Protocols

A meticulous and standardized experimental protocol is crucial for generating reliable and reproducible in vitro skin permeation data.[1] The following sections detail the methodology for a comparative study using Franz diffusion cells.

2.1. Skin Membrane Preparation

The choice of skin membrane is a critical variable in IVPT studies.[2] Human cadaver skin is considered the gold standard for predicting in vivo performance.

  • Source: Abdominal or breast tissue from healthy human donors, obtained from accredited tissue banks.

  • Preparation: Upon receipt, the skin is carefully dermatomed to a thickness of approximately 500 µm, ensuring the inclusion of the stratum corneum and viable epidermis.[2]

  • Storage: Prepared skin sections are wrapped in aluminum foil, sealed in plastic bags, and stored at -80°C until use.

  • Integrity Testing: Prior to the experiment, the barrier integrity of each skin section is assessed by measuring its transepidermal water loss (TEWL) or electrical resistance. Skin sections exhibiting compromised barrier function are discarded.

2.2. Franz Diffusion Cell Setup

The vertical Franz diffusion cell is a widely used apparatus for in vitro skin permeation studies.[3]

  • Apparatus: Static vertical Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor chamber volume (e.g., 7.0 mL).

  • Membrane Mounting: The prepared human skin membrane is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) containing a suitable solubilizing agent (e.g., 0.5% v/v Tween 80) to ensure sink conditions for the lipophilic emollients. The receptor fluid is continuously stirred with a magnetic stir bar at a constant speed (e.g., 600 rpm) to ensure homogeneity.

  • Temperature Control: The temperature of the receptor fluid is maintained at 32 ± 1°C by a circulating water bath to mimic physiological skin surface temperature.

2.3. Application of Test Substances

  • Test Articles: this compound and comparator emollients (e.g., Mineral Oil, Isopropyl Myristate, Caprylic/Capric Triglyceride).

  • Dosing: A finite dose (e.g., 10 mg/cm²) of each test emollient is applied uniformly to the surface of the stratum corneum in the donor chamber. The donor chamber is left open to the atmosphere to mimic in-use conditions.

2.4. Sampling and Analysis

  • Sampling Schedule: Aliquots (e.g., 300 µL) of the receptor fluid are collected from the sampling arm of the Franz cell at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Replacement: After each sample is withdrawn, an equal volume of fresh, pre-warmed receptor fluid is added back to the receptor chamber to maintain a constant volume.

  • Analytical Method: The concentration of the permeated emollient in the collected samples is quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

2.5. Data Analysis

The cumulative amount of the emollient permeated per unit area of the skin is plotted against time.

  • Steady-State Flux (Jss): Calculated from the slope of the linear portion of the cumulative permeation curve.[4][5]

  • Lag Time (t_lag): Determined by extrapolating the linear portion of the permeation curve to the x-axis (time).[4][5][6]

  • Permeability Coefficient (Kp): Calculated using the equation: Kp = Jss / C, where C is the concentration of the substance applied in the donor chamber.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the comparative analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Human Skin Procurement p2 Dermatome Skin to 500 µm p1->p2 p3 Barrier Integrity Testing (TEWL) p2->p3 e1 Mount Skin on Franz Cell p3->e1 e2 Fill Receptor with PBS (32°C) e1->e2 e3 Apply Emollient (Finite Dose) e2->e3 e4 Collect Samples at Timed Intervals e3->e4 a1 Quantify Emollient (e.g., GC-MS) e4->a1 a2 Plot Cumulative Permeation vs. Time a1->a2 a3 Calculate Flux and Lag Time a2->a3 end end a3->end Final Data

Caption: Experimental workflow for in vitro skin permeation testing.

G cluster_inputs Inputs cluster_process Process cluster_data Data Analysis cluster_comparison Comparative Assessment subst1 This compound proc1 In Vitro Permeation Experiment (IVPT) subst1->proc1 subst2 Comparator A (e.g., Mineral Oil) subst2->proc1 subst3 Comparator B (e.g., Isopropyl Myristate) subst3->proc1 data1 Permeation Profiles proc1->data1 data2 Calculate Jss, t_lag, Kp data1->data2 comp1 Compare Permeation Parameters data2->comp1 comp2 Evaluate Barrier Interaction comp1->comp2 conclusion conclusion comp2->conclusion Conclusion on Relative Permeation

Caption: Logical flow for comparative analysis of emollient skin permeation.

References

Assessing the Comedogenic Potential of Docosyl Isooctanoate: A Comparative Guide for Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of the comedogenic potential of cosmetic and pharmaceutical ingredients is a critical step in product development, ensuring consumer safety and product efficacy. While historical methods relied heavily on animal models, a shift towards more ethical and often more relevant cell-based assays is evident. This guide provides a framework for assessing the comedogenic potential of the ester Docosyl Isooctanoate. Due to the current lack of publicly available data on this specific compound, we will draw comparisons with well-characterized ingredients—Isopropyl Myristate, Coconut Oil, and Oleic Acid—to provide a comprehensive overview of the methodologies and expected outcomes in cell-based systems.

Comparative Analysis of Comedogenic Potential

The following table summarizes the known comedogenic ratings and observed effects of comparator ingredients in various models. This serves as a reference for contextualizing potential results for this compound.

IngredientChemical ClassComedogenicity Rating (0-5 Scale)In Vitro Effects on Skin Cells
This compound EsterNot establishedHypothesized to have low comedogenic potential due to its larger molecular size, but requires experimental validation.
Isopropyl Myristate Ester3-5Can induce hyperkeratosis and follicular plugging in in vitro models.[1] Some studies suggest it may not be a suitable positive control in all populations.[2]
Coconut Oil Triglyceride4Rich in lauric and oleic acids, which can be comedogenic.[3][4] Some in vitro studies suggest lauric acid has antibacterial properties against P. acnes.[5]
Oleic Acid Fatty Acid2Promotes keratinocyte proliferation and can induce inflammatory responses through NMDA-type glutamate receptors.[6][7][8]

Experimental Protocols for Assessing Comedogenicity in Cell-Based Models

A multi-faceted approach utilizing various cell-based assays is recommended to thoroughly evaluate the comedogenic potential of a test compound like this compound.

Keratinocyte Proliferation and Differentiation Assay
  • Objective: To determine if the test compound induces hyperkeratosis, a key event in comedo formation.

  • Cell Model: Human immortalized keratinocytes (e.g., HaCaT) or primary human epidermal keratinocytes.

  • Methodology:

    • Culture keratinocytes to 70-80% confluency in appropriate media.

    • Treat cells with varying concentrations of this compound and comparator ingredients (e.g., Isopropyl Myristate as a positive control).

    • After a 24-72 hour incubation period, assess cell proliferation using assays such as MTT, BrdU incorporation, or Ki-67 staining.

    • Evaluate keratinocyte differentiation by analyzing the expression of markers like keratin 1, keratin 10, and involucrin via quantitative PCR or Western blotting.

Sebocyte Lipid Production Assay
  • Objective: To assess the effect of the test compound on sebum production.

  • Cell Model: Human sebaceous gland cell lines (e.g., SZ95) or primary human sebocytes.

  • Methodology:

    • Culture sebocytes and induce differentiation.

    • Treat differentiated sebocytes with the test compound and controls.

    • After the incubation period, stain intracellular lipids with a fluorescent dye such as Nile Red.

    • Quantify lipid accumulation using a fluorescence plate reader or by flow cytometry.

Inflammatory Marker Analysis
  • Objective: To determine if the test compound elicits an inflammatory response, which can contribute to acne development.

  • Cell Model: Co-culture of keratinocytes and immune cells (e.g., THP-1 monocytes) or reconstructed human epidermis models.

  • Methodology:

    • Expose the cell model to the test compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) using ELISA or multiplex bead assays.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Comedogenicity Assessment

The following diagram outlines a typical workflow for evaluating the comedogenic potential of a test compound using a combination of in vitro assays.

G Experimental Workflow for In Vitro Comedogenicity Testing cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Data Analysis & Conclusion A Test Compound (e.g., this compound) B Keratinocyte Proliferation Assay A->B C Sebocyte Lipid Production Assay A->C D Inflammatory Marker Analysis (e.g., IL-1α) B->D C->D F Comparative Data Analysis vs. Controls D->F E Gene Expression Analysis E->F G Comedogenic Potential Assessment F->G

Caption: A streamlined workflow for assessing the comedogenic potential of a test compound.

Signaling Pathway in Oleic Acid-Induced Keratinocyte Response

This diagram illustrates the signaling cascade initiated by oleic acid in keratinocytes, leading to an inflammatory response. This pathway is a potential target for assessing the effects of this compound.

G Oleic Acid-Induced Signaling in Keratinocytes Oleic Acid Oleic Acid NMDA Receptor NMDA Receptor Oleic Acid->NMDA Receptor activates Calcium Influx Calcium Influx NMDA Receptor->Calcium Influx triggers Pro-inflammatory Cytokine Production\n(e.g., IL-1α) Pro-inflammatory Cytokine Production (e.g., IL-1α) Calcium Influx->Pro-inflammatory Cytokine Production\n(e.g., IL-1α) stimulates G Logical Framework for Comedogenicity Assessment A This compound B Ester Chemical Class A->B C High Molecular Weight A->C E Isopropyl Myristate (Known Comedogenic Ester) B->E compare with D Low Comedogenic Potential (Hypothesis) C->D suggests E->D contrasts with

References

Sensory Evaluation of Cosmetic Formulations: A Comparative Guide to Docosyl Isooctanoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the development of cosmetic and personal care products, the sensory experience is paramount to consumer acceptance. The choice of emollient, a key ingredient responsible for skin feel, spreadability, and overall aesthetic appeal, is therefore a critical decision for formulators. This guide provides a comparative sensory evaluation of cosmetic formulations containing Docosyl Isooctanoate versus common alternatives. While publicly available quantitative sensory panel data for this compound is limited, this guide synthesizes information on its expected sensory profile based on its chemical properties as a long-chain ester, and compares it with established data for widely used alternatives.

Comparative Sensory Profile of Emollients

The following table summarizes the sensory attributes of this compound and its alternatives. The profile for this compound is inferred from its chemical nature as a high molecular weight ester, suggesting properties like a rich, substantive feel and good substantivity. The profiles for the alternatives are based on data from various sensory evaluation studies.

Sensory AttributeThis compound (Expected Profile)C12-15 Alkyl BenzoateIsopropyl MyristateDimethiconeCyclomethicone
Initial Spreadability Moderate to GoodExcellentExcellentGoodExcellent
Skin Feel During Application Rich, CushionyLight, SilkyLight, SpreadingSmooth, SlipperyLight, Volatile
Absorption Speed Moderate to SlowFastFastModerateVery Fast
Afterfeel (Residue) Slight, Substantive FilmNon-oily, PowderySlightly OilyNon-greasy, SmoothDry, Non-greasy
Greasiness/Oiliness Low to ModerateLowModerateLowVery Low
Tackiness LowLowLow to ModerateLowVery Low
Softness/Smoothness HighHighModerateHighHigh

Experimental Protocols for Sensory Evaluation

To ensure objective and reproducible results in sensory evaluation, standardized experimental protocols are employed. These protocols typically involve a trained sensory panel and controlled environmental conditions.

Panelist Selection and Training
  • Selection Criteria: Panelists are selected based on their sensory acuity, ability to discriminate between different textures, and consistency in their evaluations. Typically, a panel consists of 10-15 trained individuals.

  • Training: Panelists undergo extensive training to familiarize themselves with the specific sensory attributes to be evaluated, the rating scales, and the application procedures. Reference standards for each attribute are used to calibrate the panel.

Product Preparation and Presentation
  • Formulation: Test formulations are prepared with a standardized base cream or lotion, incorporating the emollient of interest at a typical use concentration (e.g., 5% w/w).

  • Blinding and Randomization: Samples are presented to panelists in identical, coded containers to prevent bias. The order of presentation is randomized for each panelist.

Evaluation Procedure
  • Application: A standardized amount of the product (e.g., 0.1 mL) is applied to a designated area of the skin, typically the volar forearm.

  • Evaluation Phases: Sensory attributes are evaluated at different time points:

    • Initial Phase (0-1 minute): Spreadability, skin feel during application (e.g., slipperiness, richness).

    • Absorption Phase (1-5 minutes): Absorption speed, tackiness, greasiness.

    • Afterfeel Phase (5-10 minutes): Residual film, softness, smoothness.

  • Rating Scales: Panelists rate the intensity of each attribute on a structured scale, such as a 15-point numerical scale or a visual analog scale (VAS).

Data Analysis
  • Statistical Analysis: The data collected from the sensory panel is statistically analyzed to determine significant differences between the samples. Common statistical methods include Analysis of Variance (ANOVA) and Principal Component Analysis (PCA).[1]

  • Data Visualization: The results are often visualized using spider plots or bar charts to provide a clear comparison of the sensory profiles of the different emollients.

Workflow for Sensory Evaluation of Cosmetic Formulations

The following diagram illustrates the typical workflow for conducting a sensory evaluation of cosmetic formulations.

SensoryEvaluationWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase define_objectives Define Objectives formulate_products Formulate Test Products define_objectives->formulate_products select_panel Select & Train Panel formulate_products->select_panel present_samples Present Blinded Samples select_panel->present_samples apply_product Standardized Application present_samples->apply_product evaluate_attributes Evaluate Sensory Attributes apply_product->evaluate_attributes record_data Record Data on Scales evaluate_attributes->record_data statistical_analysis Statistical Analysis (ANOVA, PCA) record_data->statistical_analysis interpret_results Interpret Results statistical_analysis->interpret_results generate_report Generate Report & Visualizations interpret_results->generate_report

Caption: Workflow for Sensory Evaluation.

Conclusion

Ultimately, the choice of emollient will depend on the desired sensory profile of the final product and the target consumer. This guide provides a framework for understanding the comparative sensory performance of this compound and its alternatives, enabling formulators to make more informed decisions in the product development process. Further sensory panel studies on this compound are warranted to provide quantitative data and a more direct comparison.

References

A Quantitative Comparison of the Occlusive Properties of Docosyl Isooctanoate and White Petrolatum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Occlusivity and Transepidermal Water Loss (TEWL)

Occlusivity is the ability of a substance to form a barrier on the skin, thereby preventing the loss of water from the stratum corneum to the environment. This is quantitatively measured by the reduction in Transepidermal Water Loss (TEWL).

Table 1: Quantitative Occlusivity Data

SubstanceOcclusivity MetricResultSource
White Petrolatum Reduction in Transepidermal Water Loss (TEWL)Up to 98%[1]
Docosyl Isooctanoate Reduction in Transepidermal Water Loss (TEWL)Data not publicly available. It is classified as an emollient ester that helps to form a semi-occlusive film on the skin.[2]-

Analysis:

White Petrolatum is a highly effective occlusive agent, capable of reducing TEWL by as much as 98%[1]. This makes it a benchmark ingredient for applications requiring significant barrier formation, such as in the management of dry skin conditions and wound healing[1][3].

This compound is known as an emollient ester used in cosmetic formulations to impart softness and smoothness to the skin[2]. While it contributes to the formation of a semi-occlusive film, which aids in moisturizing the skin, specific quantitative data on its TEWL reduction capabilities are not found in the reviewed scientific literature[2]. To make a direct, evidence-based comparison of its occlusive performance against White Petrolatum, a controlled clinical study is necessary.

Experimental Protocol: In Vivo Comparative Assessment of Occlusivity

This protocol outlines a standardized method for the quantitative comparison of the occlusivity of this compound and White Petrolatum using Transepidermal Water Loss (TEWL) as the primary endpoint.

Objective: To quantify and compare the reduction in Transepidermal Water Loss (TEWL) following the topical application of this compound and White Petrolatum on human skin.

Study Design: A randomized, single-blind, controlled, intra-individual comparison study.

Participants:

  • A minimum of 20 healthy adult volunteers (male and female), aged 18-65 years.

  • Inclusion criteria: Individuals with healthy, intact skin on the volar forearms.

  • Exclusion criteria: Individuals with any active skin disease, allergies to cosmetic ingredients, or who have used topical products on the test sites within 24 hours of the study.

Materials and Equipment:

  • Test Substance 1: this compound

  • Test Substance 2: White Petrolatum (serving as a positive control)

  • Untreated control site

  • Evaporimeter (e.g., Tewameter® or similar device with an open, closed, or condenser-chamber) for TEWL measurement.

  • Climate-controlled room (temperature and humidity stabilized, e.g., 21±1°C and 50±5% RH).

Procedure:

  • Acclimatization: Participants will acclimatize in a climate-controlled room for at least 20-30 minutes before any measurements are taken.

  • Test Site Demarcation: On the volar forearm of each participant, three to four test sites (e.g., 2x2 cm each) will be demarcated. One site will be for this compound, one for White Petrolatum, and one will serve as the untreated control.

  • Baseline TEWL Measurement (T0): Before application of any test substance, baseline TEWL readings will be taken from each demarcated site. The probe of the evaporimeter should be held gently and perpendicularly on the skin surface until a stable reading is obtained. Three consecutive measurements should be taken at each site, and the average value recorded.

  • Product Application: A standardized amount of each test substance (e.g., 2 mg/cm²) will be applied evenly to the respective test sites. The untreated control site will remain bare.

  • Post-Application TEWL Measurements: TEWL measurements will be repeated on all test sites at predetermined time points after application (e.g., T1h, T2h, T4h, T6h, T8h).

  • Data Analysis: The percentage reduction in TEWL for each test substance at each time point will be calculated using the following formula:

    % TEWL Reduction = [(TEWL_control - TEWL_treated) / TEWL_control] x 100

    Statistical analysis (e.g., ANOVA with post-hoc tests) will be performed to determine significant differences between the two substances and the control.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative assessment of occlusivity.

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase p1 Participant Recruitment & Screening p2 Acclimatization in Controlled Environment p1->p2 p3 Demarcation of Test Sites on Volar Forearm p2->p3 m1 Baseline TEWL Measurement (T0) p3->m1 Proceed to Measurement m2 Application of Test Substances (this compound, White Petrolatum) m1->m2 m3 Post-Application TEWL Measurements (T1h, T2h, T4h, T6h, T8h) m2->m3 a1 Calculation of % TEWL Reduction m3->a1 Data Collection Complete a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Comparative Report Generation a2->a3

Caption: Experimental workflow for comparative occlusivity assessment.

References

Benchmarking the moisturizing efficacy of Docosyl isooctanoate against glycerin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Moisturizing Efficacy: Docosyl Isooctanoate vs. Glycerin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the moisturizing efficacy of this compound and glycerin, two common ingredients in dermatological and cosmetic formulations. The following sections detail the experimental protocols for evaluating skin hydration, present quantitative data from relevant studies, and illustrate key experimental workflows.

Introduction to Moisturizing Agents

Glycerin (Glycerol) is a well-established humectant, known for its ability to attract and retain water from the atmosphere and the deeper layers of the skin. Its small molecular size allows it to penetrate the stratum corneum, the outermost layer of the skin, where it helps to maintain hydration and support the skin's barrier function. Glycerin has been shown to improve skin hydration, elasticity, and barrier function.

This compound , an ester of docosanol (behenyl alcohol) and isooctanoic acid, functions primarily as an emollient. Emollients work by forming a thin, occlusive layer on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and soften the skin. This compound is noted for its non-greasy feel and ability to improve the sensory characteristics of topical formulations.

Experimental Protocols for Efficacy Evaluation

The assessment of a moisturizer's efficacy relies on standardized, non-invasive biophysical techniques. Below are the typical methodologies employed in clinical and preclinical studies.

1. Subject Recruitment and Acclimatization:

  • Inclusion Criteria: Healthy volunteers with no history of dermatological diseases, aged 18-60 years. Subjects with dry skin on the test area (e.g., forearm or lower leg) are often selected.

  • Exclusion Criteria: Individuals with active skin conditions, allergies to cosmetic ingredients, or those currently using topical medications on the test sites.

  • Acclimatization: Prior to measurements, subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes to ensure baseline skin conditions are stable.

2. Test Product Application:

  • Test Sites: Defined areas (e.g., 2x2 cm squares) are marked on the volar forearm or lower legs of the subjects.

  • Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test sites. An untreated site is often used as a negative control.

3. Biophysical Measurements:

  • Corneometry (Skin Capacitance): This is the most common method for measuring skin surface hydration. The measurement is based on the different dielectric constants of water and other skin components. An increase in capacitance correlates with higher water content in the stratum corneum. Measurements are typically taken at baseline (before application) and at set time points post-application (e.g., 1, 2, 4, 6, and 8 hours).

  • Transepidermal Water Loss (TEWL): This measurement quantifies the amount of water that passively evaporates from the skin's surface. A lower TEWL value indicates a more intact skin barrier function. An open-chamber or closed-chamber Tewameter is used for this assessment.

  • Skin Elasticity: A cutometer is used to measure the viscoelastic properties of the skin. Parameters such as R2 (gross elasticity) and R5 (net elasticity) are evaluated to determine changes in skin firmness and elasticity.

4. Data Analysis:

  • Statistical analysis is performed to compare the effects of the test products against baseline and the untreated control. Paired t-tests or ANOVA are commonly used to determine statistical significance (p < 0.05).

Below is a diagram illustrating the typical workflow for a clinical study evaluating moisturizing efficacy.

G cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Experiment cluster_2 Phase 3: Post-Experiment A Subject Recruitment (Inclusion/Exclusion Criteria) B Acclimatization (Controlled Environment) A->B C Baseline Measurements (Corneometry, TEWL) B->C D Product Application (Standardized Amount) C->D t=0 E Incubation Period D->E F Post-Application Measurements (Multiple Time Points) E->F t=1h, 2h, 4h, ... G Data Collection & Analysis F->G

Experimental workflow for evaluating moisturizing efficacy.

Comparative Efficacy Data

Table 1: Summary of Quantitative Efficacy Data

ParameterGlycerin (Humectant)This compound (Emollient)Mechanism of Action
Skin Hydration (Corneometry) Significant increase in skin capacitance, indicating increased water content in the stratum corneum.Minimal to moderate increase in skin capacitance.Attracts and binds water to the skin.
Transepidermal Water Loss (TEWL) May show a slight decrease, but this is not its primary function.Significant decrease in TEWL due to the formation of an occlusive film.Forms a barrier to prevent water evaporation.
Skin Elasticity Improves skin elasticity by hydrating the stratum corneum.Improves skin softness and smoothness (sensory perception).Fills in spaces between corneocytes.
Mechanism Onset Rapid onset of hydration effects.Immediate reduction in TEWL upon application.Water-binding.
Long-Term Effects Sustained improvement in skin barrier function with regular use.Helps to maintain skin barrier integrity by preventing water loss.Occlusion.

Mechanism of Action: Signaling Pathways in Skin Hydration

Glycerin's role in skin hydration extends beyond its simple humectant properties. It is known to modulate the activity of aquaporin-3 (AQP3), a water and glycerol channel in the plasma membrane of keratinocytes.

G cluster_0 Extracellular Space cluster_1 Keratinocyte Cell Membrane cluster_2 Intracellular Space (Cytosol) Glycerin_ext Glycerin AQP3 Aquaporin-3 (AQP3) Channel Glycerin_ext->AQP3 Transport Glycerin_int Glycerin AQP3->Glycerin_int Hydration Improved Cellular Hydration & Stratum Corneum Maturation Glycerin_int->Hydration Leads to

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of various fatty acid esters, with a focus on long-chain and branched-chain varieties, to serve as a reference in the absence of direct data on docosyl isooctanoate. The information compiled herein is based on available experimental data from peer-reviewed literature and is intended to aid in the preliminary assessment of fatty acid esters in drug development and related research fields.

Comparative Cytotoxicity Data

The cytotoxic effects of fatty acid esters are influenced by several factors, including the chain length of the fatty acid, the type of alcohol moiety, and the cell line being tested.[1] Generally, fatty acid monoesters exhibit greater cytotoxicity than di- and tri-esters.[1] The following tables summarize the reported 50% inhibitory concentration (IC50) values for various fatty acid esters and related compounds against different cancer cell lines.

Table 1: Cytotoxicity of Betulinic Acid Fatty Acid Esters

CompoundCell LineIncubation TimeIC50 (µM)
Butyric acid ester of Betulinic Acid (Liposomal)HT-29 (Colon Cancer)48h30.57[2]
Butyric acid ester of Betulinic Acid (Liposomal)NCI-H460 (Lung Cancer)48h30.74[2]
Palmitic acid ester of Betulinic Acid (Liposomal)HT-29 (Colon Cancer)48h70.06[3]
Betulinic Acid (Liposomal)HT-29 (Colon Cancer)48h59.04[3]
Betulinic AcidMCF-7 (Breast Cancer)48h112[2]
Betulinic AcidHT-29 (Colon Cancer)48h84.5 - 91.16[2][3]

Table 2: Cytotoxicity of Other Fatty Acid Esters and Related Compounds

CompoundCell LineIncubation TimeIC50 (µM)
3-hydroxyoctyl-5-trans-docosenoateHepG-2 (Liver Cancer)Not Specified6.50 µg/mL[4]
Lupeol tricosanoateMCF-7 (Breast Cancer)Not Specified9.4 µg/mL[2]
Lupeol tricosanoateHT-29 (Colon Cancer)Not Specified6.85 µg/mL[2]
Lupeol tricosanoateHepG-2 (Liver Cancer)Not Specified12.74 µg/mL[2]
Oleoyl-hydroxytyrosol ester 1HTB-26 (Breast Cancer)Not Specified10 - 50[5]
Oleoyl-hydroxytyrosol ester 2HTB-26 (Breast Cancer)Not Specified10 - 50[5]
Oleoyl-hydroxytyrosol ester 1PC-3 (Prostate Cancer)Not Specified10 - 50[5]
Oleoyl-hydroxytyrosol ester 2PC-3 (Prostate Cancer)Not Specified10 - 50[5]
Oleoyl-hydroxytyrosol ester 1HepG2 (Liver Cancer)Not Specified10 - 50[5]
Oleoyl-hydroxytyrosol ester 2HepG2 (Liver Cancer)Not Specified10 - 50[5]
Oleoyl-hydroxytyrosol ester 1HCT116 (Colon Cancer)Not Specified22.4[5]
Oleoyl-hydroxytyrosol ester 2HCT116 (Colon Cancer)Not Specified0.34[5]

Experimental Protocols for Cytotoxicity Assays

Standardized in vitro assays are crucial for determining the cytotoxic potential of chemical compounds. Below are detailed protocols for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fatty acid ester and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

alamarBlue™ (Resazurin) Assay

This assay is another method to measure cell viability and cytotoxicity. The blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • alamarBlue™ Addition: After the treatment period, add alamarBlue™ reagent to each well, typically at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure the absorbance at 570 nm and 600 nm. The signal intensity is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan formed in the reaction is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in assessing cytotoxicity and the potential mechanisms of action of fatty acid esters, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with Fatty Acid Esters (Varying Concentrations) seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation reagent Addition of Assay Reagent (MTT, alamarBlue, LDH) incubation->reagent measurement Data Acquisition (Absorbance/Fluorescence) reagent->measurement calculation Calculation of Cell Viability (%) measurement->calculation ic50 Determination of IC50 Value calculation->ic50

Fig. 1: A generalized workflow for in vitro cytotoxicity assessment.
Signaling Pathways in Fatty Acid Ester-Induced Apoptosis

Fatty acid esters can induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a generalized model of these pathways based on current literature. The process often involves the activation of caspases, a family of proteases that execute programmed cell death, and is regulated by the Bcl-2 family of proteins.

G cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_execution Execution Phase fae Fatty Acid Ester pi3k_akt PI3K/Akt Pathway (Inhibition) fae->pi3k_akt mapk MAPK Pathway (Activation) fae->mapk bcl2 Bcl-2 Family (Downregulation of anti-apoptotic Bcl-2) fae->bcl2 apoptosis Apoptosis pi3k_akt->apoptosis caspase8 Caspase-8 Activation mapk->caspase8 caspase9 Caspase-9 Activation bcl2->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 caspase3->apoptosis

References

Correlating the chemical structure of Docosyl isooctanoate with its sensory properties

Author: BenchChem Technical Support Team. Date: November 2025

Correlating Chemical Structure with Sensory Experience

Docosyl isooctanoate, a high molecular weight ester, is synthesized from Docosanol (a C22 straight-chain fatty alcohol) and Isooctanoic acid (a branched C8 fatty acid). This unique structure, featuring a long linear chain and a branched acid moiety, is predicted to confer a distinct sensory profile.

The sensory properties of cosmetic esters are intrinsically linked to their chemical architecture. Key structural attributes that influence the feel of an emollient on the skin include:

  • Molecular Weight: Higher molecular weight esters generally exhibit increased substantivity and a richer, more cushioned feel. They tend to have longer playtime on the skin.

  • Chain Branching: The presence of branched chains, as in the isooctanoate portion of this compound, disrupts the linear packing of the molecules. This typically leads to lower viscosity, improved spreadability, and a lighter, less greasy skin feel compared to their straight-chain counterparts of similar molecular weight.

  • Ester Linkage: The ester bond itself contributes to the polarity of the molecule, influencing its interaction with the skin's surface and its solvency for other cosmetic ingredients.

Comparative Sensory Profile

The following table provides a qualitative comparison of this compound's anticipated sensory properties against common emollient alternatives. This comparison is based on established structure-function relationships in cosmetic chemistry.

Sensory AttributeThis compound (Predicted)Isostearyl IsostearateCoco-Caprylate/CaprateDecyl Oleate
Spreadability Good to ExcellentGoodExcellentGood
Absorbency ModerateModerate to SlowFastModerate
Playtime LongModerate to LongShortModerate
After-feel Cushioned, SubstantiveRich, Non-greasy[1]Light, Powdery, Dry[2][3]Soft, Smooth[4]
Oiliness/Greasiness Low to ModerateLow[1]Very Low[2]Low
Tackiness LowLowVery LowLow

Experimental Protocols for Sensory Evaluation

To generate quantitative and comparative sensory data, a trained sensory panel is the gold standard. The following protocols are provided as a guide for researchers to conduct their own in-vivo sensory evaluations.

I. Panelist Selection and Training
  • Recruitment: Recruit 10-15 healthy volunteers with no known skin sensitivities or allergies. Panelists should have experience in sensory evaluation of cosmetic products.

  • Screening: Screen panelists for their ability to discriminate between different tactile sensations and to consistently rate the intensity of these sensations.

  • Training: Conduct training sessions to familiarize panelists with the sensory attributes to be evaluated, the rating scale, and the application procedure. Provide reference standards for each attribute to anchor the scale.

II. Sample Preparation and Application
  • Sample Blinding: All emollient samples, including this compound and its alternatives, should be presented in identical, opaque containers labeled with random three-digit codes.

  • Dosage: A precise and consistent amount of each emollient (e.g., 0.1 mL) should be dispensed for each application.

  • Application Site: The volar forearm is a commonly used site for sensory evaluation. Define specific, marked areas for each sample application.

  • Application Procedure: Instruct panelists to apply the sample to the designated area using a standardized rubbing motion (e.g., circular motions for 10 seconds).

III. Sensory Attributes and Evaluation

Panelists should evaluate the following attributes at specified time points (e.g., immediately after application, 1 minute, 5 minutes, and 20 minutes) using a 10-point line scale (where 0 = not perceptible and 10 = very intense).

  • Spreadability: Ease of spreading the product on the skin.

  • Absorbency: The rate at which the product is absorbed into the skin.

  • Playtime: The length of time the product remains workable on the skin before setting.

  • Oiliness/Greasiness: The perception of an oily or greasy film on the skin.

  • Tackiness/Stickiness: The degree of stickiness or tackiness perceived on the skin.

  • Gloss/Shine: The visual shininess of the skin after application.

  • Softness/Smoothness: The perceived softness and smoothness of the skin after the product has been absorbed.

  • Residue: The amount of product perceived to be remaining on the skin surface.

Data Presentation

The quantitative data generated from the sensory panel should be summarized in a table for clear comparison. The mean scores for each attribute at each time point should be presented, along with the standard deviation.

Sensory Attribute (at 5 min)This compound (Mean Score ± SD)Isostearyl Isostearate (Mean Score ± SD)Coco-Caprylate/Caprate (Mean Score ± SD)Decyl Oleate (Mean Score ± SD)
Spreadability
Absorbency
Oiliness
Tackiness
Softness
Residue

Visualizing Structure-Sensory Relationships

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_structure Chemical Structure cluster_properties Predicted Sensory Properties Structure This compound LongChain Docosyl (C22) Straight Chain Structure->LongChain contributes to BranchedChain Isooctanoate (C8) Branched Chain Structure->BranchedChain contributes to Cushioning Cushioning & Substantivity LongChain->Cushioning leads to Spreadability Good Spreadability BranchedChain->Spreadability improves LowGrease Low Greasiness BranchedChain->LowGrease reduces

Caption: Relationship between the chemical structure of this compound and its predicted sensory properties.

G start Start: Recruit & Screen Panelists training Train Panelists on Attributes & Scales start->training sample_prep Prepare & Blind Samples training->sample_prep application Standardized Application to Forearm sample_prep->application evaluation Evaluate Sensory Attributes at T0, T1, T5, T20 application->evaluation data_analysis Analyze Data (Mean Scores, SD) evaluation->data_analysis reporting Generate Comparative Tables & Report data_analysis->reporting

Caption: Experimental workflow for the sensory evaluation of cosmetic emollients.

References

Navigating the Maze of Skin Barrier Enhancement: An In Vivo Data Interpretation Guide for Docosyl Isooctanoate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal emollient for a topical formulation is a critical step in ensuring product efficacy and consumer compliance. This guide provides an objective comparison of the expected in vivo performance of Docosyl Isooctanoate, a high molecular weight, branched-chain emollient ester, with other commonly used emollient classes. While direct in vivo quantitative data for this compound is not publicly available, this guide synthesizes existing research on various emollient types to provide a data-driven interpretation of its likely effects on skin barrier function.

The integrity of the skin barrier, primarily governed by the stratum corneum, is crucial for preventing excessive water loss and protecting against external aggressors. Emollients are key ingredients in dermatological and cosmetic formulations designed to maintain and restore this barrier. Their performance, however, is not uniform and is largely dictated by their chemical structure.

Understanding Emollient Classes and Their In Vivo Effects

Emollients can be broadly categorized based on their chemical structure, which in turn influences their physical properties and interaction with the skin. Key performance indicators for emollients include their ability to improve skin hydration (measured by Corneometry), reduce transepidermal water loss (TEWL), and their sensory profile.

This compound , as a large, branched-chain ester, is anticipated to offer a unique combination of properties. The high molecular weight suggests good substantivity and film-forming capabilities, contributing to occlusion and reduction in TEWL. The branched-chain nature typically imparts a lighter, less greasy skin feel compared to linear-chain esters of similar molecular weight.

Here, we present a comparative overview of different emollient classes, providing a framework for interpreting the potential performance of this compound.

Quantitative Comparison of Emollient Performance

The following tables summarize in vivo data from studies comparing different emollient-containing formulations. It is important to note that these studies often evaluate complex formulations, and the results reflect the combined effect of all ingredients. However, they provide valuable insights into the relative performance of different emollient strategies.

Table 1: In Vivo Skin Hydration (Corneometry) Data for Different Emollient Formulations

Emollient FormulationActive EmollientsStudy DurationKey Findings
Doublebase Dayleve™ gel Isopropyl Myristate, Liquid Paraffin5 daysStatistically significant and cumulative increase in skin hydration over the study period.[1]
Zerobase Emollient™ cream Liquid Paraffin, Isopropyl Myristate5 daysNo significant cumulative improvement in skin hydration compared to baseline.[1]
Doublebase gel Isopropyl Myristate, Liquid Paraffin7 daysMaintained higher hydration levels at all time points with stepwise, cumulative increases.[2][3][4]
Aqueous cream BP Liquid Paraffin, White Soft Paraffin7 daysModest increase in skin hydration with values returning to baseline in the morning.[2][3][4]
Cream with 10% Decyl Oleate Decyl OleateSingle ApplicationGood initial hydration effect, suggesting rapid release of water from the cream.[5]
Cream with 10% C12-15 Alkyl Benzoate C12-15 Alkyl BenzoateSingle ApplicationWeaker initial effect on skin moisture, indicating good occlusive properties.[5]
Cream with 10% Olive Oil Olive Oil (a triglyceride)Single ApplicationWeaker initial effect on skin moisture, showing good occlusive properties.[5]
Cream with 10% Cetearyl Octanoate Cetearyl OctanoateSingle ApplicationLowest skin hydration potential among the tested emollients.[5]

Table 2: In Vivo Transepidermal Water Loss (TEWL) Data

Emollient TypeKey FindingsReference
Petrolatum Reduced water loss by approximately 50% after 40 minutes of exposure.[6]
Emollient Creams (with lower lipid content) Reduced water loss by approximately 16% after 40 minutes of exposure.[6]
Hydrogel Vehicle No statistically significant change in TEWL after two weeks of application.[7]
Moisturizing Lotion Increased TEWL after two weeks of application.[7]

Table 3: Sensory Attributes of Emollient Esters Based on Chemical Structure

Emollient EsterMolecular WeightBranchingKey Sensory Attributes
Diisopropyl adipate LowBranchedSpreads easily, light and dry skin feel, non-tacky, less residue.[8]
Isodecyl neopentanoate MediumBranched-
Isocetyl stearate HighBranched-
Octyldodecyl stearoyl stearate Very HighBranchedHeavier feel compared to lower molecular weight esters.[8]

Experimental Protocols

A standardized approach is crucial for the reliable in vivo assessment of emollient efficacy. Below are detailed methodologies for key experiments.

In Vivo Skin Hydration Assessment (Corneometry)
  • Objective: To measure the electrical capacitance of the skin, which correlates with the water content of the stratum corneum.

  • Instrumentation: Corneometer® (e.g., CM 825, Courage+Khazaka).

  • Procedure:

    • Acclimatization: Subjects are acclimatized to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes before measurements.

    • Baseline Measurement: Baseline corneometry readings are taken from the designated test areas (e.g., volar forearm) before product application.

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.

    • Post-application Measurements: Corneometry readings are taken at specified time points after application (e.g., 1, 2, 4, 6, and 24 hours).

    • Data Analysis: Changes in corneometry units from baseline are calculated to determine the effect of the product on skin hydration.

In Vivo Transepidermal Water Loss (TEWL) Measurement
  • Objective: To measure the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes.

  • Instrumentation: Tewameter® (e.g., TM 300, Courage+Khazaka).

  • Procedure:

    • Acclimatization: Similar to corneometry, subjects are acclimatized to a controlled environment.

    • Baseline Measurement: Baseline TEWL readings are taken from the test areas.

    • Product Application: A standardized amount of the test product is applied.

    • Post-application Measurements: TEWL is measured at specified time points after application. The probe is held gently on the skin surface until a stable reading is obtained.

    • Data Analysis: A decrease in TEWL indicates an improvement in the skin's barrier function due to the occlusive effect of the product.

Signaling Pathways in Skin Barrier Homeostasis

Emollients, particularly those that mimic the skin's natural lipids, can influence the signaling pathways involved in barrier repair.

Skin_Barrier_Repair_Signaling Barrier_Disruption Skin Barrier Disruption (e.g., Dryness, Irritants) PPAR_Activation PPAR Activation Barrier_Disruption->PPAR_Activation triggers Emollient_Application Emollient Application (e.g., this compound) Emollient_Application->PPAR_Activation can activate Lipid_Synthesis Increased Lipid Synthesis (Ceramides, Cholesterol, Fatty Acids) Lamellar_Body_Formation Lamellar Body Formation and Secretion Lipid_Synthesis->Lamellar_Body_Formation PPAR_Activation->Lipid_Synthesis stimulates Barrier_Integrity Restored Barrier Integrity (Reduced TEWL, Increased Hydration) Lamellar_Body_Formation->Barrier_Integrity leads to

Caption: Signaling pathway in emollient-mediated skin barrier repair.

Experimental Workflow for Emollient Comparison

The following diagram illustrates a typical workflow for an in vivo study comparing the efficacy of different emollients.

Emollient_Comparison_Workflow Subject_Recruitment Subject Recruitment (e.g., with dry skin) Washout_Period Washout Period (No emollient use) Subject_Recruitment->Washout_Period Baseline_Measurements Baseline Measurements (Corneometry, TEWL) Washout_Period->Baseline_Measurements Randomization Randomization of Product Application Sites Baseline_Measurements->Randomization Product_Application Standardized Product Application (e.g., 2 mg/cm²) Randomization->Product_Application Post_Application_Measurements Post-Application Measurements (Multiple time points) Product_Application->Post_Application_Measurements Data_Analysis Statistical Data Analysis Post_Application_Measurements->Data_Analysis Conclusion Conclusion on Emollient Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo comparison of emollient efficacy.

Logical Relationship of Emollient Properties

The chemical structure of an emollient directly influences its physical properties, which in turn determine its functional performance on the skin.

Emollient_Properties_Relationship cluster_0 Chemical Structure cluster_1 Physical Properties cluster_2 Functional Performance Molecular_Weight Molecular Weight Viscosity Viscosity Molecular_Weight->Viscosity influences Branching Branching Spreading Spreading Value Branching->Spreading improves Skin_Feel Sensory Profile (Skin Feel) Branching->Skin_Feel imparts lighter Viscosity->Spreading inversely affects Occlusivity Occlusivity (TEWL Reduction) Viscosity->Occlusivity correlates with Viscosity->Skin_Feel contributes to heavier Spreading->Skin_Feel affects

Caption: Relationship between emollient structure, properties, and performance.

Conclusion

While direct in vivo data for this compound is needed for a definitive comparison, its chemical structure as a high molecular weight, branched-chain ester suggests a favorable balance of occlusivity and sensory acceptance. It is likely to provide a significant reduction in transepidermal water loss, contributing to improved skin hydration, while offering a more elegant skin feel than highly occlusive but often greasier alternatives like petrolatum. For formulators, this compound represents a promising option for products where both robust barrier repair and a positive user experience are paramount. Further clinical studies directly comparing this compound with other benchmark emollients are warranted to substantiate these expected benefits.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical information for the proper disposal of docosyl isooctanoate, a long-chain ester commonly used in research and development. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidance is based on the safety profiles of structurally similar long-chain esters and alcohols, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Quantitative Data on Related Compounds
PropertyBehenyl Alcohol (Docosanol)Behenyl BehenateThis compound (Anticipated)
CAS Number 661-19-8[1]Not AvailableNot Available
Molecular Formula C22H46O[1]C44H88O2C30H60O2
Physical State Solid[1]Solid[2]Likely a waxy solid or viscous liquid at room temperature.
Water Solubility Insoluble[2]Insoluble[2]Expected to be insoluble in water.
Flash Point 212 °C (414 °F) - Cleveland open cup[3]Not Determined[2]Expected to be high, indicating low flammability.
Hazard Classification Not classified as hazardous according to GHS.[1]Not classified as hazardous.[2]Unlikely to be classified as hazardous, but should be handled with care.
Acute Toxicity (Oral) May be harmful if swallowed (Category 5).[1]Nontoxic, but may be an irritant.[2]Expected to have low acute toxicity.
Primary Hazards May cause respiratory irritation (mist/vapors).[1]May be an irritant to skin and eyes.[2]Potential for mild irritation upon contact. If heated, vapors may cause respiratory irritation.

Experimental Disposal Protocols

The following step-by-step procedures are recommended for the safe disposal of this compound. These protocols are designed to minimize environmental impact and ensure the safety of laboratory personnel.

Small Quantities (<50 mL)

For the disposal of small volumes of this compound, the absorption and evaporation method is recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.

  • Ventilation: Perform the procedure in a well-ventilated fume hood.

  • Absorption: Absorb the liquid onto an inert material such as paper towels, vermiculite, or sand.[4]

  • Evaporation: Allow the absorbed material to sit in the fume hood until the ester has fully evaporated.[4]

  • Final Disposal: Once dry, the absorbent material can be disposed of in the regular solid waste stream.[4]

Large Quantities (>50 mL)

For larger volumes, direct disposal into laboratory waste streams is not appropriate. These quantities must be collected for professional disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.

  • Containment: Place the this compound in a clearly labeled, sealed, and non-reactive container.

  • Labeling: The container must be labeled as "Organic Waste" and should list the contents, including "this compound."

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal contractor.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision Quantity > 50 mL? start->decision small_quant Small Quantity (<50 mL) decision->small_quant No large_quant Large Quantity (>50 mL) decision->large_quant Yes absorb Absorb on Inert Material (e.g., paper towel, vermiculite) small_quant->absorb collect Collect in Labeled, Sealed Container large_quant->collect evaporate Evaporate in Fume Hood absorb->evaporate solid_waste Dispose in Solid Waste evaporate->solid_waste store Store in Designated Waste Area collect->store contractor Dispose via Licensed Waste Contractor store->contractor

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Docosyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Docosyl Isooctanoate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate, and procedural information for the safe handling of this compound, a long-chain fatty acid ester. By following these operational and disposal plans, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. A face shield should be used when there is a higher risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory Coat or Chemical-Resistant ApronA fully buttoned lab coat should be worn to protect the skin and clothing from spills.[3] For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection Fume Hood or RespiratorWork should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any potential vapors or aerosols.
Foot Protection Closed-Toed ShoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan ensures consistency and safety in the laboratory.

  • Preparation :

    • Ensure that the work area, preferably a fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are accessible and in good working order.[5]

    • Assemble all necessary equipment and materials before commencing work.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • When weighing or transferring this compound, do so carefully to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use to prevent contamination and potential exposure.[6]

    • Avoid direct contact with the skin and eyes.[7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[5][6]

    • If inhalation occurs, move to fresh air immediately.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

    • Place the absorbed material into a sealed container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Waste Collection :

    • All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling :

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8] Do not pour chemical waste down the drain.[8]

Experimental Workflow for Handling this compound

G start Start: Review SDS and Protocol ppe 1. Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe prepare 2. Prepare Workspace - Ensure fume hood is operational - Verify emergency equipment access ppe->prepare handle 3. Handle this compound - Weigh and transfer carefully - Keep container closed prepare->handle spill Spill? handle->spill cleanup 4a. Spill Cleanup - Absorb with inert material - Collect in sealed container spill->cleanup Yes experiment 5. Perform Experiment spill->experiment No cleanup->handle waste 6. Waste Collection - Segregate contaminated materials - Use labeled hazardous waste container experiment->waste dispose 7. Dispose of Waste - Seal and store waste container securely - Contact EHS for pickup waste->dispose end End: Clean Workspace and Doff PPE dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.